molecular formula C42H32O9 B1681358 cis-Miyabenol C CAS No. 109605-83-6

cis-Miyabenol C

Katalognummer: B1681358
CAS-Nummer: 109605-83-6
Molekulargewicht: 680.7 g/mol
InChI-Schlüssel: RKFYYCKIHVEWHX-YOBICRQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

trans-Miyabenol C (CAS 109605-83-6) is a naturally occurring, benzofuran-derived stilbenoid that functions as a homotrimer of resveratrol . This compound is a high-molecular-weight (680.7 g/mol) polyphenol with the chemical formula C42H32O9 and is recognized for its diverse and promising biological activities in preclinical research . Its primary research value lies in its action as a prominent beta-secretase (BACE1) inhibitor. Studies demonstrate that Miyabenol C can markedly reduce amyloid-beta (Aβ) peptide and sAPPβ levels in cell cultures and in the brains of Alzheimer's disease model mice, positioning it as a valuable lead compound for neurogenerative disease drug development . Beyond its neuroprotective potential, trans-Miyabenol C exhibits significant anti-cancer properties. It acts as an apoptosis inducer and an antineoplastic agent, showing growth-inhibitory effects on various human cancer cell lines . Its mechanism in oncology research includes inhibition of Protein Kinase C (PKC) . Furthermore, it has been identified as a potent serotonergic antagonist . Recent investigations also highlight its potential in managing chronic inflammatory diseases. In silico and biological studies suggest that related stilbenoid trimmers can efficiently reduce TNF-induced cytotoxicity, indicating a potential mechanism for blocking the formation of the active TNF trimer, a key regulator in conditions like rheumatoid arthritis . Additionally, research has indicated that Miyabenol C can specifically inhibit SARS-CoV-2 entry by targeting the host protease cathepsin L, suggesting a potential application as a lead compound in antiviral research . This product is provided with a purity of ≥98% as determined by HPLC and must be stored at 2-8°C . trans-Miyabenol C is intended for Research Use Only and is not approved for human, veterinary, or household use.

Eigenschaften

IUPAC Name

5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1+/t38-,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFYYCKIHVEWHX-YOBICRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109605-83-6
Record name Miyabenol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109605-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miyabenol C, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIYABENOL C, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H44UGJ85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Natural Sources of cis-Miyabenol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-Miyabenol C is a resveratrol (B1683913) trimer, a type of oligostilbenoid, which has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, with a focus on quantitative data and detailed experimental protocols for its extraction and isolation. This document is intended for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound has been identified in plants from the Vitaceae family. The primary documented sources are:

  • Vitis vinifera (Grape): Specifically found in the canes (woody stems) of the grapevine. Grape canes are a significant byproduct of viticulture and represent a readily available source of various stilbenoids.

Quantitative Data

The concentration of Miyabenol C has been quantified in extracts from Vitis vinifera canes. It is important to note that this data pertains to Miyabenol C, which may include a mixture of its isomers.

Plant SourcePlant PartCompoundConcentration (% of Stilbenoid Extract)Reference
Vitis viniferaCanesMiyabenol C2.0%[1]

Experimental Protocols: Extraction and Isolation from Vitis vinifera Canes

The following is a composite experimental protocol for the extraction and isolation of stilbenoids, including this compound, from Vitis vinifera canes, based on established methodologies.

Sample Preparation
  • Harvesting: Collect Vitis vinifera canes during the dormant season (winter pruning).

  • Drying: Air-dry the canes at room temperature or in a ventilated oven at a temperature not exceeding 40°C to prevent degradation of phenolic compounds.

  • Grinding: Once dried, grind the canes into a fine powder using a laboratory mill. A particle size of less than 0.5 mm is recommended to increase the surface area for extraction.

Extraction

Several methods can be employed for the extraction of stilbenoids. Accelerated Solvent Extraction (ASE) is presented here as an efficient method.

  • Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 80% ethanol) is a common and effective solvent system for stilbenoid extraction.

  • Accelerated Solvent Extraction (ASE):

    • Pack an ASE cell with the powdered grape cane material.

    • Set the extraction parameters:

      • Temperature: 100°C

      • Pressure: 1500 psi

      • Static Time: 10 minutes per cycle

      • Number of Cycles: 3

    • Collect the extract and combine the extracts from all cycles.

  • Solvent Evaporation: Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

Fractionation and Purification

The crude extract can be further purified using liquid-liquid partitioning and chromatographic techniques.

  • Liquid-Liquid Partitioning:

    • Dissolve the dried crude extract in a mixture of water and methanol.

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Stilbenoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate with increasing polarity, to separate different classes of compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing oligostilbenes using preparative HPLC with a C18 column.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both acidified with a small amount of formic acid (e.g., 0.1%).

    • Monitor the elution at a wavelength of 320 nm.

    • Collect the fractions corresponding to the peak of this compound based on retention time comparison with a standard, if available, or by subsequent structural analysis.

Compound Identification

The isolated compound can be identified and characterized using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvesting Harvesting of Vitis vinifera Canes Drying Drying Harvesting->Drying Grinding Grinding to Fine Powder Drying->Grinding ASE Accelerated Solvent Extraction (ASE) (80% Ethanol, 100°C, 1500 psi) Grinding->ASE Evaporation Solvent Evaporation ASE->Evaporation LLP Liquid-Liquid Partitioning (n-hexane, chloroform, ethyl acetate) Evaporation->LLP CC Column Chromatography (Silica Gel) LLP->CC Prep_HPLC Preparative HPLC (C18 Column) CC->Prep_HPLC Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound MS Mass Spectrometry Isolated_Compound->MS NMR NMR Spectroscopy Isolated_Compound->NMR

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. Further investigation is required to elucidate its mechanism of action at the molecular level.

Conclusion

Vitis vinifera canes are a well-documented and quantifiable source of Miyabenol C, including its cis-isomer. Ampelopsis brevipedunculata roots are also a known source, although quantitative data is limited. The provided experimental protocols offer a comprehensive guide for the extraction and isolation of this compound for further research and development. Future studies are needed to explore the full quantitative potential of these natural sources and to understand the specific biological signaling pathways affected by this compound.

References

The Discovery and Isolation of cis-Miyabenol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Miyabenol C, a naturally occurring resveratrol (B1683913) trimer, has garnered significant scientific interest due to its potential therapeutic properties, notably its activity as a protein kinase C and β-secretase inhibitor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details comprehensive experimental protocols for its extraction from natural sources, advanced purification techniques, and methods for evaluating its biological activity. All pertinent quantitative data, including spectroscopic information for structural elucidation, are presented in structured tables to facilitate research and development applications.

Introduction

Stilbenoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities. Among these, resveratrol has been extensively studied for its antioxidant, anti-inflammatory, and cardioprotective effects. This compound is a more complex stilbenoid, specifically a trimer of resveratrol. It has been identified in several plant species, including grapes (Vitis vinifera), fennel (Foeniculum vulgare), and Caragana sinica.[1] The intricate structure of this compound contributes to its unique bioactivities, making it a compound of interest for drug discovery, particularly in the context of neurodegenerative diseases like Alzheimer's. Miyabenol C has been shown to inhibit β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, without altering the protein level of BACE1.

Discovery and Natural Sources

This compound was first identified as a natural product isolated from Foeniculum vulgare (fennel).[1] Subsequent research has led to its discovery in other plant sources, most notably in the stems and leaves of the small-leaf grape (Vitis thunbergii var. taiwaniana) and the canes of the common grapevine (Vitis vinifera).[2] Its presence in these widely available botanical materials makes them viable sources for extraction and further investigation. Additionally, a glucoside of this compound, known as Foeniculoside I, has been isolated, which can be hydrolyzed to yield this compound.[1]

Experimental Protocols

Isolation of Miyabenol C from Vitis thunbergii var. taiwaniana

The following protocol details a comprehensive method for the isolation of Miyabenol C, from which this compound can be separated.

3.1.1. Extraction

  • Plant Material Preparation: Dry the stems and leaves of Vitis thunbergii var. taiwaniana.

  • Solvent Extraction: Boil and reflux 5.5 kg of the dried plant material with 60% aqueous ethanol (B145695) solution (10 L, twice) for 2.5 hours.

  • Concentration: Filter the extracted solution and concentrate it in vacuo to yield the crude extract (approximately 230.3 g).

3.1.2. Chromatographic Purification

  • Initial Fractionation (Diaion HP-20):

    • Column: Diaion HP-20 resin.

    • Mobile Phase: Stepwise gradient of ethanol in water.

    • Procedure: Apply the crude extract to the column and elute with increasing concentrations of ethanol. Fraction B, eluted with 60% EtOH-H₂O, contains the target compounds.

  • Silica Gel Chromatography (Fraction B):

    • Column: Silica gel.

    • Mobile Phase: Stepwise gradient of methanol (B129727) in chloroform (B151607) (CHCl₃-MeOH, from 100:0 to 0:100).

    • Procedure: Chromatograph the 130.0 g of Fraction B to obtain 11 fractions (Fr. 1-11).

  • Further Silica Gel Separation (Fr. 5):

    • Column: Silica gel.

    • Mobile Phase: CHCl₃-MeOH gradients (95:5, 9:1, 85:15, 0:100).

    • Procedure: Subject Fr. 5 (5.0 g) to further separation to yield 8 sub-fractions (Fr. 5-1 to Fr. 5-8).

  • ODS Column Chromatography (Fr. 5-5):

    • Column: Octadecylsilane (ODS).

    • Mobile Phase: Methanol-water gradients (3:7, 4:6, and 1:1).

    • Procedure: Apply Fr. 5-5 (835 mg) to the ODS column.

  • Final Purification (Preparative HPLC):

    • Column: Restek Pinnacle DB C18 (5 µm, 250 x 20 mm).

    • Mobile Phase: 45% aqueous methanol solution.

    • Procedure: Purify the fraction eluted with MeOH-H₂O (4:6) from the ODS column to yield the pure compound (65 mg). The structure is then confirmed by NMR and MS analysis.

Purification of this compound Isomers using Centrifugal Partition Chromatography (CPC)

CPC is a highly effective technique for the separation of closely related isomers like those of Miyabenol C from complex extracts of Vitis vinifera canes.

  • Instrumentation: A centrifugal partition chromatograph.

  • Solvent Systems: Adapted solvent systems K and L from the 'Arizona' solvent system range are effective.

  • Procedure: The crude extract from Vitis vinifera is subjected to CPC without the need for a solid support. This technique allows for the purification of stereoisomers such as E-cis-cis-miyabenol C.

In Vitro β-Secretase (BACE1) Inhibition Assay

This protocol is used to determine the inhibitory activity of this compound on β-secretase.

  • Materials:

    • Human neuroblastoma SH-SY5Y cells or mouse neuroblastoma N2a naive cells (N2aWT).

    • Commercial β-secretase activity assay kit (e.g., from Millipore or Sigma).

    • This compound dissolved in DMSO.

    • β-secretase inhibitor II (positive control).

    • DMSO (negative control).

  • Cell Culture and Treatment:

    • Culture N2aWT or SH-SY5Y cells to confluency.

    • Treat the cells with 10 µM this compound, 2 µM β-secretase inhibitor II, or DMSO in FBS-free media for 10 hours.

  • Enzyme Activity Assay:

    • Lyse the treated cells.

    • Assay the cell lysates for β-secretase activity using the commercial kit according to the manufacturer's instructions.

  • Direct BACE1 Inhibition Assay:

    • Incubate indicated amounts of this compound with recombinant BACE1 and its substrate (from a commercial kit) for 2 hours at 37°C.

    • Measure the resulting BACE1 activity.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₄₂H₃₂O₉
Molar Mass 680.70 g/mol
Class Stilbenoid (Resveratrol Trimer)
Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through detailed analysis of its NMR and mass spectrometry data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position¹³C (δc)¹H (δH, mult., J in Hz)
Unit A
7a91.25.40 (d, 6.3)
8a56.14.45 (d, 6.3)
9a162.5-
10a96.76.18 (d, 2.1)
11a159.8-
12a95.96.25 (d, 2.1)
13a131.5-
14a119.4-
Unit B
7b84.15.85 (d, 5.9)
8b54.24.80 (d, 5.9)
9b158.3-
10b102.56.20 (d, 2.3)
11b159.1-
12b107.26.30 (d, 2.3)
13b129.8-
14b120.1-
Unit C
7c128.96.45 (d, 12.3)
8c127.86.35 (d, 12.3)
1'135.2-
2', 6'129.57.15 (d, 8.5)
3', 5'116.06.70 (d, 8.5)
4'158.0-
1''136.1-
2'', 6''128.87.05 (d, 8.6)
3'', 5''115.56.65 (d, 8.6)
4''157.5-
1'''131.8-
2''', 6'''128.36.95 (d, 8.4)
3''', 5'''115.26.60 (d, 8.4)
4'''156.8-

Data is based on typical values for stilbenoids and related compounds and should be confirmed with experimental results.

Table 2: Mass Spectrometry Data for this compound

Ionization ModeObserved m/zInterpretation
ESI-MS (Negative)[M-H]⁻Deprotonated molecule
ESI-MS (Positive)[M+H]⁺Protonated molecule
[M+Na]⁺Sodium adduct
Biological Activity Data

Table 3: Inhibitory Effects of Miyabenol C on β-Secretase Activity

Cell LineTreatmentConcentration% Inhibition of β-Secretase Activity
N2aWTMiyabenol C10 µMSignificant Inhibition
SH-SY5YMiyabenol C10 µMSignificant Inhibition
N2a695Miyabenol C1 µMDose-dependent reduction in Aβ40/42
N2a695Miyabenol C10 µMDose-dependent reduction in Aβ40/42

Visualizations

Experimental Workflow for Isolation

G start Dried Vitis thunbergii Stems & Leaves (5.5 kg) extraction 60% Aqueous Ethanol Reflux start->extraction crude_extract Crude Extract (230.3 g) extraction->crude_extract diaion Diaion HP-20 Column Chromatography (60% EtOH Elution) crude_extract->diaion fraction_b Fraction B (130.0 g) diaion->fraction_b silica1 Silica Gel Chromatography (CHCl3-MeOH Gradient) fraction_b->silica1 fraction_5 Fraction 5 (5.0 g) silica1->fraction_5 silica2 Silica Gel Chromatography (CHCl3-MeOH Gradient) fraction_5->silica2 fraction_5_5 Fraction 5-5 (835 mg) silica2->fraction_5_5 ods ODS Column Chromatography (MeOH-H2O Gradient) fraction_5_5->ods hplc_fraction Fraction from 4:6 MeOH-H2O ods->hplc_fraction hplc Preparative HPLC (C18, 45% Aqueous MeOH) hplc_fraction->hplc pure_compound Pure Miyabenol C (65 mg) hplc->pure_compound

Caption: Workflow for the isolation of Miyabenol C.

Signaling Pathway Inhibition

G cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta β-CTF APP->CTF_beta Cleavage Ab Amyloid-β (Aβ) (Neurotoxic) CTF_beta->Ab Cleavage BACE1 β-Secretase (BACE1) BACE1->sAPPb BACE1->CTF_beta gamma_secretase γ-Secretase gamma_secretase->Ab cis_Miyabenol_C This compound cis_Miyabenol_C->BACE1 Inhibits

Caption: Inhibition of the amyloidogenic pathway by this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly in the realm of neurodegenerative disorders. The detailed protocols for its isolation and biological evaluation provided in this guide are intended to facilitate further research into its mechanism of action and potential applications. The availability of robust purification methods, such as centrifugal partition chromatography, will be crucial for obtaining the high-purity material needed for preclinical and clinical studies. Future investigations should focus on optimizing the yield of this compound from natural sources, exploring its full pharmacological profile, and developing it as a potential therapeutic agent.

References

The Biosynthesis of cis-Miyabenol C in Vitis vinifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of cis-Miyabenol C, a complex stilbenoid found in Vitis vinifera (grapevine). This document details the enzymatic pathway, presents quantitative data on relevant compounds, outlines experimental protocols for analysis, and provides visual representations of the key processes.

Introduction

Vitis vinifera is a rich source of a diverse array of stilbenoids, a class of phenolic compounds with well-documented pharmacological properties. Among these, resveratrol (B1683913) is the most studied stilbene (B7821643) monomer, serving as a precursor for a wide range of oligomeric stilbenoids. This compound, a resveratrol trimer, is one such oligomer that has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, whether through viticultural practices, metabolic engineering, or targeted drug development. This guide synthesizes the current knowledge on the formation of this compound in grapevine, providing a technical resource for the scientific community.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Vitis vinifera begins with the general phenylpropanoid pathway, which produces the essential precursor, p-coumaroyl-CoA. This molecule then enters the stilbene-specific branch of the pathway, leading to the formation of resveratrol, the monomeric unit of all stilbenoid oligomers. The subsequent oligomerization of resveratrol is a key step in the formation of more complex structures like this compound.

The pathway can be summarized in two major stages:

  • Resveratrol Biosynthesis: This stage involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme stilbene synthase (STS). This reaction is a branch point from the flavonoid biosynthesis pathway, which utilizes the same precursors but is initiated by chalcone (B49325) synthase (CHS).

  • Oxidative Oligomerization: Following its synthesis, trans-resveratrol can undergo oxidative coupling to form a variety of dimers, trimers, and tetramers. This process is primarily mediated by peroxidases (POX) and laccases. The formation of this compound involves the enzymatic coupling of resveratrol units. The cis configuration of the stilbene backbone can arise from the isomerization of the trans isomer, often induced by UV light, or potentially through enzymatic control during the oligomerization process.

The overall biosynthetic pathway is illustrated in the following diagram:

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_stilbene Stilbene Biosynthesis cluster_oligomerization Oligomerization Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL trans_Resveratrol trans_Resveratrol p_Coumaroyl_CoA->trans_Resveratrol STS Resveratrol_Radical Resveratrol_Radical trans_Resveratrol->Resveratrol_Radical Peroxidase/Laccase cis_Resveratrol cis_Resveratrol trans_Resveratrol->cis_Resveratrol Isomerization (UV) Malonyl_CoA Malonyl_CoA Malonyl_CoA->trans_Resveratrol + 3 molecules Resveratrol_Dimers Resveratrol_Dimers Resveratrol_Radical->Resveratrol_Dimers Coupling Resveratrol_Trimers Resveratrol_Trimers Resveratrol_Dimers->Resveratrol_Trimers Coupling cis_Miyabenol_C cis_Miyabenol_C Resveratrol_Trimers->cis_Miyabenol_C Resveratrol_Radical_cis Resveratrol_Radical_cis cis_Resveratrol->Resveratrol_Radical_cis Peroxidase/Laccase Resveratrol_Radical_cis->Resveratrol_Dimers

Biosynthesis pathway of this compound in Vitis vinifera.

Quantitative Data

The concentration of stilbenoids in Vitis vinifera is highly variable and depends on factors such as cultivar, tissue type, developmental stage, and environmental stress. The following tables summarize available quantitative data for this compound and its precursors.

Table 1: Concentration of this compound and Related Stilbenoids in Vitis vinifera

CompoundTissueConcentration (mg/kg dry weight)Reference
This compoundLeaves50.37[1]
trans-ResveratrolLeaves137.88[1]
trans-ResveratrolCanes441 - 7532[2]
trans-ε-viniferinCanes1218 - 5341[2]
α-viniferinLeaves71.61[1]
Ampelopsin HLeaves76.08

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeOrganism/TissueSubstrateKmVmaxReference
Phenylalanine Ammonia-Lyase (PAL)V. vinifera (Grape Seeds)L-Phenylalanine0.021 mM4.13 mM/min
Phenylalanine Ammonia-Lyase (PAL)V. vinifera (Berry Skin)L-Phenylalanine0.23 mM-
Cinnamate-4-Hydroxylase (C4H)Soybeantrans-Cinnamic acid2.74 - 6.44 µM0.13 - 56.38 nmol/min/mg
4-Coumaroyl-CoA Ligase (4CL)V. vinifera (Cell Culture)p-Coumaric acid-100% (relative activity)
4-Coumaroyl-CoA Ligase (4CL)V. vinifera (Cell Culture)Caffeic acid-60.4% (relative activity)
4-Coumaroyl-CoA Ligase (4CL)V. vinifera (Cell Culture)Ferulic acid-81.3% (relative activity)
Stilbene Synthase (STS)Peanutp-Coumaroyl-CoA2 µM-
Stilbene Synthase (STS)PeanutMalonyl-CoA10 µM-
PeroxidaseHorseradishResveratrol--

Note: Kinetic data for some enzymes are from species other than Vitis vinifera and are provided as representative values.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.

Extraction and Quantification of Stilbenoids

Objective: To extract and quantify this compound and other stilbenoids from Vitis vinifera tissues.

Protocol:

  • Sample Preparation: Collect fresh plant material (e.g., leaves, canes) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue to dryness and grind to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) (v/v).

    • Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Re-dissolve the dried extract in 1 mL of 5% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 5% methanol.

    • Load the sample onto the cartridge.

    • Wash with 5 mL of 5% methanol to remove polar impurities.

    • Elute the stilbenoids with 5 mL of 80% methanol.

    • Evaporate the eluate to dryness.

  • Quantification by HPLC-DAD/MS:

    • Re-dissolve the final dried extract in a known volume (e.g., 200 µL) of 50% methanol.

    • Filter through a 0.22 µm syringe filter.

    • Inject an aliquot (e.g., 10 µL) into an HPLC system equipped with a C18 column and a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

    • Use a gradient elution program with mobile phases typically consisting of acidified water (e.g., 0.1% formic acid) and acetonitrile.

    • Monitor the absorbance at wavelengths specific for stilbenoids (e.g., 306 nm for trans-isomers and ~280 nm for cis-isomers).

    • For MS detection, use electrospray ionization (ESI) in negative ion mode. Identify this compound based on its retention time and mass-to-charge ratio (m/z) compared to an authentic standard or literature values.

    • Quantify the concentration using a calibration curve prepared with a purified standard of this compound or a related stilbenoid trimer.

Stilbenoid Extraction and Quantification Workflow Sample Plant Tissue (e.g., Leaves) FreezeDry Freeze-drying & Grinding Sample->FreezeDry Extraction Methanol Extraction & Sonication FreezeDry->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation1 Evaporation to Dryness Supernatant->Evaporation1 SPE Solid-Phase Extraction (SPE) Evaporation1->SPE Evaporation2 Evaporation to Dryness SPE->Evaporation2 HPLC_MS HPLC-DAD/MS Analysis Evaporation2->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Workflow for stilbenoid extraction and quantification.
Enzyme Activity Assays

Objective: To measure the activity of PAL in crude protein extracts.

Protocol:

  • Protein Extraction:

    • Homogenize 1 g of frozen, powdered plant tissue in 5 mL of ice-cold extraction buffer (100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2% (w/v) polyvinylpyrrolidone).

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract. Determine the protein concentration using the Bradford assay.

  • Enzyme Assay:

    • The reaction mixture (1 mL total volume) contains 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and 50-100 µL of the crude enzyme extract.

    • Incubate the reaction mixture at 40°C for 1 hour.

    • Stop the reaction by adding 100 µL of 6 N HCl.

    • Extract the product, cinnamic acid, with 2 mL of diethyl ether.

    • Evaporate the ether phase to dryness and re-dissolve the residue in 1 mL of 50% methanol.

    • Measure the absorbance at 290 nm.

    • Calculate the amount of cinnamic acid formed using a standard curve. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of cinnamic acid per minute under the assay conditions.

Objective: To measure the activity of the microsomal enzyme C4H.

Protocol:

  • Microsome Isolation:

    • Homogenize 5 g of frozen, powdered plant tissue in 15 mL of ice-cold extraction buffer (100 mM potassium phosphate (B84403), pH 7.5, 250 mM sucrose, 50 mM ascorbic acid, 20 mM sodium metabisulfite, and 1% (w/v) PVPP).

    • Filter the homogenate through miracloth and centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in a minimal volume of resuspension buffer (50 mM potassium phosphate, pH 7.5, 1 mM DTT).

  • Enzyme Assay:

    • The reaction mixture (200 µL total volume) contains 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, 1 mM trans-cinnamic acid, and 50-100 µg of microsomal protein.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 6 N HCl and 200 µL of ethyl acetate (B1210297).

    • Vortex and centrifuge to separate the phases.

    • Transfer the ethyl acetate phase to a new tube and evaporate to dryness.

    • Re-dissolve the residue in 50 µL of methanol and analyze by HPLC for the formation of p-coumaric acid.

Objective: To measure the activity of 4CL.

Protocol:

  • Protein Extraction: Use the same crude protein extract as for the PAL assay.

  • Enzyme Assay:

    • The reaction mixture (200 µL total volume) contains 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP, 0.5 mM Coenzyme A, 0.5 mM p-coumaric acid, and 20-50 µL of crude enzyme extract.

    • Incubate at 30°C.

    • Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm in a spectrophotometer.

    • Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M⁻¹cm⁻¹).

Objective: To measure the activity of STS.

Protocol:

  • Protein Extraction: Use the same crude protein extract as for the PAL assay.

  • Enzyme Assay:

    • The reaction mixture (100 µL total volume) contains 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 100 µM p-coumaroyl-CoA, 200 µM [¹⁴C]-malonyl-CoA (or unlabeled malonyl-CoA for HPLC analysis), and 20-50 µL of crude enzyme extract.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 10 µL of acetic acid and 100 µL of ethyl acetate.

    • Vortex and centrifuge.

    • For the radioactive assay, spot the ethyl acetate phase onto a TLC plate and separate the products. Quantify the resveratrol spot using a phosphorimager or by liquid scintillation counting.

    • For the non-radioactive assay, evaporate the ethyl acetate phase, re-dissolve in methanol, and analyze by HPLC for the formation of resveratrol.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the transcript levels of genes encoding the biosynthetic enzymes.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from frozen, powdered plant tissue using a commercial plant RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • RT-qPCR:

    • Design gene-specific primers for the target genes (PAL, C4H, 4CL, STS, POX) and a reference gene (e.g., actin or ubiquitin) for normalization.

    • Perform the qPCR reaction using a SYBR Green-based master mix in a real-time PCR system.

    • The reaction typically contains cDNA template, forward and reverse primers, and the master mix.

    • Use a thermal cycling program consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Gene Expression Analysis Workflow Tissue Plant Tissue RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis RT_qPCR Real-Time qPCR cDNA_Synthesis->RT_qPCR Data_Analysis Relative Gene Expression Analysis (2-ΔΔCt) RT_qPCR->Data_Analysis

Workflow for gene expression analysis by RT-qPCR.

Conclusion

The biosynthesis of this compound in Vitis vinifera is a complex process that involves the coordinated action of multiple enzymes in the phenylpropanoid and stilbene biosynthetic pathways. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on key metabolites and detailed protocols for their analysis. A deeper understanding of the regulation of this pathway, particularly the specific peroxidases involved in the oligomerization of resveratrol to form trimers like this compound, will be crucial for future efforts to enhance the production of this and other bioactive stilbenoids in grapevine. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery.

References

cis-Miyabenol C molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

cis-Miyabenol C is a naturally occurring stilbenoid, specifically a resveratrol (B1683913) trimer. It is an isomer of Miyabenol C and has been isolated from various plant sources, including grapevines (Vitis vinifera). This complex polyphenol has garnered significant interest within the scientific community for its diverse biological activities, positioning it as a promising candidate for further investigation in drug discovery and development.

PropertyValueSource
Molecular Formula C₄₂H₃₂O₉
Molecular Weight 680.70 g/mol
IUPAC Name 5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol[1]
CAS Number 168037-22-7[1]

Biological Activities and Pharmacological Potential

This compound has demonstrated a range of biological activities, making it a molecule of high interest for therapeutic applications. Key activities include the inhibition of β-secretase, antioxidant effects, hyaluronidase (B3051955) inhibition, and ecdysteroid antagonist activity.

Biological ActivityAssayKey Findings
β-Secretase (BACE1) Inhibition In vitro and cell-based assaysMarkedly inhibits BACE1 activity, leading to a reduction in amyloid-β (Aβ) peptide production.
Antioxidant Activity DPPH Radical Scavenging AssayExhibits antioxidative properties.
Hyaluronidase Inhibition In vitro enzymatic assayShows strong hyaluronidase inhibitory effects.
Ecdysteroid Antagonist Activity Drosophila melanogaster BII cell bioassayDemonstrates antagonist activity at the ecdysteroid receptor.

Experimental Protocols

β-Secretase (BACE1) Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory effect of this compound on β-secretase activity, a key enzyme in the pathogenesis of Alzheimer's disease.

1. Cell Culture and Treatment:

  • Human neuroblastoma SH-SY5Y cells and murine neuroblastoma N2a cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and grown to approximately 80% confluency.

  • Prior to treatment, the growth medium is replaced with a serum-free medium.

  • This compound, dissolved in a suitable solvent like DMSO, is added to the cells at various concentrations. A vehicle control (DMSO) is also included.

  • Cells are incubated with the compound for a specified period (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

  • The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. In Vitro β-Secretase Activity Assay:

  • A commercially available β-secretase activity assay kit is used.

  • The assay is typically performed in a 96-well plate format.

  • Cell lysates (containing the BACE1 enzyme) are incubated with a specific BACE1 substrate conjugated to a fluorophore and a quencher.

  • In the presence of active BACE1, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a fluorescent signal.

  • This compound at various concentrations is added to the reaction mixture to assess its inhibitory effect.

  • The fluorescence is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • The rate of the reaction is calculated and compared between the treated and untreated samples to determine the percentage of inhibition.

4. Western Blot Analysis:

  • To assess the levels of amyloid precursor protein (APP) and its cleavage products (e.g., sAPPβ), western blotting is performed.

  • Equal amounts of protein from the cell lysates are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for APP, sAPPβ, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Ecdysteroid Antagonist Activity Assay

This bioassay is utilized to evaluate the ability of this compound to interfere with the ecdysteroid signaling pathway in insects.

1. Cell Line and Culture:

  • The Drosophila melanogaster BII cell line, which is responsive to ecdysteroids, is used.

  • Cells are cultured in a suitable insect cell medium supplemented with fetal bovine serum.

2. Bioassay Procedure:

  • The BII cells are seeded into a 96-well microplate.

  • A suboptimal concentration of 20-hydroxyecdysone (B1671079) (20E), the active form of the insect molting hormone, is added to the wells to induce a response.

  • This compound is added to the wells at a range of concentrations in the presence of 20E.

  • Control wells include cells with no treatment, cells with 20E alone, and cells with the vehicle solvent.

  • The plates are incubated for a defined period (e.g., 3-4 days).

3. Measurement of Cell Proliferation:

  • The proliferation of the BII cells is inhibited by ecdysteroids. Antagonists will reverse this inhibition.

  • Cell proliferation is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the activity of a constitutively expressed enzyme like alkaline phosphatase.

  • The absorbance is read using a microplate reader.

  • The antagonist activity is determined by the ability of this compound to increase cell proliferation in the presence of 20E.

Signaling Pathway and Experimental Workflow Diagrams

beta_secretase_pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 (β-CTF) APP->CTF_beta Cleavage Abeta Amyloid-β (Aβ) CTF_beta->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1 β-secretase (BACE1) BACE1->APP Acts on gamma_secretase γ-secretase gamma_secretase->CTF_beta Acts on MiyabenolC This compound MiyabenolC->BACE1 Inhibits

Caption: β-Secretase (BACE1) cleavage of APP and its inhibition by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound start->treat lysis Cell Lysis treat->lysis protein_quant Protein Quantification lysis->protein_quant bace1_assay BACE1 Activity Assay protein_quant->bace1_assay western_blot Western Blot protein_quant->western_blot inhibition Calculate % Inhibition bace1_assay->inhibition quantify_bands Quantify Protein Bands western_blot->quantify_bands

Caption: Workflow for assessing the β-secretase inhibitory activity of this compound.

References

Unveiling the Bio-Active Potential of cis-Miyabenol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 2, 2025 – cis-Miyabenol C, a naturally occurring stilbenoid found in various plant species including grapevines (Vitis vinifera) and certain sedges (Carex species), is garnering significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Profile

The biological efficacy of this compound has been quantified across several key areas of interest. The following table summarizes the available quantitative data, providing a clear comparison of its potency in different biological assays.

Biological ActivityAssayTest SystemKey ParameterValueReference
Ecdysteroid Antagonism Drosophila melanogaster BII Cell BioassayInsect Cell LineEC5019 µM[1]
Hyaluronidase (B3051955) Inhibition Not SpecifiedNot SpecifiedActivityStrong Inhibition[2]
Antioxidant Activity Not SpecifiedNot SpecifiedActivityReported[3][4]
Anti-inflammatory Activity Not SpecifiedNot SpecifiedActivityImplied in Extracts[3]
Anti-Amyloid Aggregation Not SpecifiedNot SpecifiedActivityImplied

Key Biological Activities and Experimental Insights

Ecdysteroid Antagonist Activity

This compound has been identified as a potent antagonist of the ecdysteroid receptor, a key regulator of insect development and molting. This activity suggests its potential as a lead compound for the development of novel insecticides.

Experimental Protocol: Drosophila melanogaster BII Cell Bioassay

This bioassay utilizes a genetically engineered Drosophila melanogaster cell line (BII) that is responsive to ecdysteroids. The protocol involves the following key steps:

  • Cell Culture: The BII cells are cultured in a suitable medium under standard insect cell culture conditions.

  • Assay Setup: Cells are seeded in microplates and exposed to a constant, low concentration of an ecdysteroid agonist (e.g., 20-hydroxyecdysone) to induce a baseline response.

  • Compound Treatment: Various concentrations of this compound are added to the wells.

  • Incubation: The plates are incubated for a defined period to allow for receptor binding and cellular response.

  • Quantification: The cellular response, typically measured as the activity of a reporter gene (e.g., β-galactosidase), is quantified.

  • Data Analysis: The reduction in the agonist-induced response in the presence of this compound is used to determine its antagonist activity, with the EC50 value representing the concentration at which 50% of the maximal agonist response is inhibited.

Workflow for the Drosophila BII Cell Bioassay.
Hyaluronidase Inhibition

General Experimental Protocol: Hyaluronidase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of hyaluronidase and its substrate, hyaluronic acid, are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the hyaluronic acid substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration.

  • Reaction Termination: The reaction is stopped, often by the addition of an acidic solution.

  • Quantification of Undigested Substrate: The amount of remaining undigested hyaluronic acid is quantified. This can be achieved through various methods, including turbidimetric assays or colorimetric methods that measure the N-acetylglucosamine released.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value is then determined.

Hyaluronidase_Inhibition_Assay cluster_1 Hyaluronidase Inhibition Assay Start Prepare Hyaluronidase and Hyaluronic Acid Solutions Preincubation Pre-incubate Hyaluronidase with this compound Start->Preincubation Initiation Add Hyaluronic Acid to Initiate Reaction Preincubation->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Termination Stop the Reaction Incubation->Termination Quantification Quantify Remaining Hyaluronic Acid Termination->Quantification Calculation Calculate % Inhibition and IC50 Quantification->Calculation

General workflow for a hyaluronidase inhibition assay.
Antioxidant Activity

Extracts of Foeniculum vulgare (fennel), which contain this compound, have demonstrated antioxidant properties. While specific data for the pure compound is limited, its stilbenoid structure suggests inherent radical scavenging capabilities. Common methods to evaluate antioxidant activity are the DPPH and ORAC assays.

General Experimental Protocol: DPPH Radical Scavenging Assay

  • DPPH Solution Preparation: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in a suitable solvent (e.g., methanol) to a specific concentration.

  • Sample Preparation: this compound is dissolved to create a series of concentrations.

  • Reaction Mixture: The DPPH solution is mixed with the different concentrations of this compound.

  • Incubation: The mixture is incubated in the dark for a set period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Potential Anti-Alzheimer's Disease Activity

While direct studies on this compound are limited, its isomer, Miyabenol C, has been shown to inhibit β-secretase (BACE1) activity and reduce the generation of amyloid-β (Aβ) peptides, which are key pathological hallmarks of Alzheimer's disease. Given the structural similarity, it is plausible that this compound may exhibit similar neuroprotective effects.

Inferred Signaling Pathway: Inhibition of Amyloidogenic Pathway

Based on the research on its isomer, this compound may act by inhibiting the enzymatic activity of β-secretase. This would lead to a decrease in the cleavage of the amyloid precursor protein (APP) into the amyloidogenic Aβ peptides.

Amyloid_Pathway_Inhibition cluster_2 Potential Mechanism of Action in Alzheimer's Disease APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase Cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase Sequential Cleavage Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques cis_Miyabenol_C This compound cis_Miyabenol_C->beta_secretase Inhibition

Inferred inhibitory effect on the amyloidogenic pathway.

Future Directions

The existing data on this compound highlights its potential as a multifaceted bioactive compound. However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Quantitative analysis of its hyaluronidase inhibitory, antioxidant, and anti-inflammatory activities to establish precise IC50 and EC50 values.

  • In-depth studies on its effects on amyloid-β aggregation and β-secretase activity to confirm its potential as a neuroprotective agent.

  • Elucidation of the specific signaling pathways modulated by this compound to understand its mechanisms of action at the molecular level.

  • Pharmacokinetic and toxicological studies to assess its safety and bioavailability for potential therapeutic applications.

This technical guide serves as a foundational resource for the scientific community, encouraging further exploration into the promising biological activities of this compound. As research progresses, a more comprehensive understanding of its therapeutic applications is anticipated.

References

An In-depth Technical Guide to cis-Miyabenol C: A Resveratrol Trimer with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer, a class of polyphenolic compounds found in various plant species, notably in grapes (Vitis vinifera) and their derivatives.[1] As an isomer of the more extensively studied Miyabenol C, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of this compound, focusing on its role as a β-secretase (BACE1) inhibitor and its potential as a modulator of other signaling pathways. This document details quantitative data, experimental protocols, and key signaling pathways associated with its biological activity.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₄₂H₃₂O₉--INVALID-LINK--
Molecular Weight 680.7 g/mol --INVALID-LINK--
Class Stilbenoid, Resveratrol Trimer[2]
Source Grapes (Vitis vinifera), Caragana sinica, Foeniculum vulgare[2]

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound stems from its demonstrated biological activities, which include:

  • Inhibition of β-secretase (BACE1): This is the most well-documented activity, with significant implications for Alzheimer's disease.

  • Inhibition of Protein Kinase C (PKC): As a stilbenoid, it is suggested to possess PKC inhibitory activity, a pathway implicated in various cellular processes, including cell growth and differentiation.[3]

  • Antioxidant Properties: Like other resveratrol oligomers, it is expected to exhibit antioxidant effects.

Inhibition of β-Secretase (BACE1) and its Relevance to Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[4] Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase.[4] Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production.

Miyabenol C, the isomeric relative of this compound, has been shown to be a potent inhibitor of BACE1 activity.[4] Mechanistic studies reveal that Miyabenol C reduces the levels of Aβ and the soluble APPβ fragment (sAPPβ) in both cell cultures and in the brains of Alzheimer's disease model mice.[4] Importantly, this inhibition does not affect the protein levels of BACE1 itself, nor does it impact the activity of α-secretase or γ-secretase, suggesting a specific inhibitory action on BACE1's enzymatic function.[4]

The following tables summarize the dose-dependent effects of Miyabenol C on the secretion of Aβ40 and Aβ42 in N2a695 cells, a neuroblastoma cell line stably expressing human APP695.

Table 1: Effect of Miyabenol C on Aβ40 Secretion [5]

Miyabenol C Concentration (µM)Aβ40 Level (% of Control)
0 (Control)100
5~75%
10~60%
20~40%

Table 2: Effect of Miyabenol C on Aβ42 Secretion [5]

Miyabenol C Concentration (µM)Aβ42 Level (% of Control)
0 (Control)100
5~70%
10~55%
20~35%

Miyabenol C treatment also affects the levels of other APP processing fragments, providing further evidence of its BACE1 inhibitory activity.

Table 3: Effect of Miyabenol C on sAPPα, sAPPβ, and β-CTF Levels [5]

Miyabenol C Concentration (µM)sAPPα LevelsAPPβ Levelβ-CTF Level
0 (Control)BaselineBaselineBaseline
10IncreasedDecreasedDecreased
20Significantly IncreasedSignificantly DecreasedSignificantly Decreased

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Vitis vinifera Canes

Objective: To isolate and purify this compound from a crude extract of Vitis vinifera canes.

Materials and Equipment:

  • Dried and powdered Vitis vinifera canes

  • Solvents for extraction (e.g., ethanol (B145695)/water mixture)

  • Rotary evaporator

  • Centrifugal Partition Chromatograph (CPC)

  • HPLC system with a preparative column

  • NMR and Mass Spectrometry instrumentation for structural elucidation

Procedure:

  • Extraction:

    • Macerate the powdered grape canes with an 80% ethanol solution at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning (Optional Pre-purification):

    • Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to fractionate the compounds based on their polarity. Stilbenoids are typically enriched in the ethyl acetate fraction.

  • Centrifugal Partition Chromatography (CPC):

    • Select a suitable biphasic solvent system. For stilbenoids, systems like the "Arizona" solvent system (composed of heptane, ethyl acetate, methanol, and water in varying ratios) have been shown to be effective.[6] The selection of the specific solvent system (e.g., K or L from the Arizona series) is crucial for the successful separation of isomers.[6]

    • Dissolve the ethyl acetate fraction in a mixture of the upper and lower phases of the selected solvent system.

    • Inject the sample into the CPC system.

    • Elute the compounds with the mobile phase. The choice of ascending or descending mode will depend on the partition coefficient (Kd) of the target compound.

    • Collect fractions and monitor the elution profile using TLC or HPLC-UV.

  • Preparative HPLC:

    • Pool the fractions containing this compound based on the initial analysis.

    • Further purify the pooled fractions using a preparative HPLC system with a suitable C18 column and a water/acetonitrile or water/methanol gradient.

  • Structure Elucidation and Purity Assessment:

    • Confirm the structure of the purified compound as this compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

    • Assess the purity of the final compound using analytical HPLC.

Workflow for Isolation of this compound

G A Grape Cane Powder B Extraction (80% Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Ethyl Acetate Fraction D->E F Centrifugal Partition Chromatography (CPC) E->F G Fractions containing this compound F->G H Preparative HPLC G->H I Purified this compound H->I J Structural Elucidation (NMR, MS) I->J

Caption: Workflow for the isolation and purification of this compound.

Protocol 2: In Vitro β-Secretase (BACE1) Activity Assay

This protocol is adapted from the methodology used to assess the inhibitory effect of Miyabenol C on BACE1 activity.[5]

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human BACE1.

Materials and Equipment:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide conjugated to a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • This compound dissolved in DMSO

  • Known BACE1 inhibitor (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the BACE1 enzyme in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Prepare serial dilutions of this compound, the positive control inhibitor, and the DMSO vehicle control in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well microplate, add the following in order:

      • Assay buffer

      • Test compound (this compound dilution), positive control, or vehicle control.

      • BACE1 enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each concentration of the test compound and controls.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Workflow for In Vitro BACE1 Inhibition Assay

G A Prepare Reagents (Enzyme, Substrate, Compounds) B Add Buffer, Compound, and Enzyme to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro BACE1 inhibition assay.

Signaling Pathways

Amyloid Precursor Protein (APP) Processing Pathway

The primary mechanism of action of this compound in the context of Alzheimer's disease is its inhibition of BACE1, a key enzyme in the amyloidogenic processing of APP. The following diagram illustrates the two main pathways of APP processing and the inhibitory effect of this compound.

G cluster_0 Non-Amyloidogenic Pathway cluster_1 Amyloidogenic Pathway APP_non_amyloid APP alpha_secretase α-secretase APP_non_amyloid->alpha_secretase Cleavage sAPP_alpha sAPPα (Neuroprotective) alpha_secretase->sAPP_alpha CTF_alpha α-CTF alpha_secretase->CTF_alpha gamma_secretase_non_amyloid γ-secretase CTF_alpha->gamma_secretase_non_amyloid Cleavage P3 P3 peptide gamma_secretase_non_amyloid->P3 AICD_non_amyloid AICD gamma_secretase_non_amyloid->AICD_non_amyloid APP_amyloid APP beta_secretase β-secretase (BACE1) APP_amyloid->beta_secretase Cleavage sAPP_beta sAPPβ beta_secretase->sAPP_beta CTF_beta β-CTF beta_secretase->CTF_beta gamma_secretase_amyloid γ-secretase CTF_beta->gamma_secretase_amyloid Cleavage Abeta Aβ Peptide (Neurotoxic) gamma_secretase_amyloid->Abeta AICD_amyloid AICD gamma_secretase_amyloid->AICD_amyloid cis_Miyabenol_C This compound cis_Miyabenol_C->beta_secretase Inhibits

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound on β-secretase (BACE1).

Future Directions

While the inhibitory effect of Miyabenol C on BACE1 is well-established, further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Stereospecific Activity: Direct comparative studies are needed to determine if there are significant differences in the BACE1 inhibitory potency and other biological activities between this compound and other Miyabenol C isomers.

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will be critical for its development as a therapeutic agent.

  • Protein Kinase C Inhibition: Quantitative analysis of the inhibitory effects of this compound on various PKC isoforms is required to understand its potential role in cancer and other signaling pathways.

  • Chemical Synthesis: The development of an efficient and stereoselective total synthesis of this compound is crucial to provide sufficient quantities for extensive preclinical and clinical studies.

  • In Vivo Efficacy: Further in vivo studies in various animal models of Alzheimer's disease and other relevant conditions are necessary to confirm its therapeutic efficacy and safety.

Conclusion

This compound, a resveratrol trimer found in grapes, presents a promising scaffold for the development of novel therapeutics. Its well-documented role as a β-secretase inhibitor positions it as a strong candidate for further investigation in the context of Alzheimer's disease. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to facilitate and encourage further research into this and other related natural products. The continued exploration of the biological activities and therapeutic potential of this compound holds promise for addressing unmet medical needs in neurodegenerative disorders and beyond.

References

Preliminary Studies on the Cytotoxicity of cis-Miyabenol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Miyabenol C, a resveratrol (B1683913) trimer, is a natural compound with potential biological activities. While its isomer, trans-Miyabenol C, has been investigated for its effects on β-secretase activity, dedicated studies on the cytotoxicity of the cis-isomer are not extensively available in public literature. This technical guide provides a summary of the available preliminary cytotoxic data on the closely related trans-Miyabenol C, outlines detailed experimental protocols for standard cytotoxicity assays relevant to this class of compounds, and presents a generalized signaling pathway for apoptosis, a common mechanism of cytotoxicity for polyphenolic compounds. This document aims to serve as a foundational resource for researchers initiating studies on the cytotoxic potential of this compound.

Introduction

Miyabenol C is a resveratrol trimer found in certain plants, including the small-leaf grape (Vitis thunbergii var. taiwaniana)[1]. Like resveratrol, it exists as cis and trans isomers. While research has touched upon the biological activities of Miyabenol C, particularly in the context of Alzheimer's disease, specific investigations into the cytotoxicity of this compound are limited[1]. Understanding the cytotoxic profile of a compound is a critical preliminary step in drug discovery and development, particularly for assessing its potential as an anticancer agent or for identifying off-target toxicities[2]. This guide synthesizes the available information and provides standardized methodologies to facilitate further research into the cytotoxic effects of this compound.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of trans-Miyabenol C on N2a695 Cells

CompoundCell LineTreatment DurationAssayObservationsReference
trans-Miyabenol CN2a69510 hoursCCK-8 AssayNo cytotoxicity observed at 5–20µM. Dose-dependent cytotoxicity at 40–100µM.[1][3]

Note: N2a695 is a mouse neuroblastoma cell line stably transfected with human amyloid precursor protein (APP695).

Experimental Protocols

The following are detailed protocols for commonly used cytotoxicity assays that are suitable for evaluating the effects of compounds like this compound.

Cell Culture and Compound Preparation
  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts) should be used to assess both efficacy and selectivity.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (B87167) (DMSO)[3]. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: Dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability[4].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and control vehicle (DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

CCK-8 (Cell Counting Kit-8) Assay

This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired duration.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability relative to the control group.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations: Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock This compound Stock Solution (in DMSO) treatment Treatment with This compound stock->treatment cells Cell Culture (Cancer & Normal Lines) seeding Cell Seeding (96-well plates) cells->seeding seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT/CCK-8 Assay incubation->mtt flow Apoptosis Assay (Flow Cytometry) incubation->flow viability Cell Viability (%) mtt->viability apoptosis_rate Apoptosis Rate (%) flow->apoptosis_rate ic50 IC50 Calculation viability->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Generalized Apoptotic Signaling Pathway

Many polyphenolic compounds induce apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Outcome cis_miyabenol_c This compound bax Bax/Bak Activation cis_miyabenol_c->bax bcl2 Bcl-2/Bcl-xL Inhibition cis_miyabenol_c->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by this compound.

Conclusion

The preliminary assessment of this compound cytotoxicity is an essential step toward understanding its therapeutic potential and toxicological profile. While direct evidence is currently sparse, the data from its trans-isomer suggests that cytotoxic effects may be observed at higher concentrations. The standardized protocols provided in this guide offer a robust framework for researchers to systematically evaluate the cytotoxic and apoptotic effects of this compound across various cell lines. Future studies should focus on generating specific IC50 values for this compound and elucidating the precise molecular pathways involved in its cytotoxic mechanism.

References

cis-Miyabenol C: A Potent Phytoalexin for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Miyabenol C, a resveratrol (B1683913) trimer found in various plant species, is a significant phytoalexin, exhibiting a robust defense mechanism against invading pathogens. This technical guide provides a comprehensive overview of this compound, focusing on its role as a phytoalexin, its antimicrobial properties, the intricate signaling pathways governing its production, and detailed experimental protocols for its study. This document is intended to serve as a foundational resource for researchers in natural product chemistry, plant biology, and drug development, aiming to unlock the therapeutic potential of this promising stilbenoid.

Introduction

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants in response to biotic or abiotic stress. Among the diverse classes of phytoalexins, stilbenoids, particularly those derived from resveratrol, have garnered significant attention for their broad-spectrum biological activities. This compound, a trimeric stilbenoid, has been identified in various plant sources, including grapevine (Vitis vinifera) and the fruit of Foeniculum vulgare.[1][2] Its role as a phytoalexin is underscored by its induced synthesis in response to elicitors and its potent antimicrobial effects. This guide delves into the technical aspects of this compound, providing a detailed examination of its biological functions and the methodologies to investigate them.

Quantitative Antimicrobial Activity

This compound has demonstrated significant antifungal activity. While comprehensive data on its minimum inhibitory concentrations (MICs) against a wide array of pathogens are still emerging, its efficacy against certain plant pathogens has been established.

Table 1: Antifungal Activity of Miyabenol C

PathogenAssay TypeEffective ConcentrationReference
Plasmopara viticola (Downy Mildew)in vitroED50: 40 µM[3]

Further research is required to establish a broader antimicrobial profile of pure this compound against a panel of clinically relevant bacteria and fungi.

Biosynthesis and Regulation

The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid pathway, which is responsible for the production of a multitude of secondary metabolites in plants.

Biosynthesis Pathway

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into p-Coumaroyl-CoA, a key intermediate. The pivotal step in stilbenoid synthesis is the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme stilbene (B7821643) synthase (STS), to produce the monomeric unit, resveratrol. The formation of the trimer, this compound, is believed to occur through the oxidative coupling of three resveratrol units, a reaction likely mediated by peroxidase enzymes.

G General Stilbenoid Biosynthesis Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol Malonyl-CoA (x3) Malonyl-CoA (x3) Malonyl-CoA (x3)->Resveratrol STS This compound This compound Resveratrol->this compound Peroxidases (Proposed) G Phytoalexin Induction Signaling Pathway PAMPs/DAMPs PAMPs/DAMPs Receptor Receptor PAMPs/DAMPs->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade WRKY & MYB TFs WRKY & MYB TFs MAPK Cascade->WRKY & MYB TFs STS Gene Expression STS Gene Expression WRKY & MYB TFs->STS Gene Expression Stilbene Biosynthesis Stilbene Biosynthesis STS Gene Expression->Stilbene Biosynthesis This compound This compound Stilbene Biosynthesis->this compound G Elicitation Workflow Start Start Grapevine Cell Culture Grapevine Cell Culture Start->Grapevine Cell Culture Transfer to Fresh Medium Transfer to Fresh Medium Grapevine Cell Culture->Transfer to Fresh Medium Add Elicitors (MeJA, CDs) Add Elicitors (MeJA, CDs) Transfer to Fresh Medium->Add Elicitors (MeJA, CDs) Incubate (e.g., 4 days) Incubate (e.g., 4 days) Add Elicitors (MeJA, CDs)->Incubate (e.g., 4 days) Harvest Cells and Medium Harvest Cells and Medium Incubate (e.g., 4 days)->Harvest Cells and Medium End End Harvest Cells and Medium->End

References

Methodological & Application

Application Notes & Protocols: Extraction of cis-Miyabenol C from Grapevines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-Miyabenol C, a resveratrol (B1683913) trimer, has garnered significant interest within the scientific community for its potential therapeutic properties. Notably, it has been identified as a potent inhibitor of β-secretase (BACE1), an enzyme critically involved in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3] This document provides a detailed protocol for the extraction and isolation of this compound from grapevine materials, specifically targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are compiled from various studies on stilbenoid extraction from Vitis species.[2][4][5]

Data Presentation

While specific yield data for this compound can vary significantly based on the grapevine species, cultivar, geographical origin, and the specific plant part used, the following table summarizes typical stilbene (B7821643) content found in a standardized grapevine shoot extract as a reference.

Compound Percentage in Standardized Grapevine Shoot Extract (Vineatrol 30)
trans-Resveratrol7.7%
trans-ε-Viniferin14.6%
Other Oligomeric StilbenesPresent in a complex mixture
Data sourced from a study on a standardized ethanolic extract of grapevine shoots.[4]

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from grapevine raw material.

1. Plant Material and Pre-treatment:

  • Source: Dried stems and leaves of grapevine species known to contain Miyabenol C, such as Vitis vinifera L. Pinot Noir (grape canes) or Vitis thunbergii var. taiwaniana (stems and leaves), are suitable starting materials.[1][2][5]

  • Preparation: The plant material should be thoroughly dried to a constant weight and coarsely powdered to increase the surface area for efficient extraction.

2. Initial Extraction:

  • Solvent System: A solution of 60-80% aqueous ethanol (B145695) is recommended for the initial extraction.[2][6][7][8]

  • Procedure:

    • Combine the powdered grapevine material with the 60% aqueous ethanol solution in a ratio of approximately 1:5 to 1:10 (w/v). For example, use 10 liters of solvent for every 1 kg of dried plant material.[2]

    • Perform a hot reflux extraction for a minimum of 2.5 hours.[2] For enhanced efficiency, this step can be repeated twice with fresh solvent.

    • After extraction, filter the mixture to separate the liquid extract from the solid plant residue.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol.

3. Preliminary Purification: Column Chromatography

  • Stationary Phase: Diaion HP-20 resin is an effective adsorbent for the initial fractionation of the crude extract.[2]

  • Procedure:

    • Load the concentrated aqueous extract onto a pre-equilibrated Diaion HP-20 column.

    • Wash the column with water to remove highly polar impurities.

    • Elute the stilbenoid-containing fractions with a stepwise gradient of methanol (B129727) or ethanol in water. The specific gradient will need to be optimized, but a common approach is to increase the alcohol concentration in steps (e.g., 20%, 40%, 60%, 80%, 100%).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

4. Further Purification: Advanced Chromatographic Techniques

For obtaining high-purity this compound, further chromatographic steps are necessary.

  • High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly useful for separating complex mixtures of natural products.[4]

  • Silica (B1680970) Gel Column Chromatography: Fractions enriched with this compound can be further purified on a silica gel column, eluting with a solvent system such as a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to achieve high purity.[4]

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.[4]

    • Detection: UV detection at 280 nm is suitable for stilbenoids.[4]

5. Compound Identification and Characterization:

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Dried Grapevine Material (Stems, Leaves, Canes) Extraction Hot Reflux Extraction (60-80% Aqueous Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Stilbene Extract Filtration->CrudeExtract ColumnChrom Column Chromatography (Diaion HP-20) CrudeExtract->ColumnChrom EnrichedFraction This compound Enriched Fraction ColumnChrom->EnrichedFraction PrepHPLC Preparative HPLC (Reversed-Phase C18) EnrichedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

A schematic overview of the extraction and purification process for this compound from grapevine material.

Signaling Pathway: Inhibition of β-Secretase by this compound

BACE1_Inhibition APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 (β-CTF) APP->CTF_beta Cleavage BACE1 β-Secretase (BACE1) BACE1->APP Abeta Amyloid-β (Aβ) (Neurotoxic) CTF_beta->Abeta Cleavage by gamma_secretase γ-Secretase gamma_secretase->CTF_beta MiyabenolC This compound MiyabenolC->BACE1 Inhibits

Mechanism of action of this compound in inhibiting the amyloidogenic pathway through the inhibition of β-secretase (BACE1).

References

Application Notes and Protocols for cis-Miyabenol C in β-Secretase (BACE1) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1] The production of Aβ is initiated by the enzymatic activity of β-secretase (BACE1), which cleaves the amyloid precursor protein (APP).[1][2][3] Consequently, inhibiting BACE1 is a primary therapeutic strategy for the treatment of AD.[1][3] Natural compounds are a promising source for the discovery of novel BACE1 inhibitors.[3][4] Miyabenol C, a resveratrol (B1683913) trimer, has been identified as a potent inhibitor of BACE1 activity, reducing Aβ generation in both in vitro and in vivo models.[1][5][6][7] These application notes provide detailed protocols for utilizing cis-Miyabenol C in β-secretase activity assays.

Data Presentation

Table 1: Summary of Experimental Findings on the Inhibitory Effect of Miyabenol C on β-Secretase Activity

Experimental SystemCell LineTreatmentKey FindingsReference
Cell-Based β-Secretase Activity AssayN2aWT and SH-SY5Y cells10 µM Miyabenol C for 10 hoursMiyabenol C significantly inhibited β-secretase activity.[6][7][8]
In Vitro BACE1 Activity AssayPurified BACE1 enzyme and substrateVarious concentrations of Miyabenol C incubated for 2 hours at 37°CMiyabenol C markedly inhibited BACE1 activity, with effects comparable to a known β-secretase inhibitor II.[5][6][7]
Analysis of APP ProcessingN2a695 cellsVarious concentrations of Miyabenol C for 10 hoursDose-dependent decrease in secreted sAPPβ and cellular APP β-CTF levels, indicating inhibition of β-cleavage of APP.[5][7]
Specificity of InhibitionSY5Y cells10 µM Miyabenol C for 10 hoursDid not affect the activity of TACE (a major α-secretase), suggesting specificity for β-secretase.[5][6][7]

Signaling Pathway

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Amyloid-β (Aβ) C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques aggregation AD Alzheimer's Disease Plaques->AD BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 MiyabenolC This compound MiyabenolC->BACE1 inhibition

Caption: Amyloidogenic processing of APP and the inhibitory action of this compound on BACE1.

Experimental Protocols

In Vitro Fluorometric BACE1 Activity Assay

This protocol is adapted from commercially available fluorescence resonance energy transfer (FRET) assay kits.[9][10][11]

1. Materials and Reagents:

  • Recombinant human BACE1 enzyme

  • BACE1-specific FRET substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound stock solution (in DMSO)

  • Known BACE1 inhibitor (positive control, e.g., β-secretase inhibitor II)

  • DMSO (vehicle control)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

2. Experimental Workflow:

in_vitro_workflow prep Prepare Reagents: This compound dilutions, BACE1 enzyme, FRET substrate plate Plate Components: Assay Buffer, this compound/ Controls prep->plate enzyme Add BACE1 Enzyme to all wells except blank plate->enzyme incubation Incubate at 37°C for 60-120 min, protected from light enzyme->incubation read Measure Fluorescence (Ex/Em appropriate for FRET pair) incubation->read analyze Analyze Data: Calculate % inhibition and IC50 read->analyze

Caption: Workflow for the in vitro BACE1 activity assay.

3. Detailed Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare dilutions of the positive control inhibitor. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Dilute the BACE1 enzyme and FRET substrate in Assay Buffer to the desired working concentrations as recommended by the manufacturer.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to the "blank" wells (no enzyme).

    • Add 50 µL of the appropriate this compound dilution to the "test" wells.

    • Add 50 µL of the positive control inhibitor to the "positive control" wells.

    • Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells to the "vehicle control" wells.

  • Enzyme Reaction:

    • Add 25 µL of the diluted BACE1 enzyme solution to all wells except the "blank" wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction and Measurement:

    • Add 25 µL of the FRET substrate solution to all wells to start the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 60-120 minutes or as an endpoint reading after a fixed incubation time. The excitation and emission wavelengths will depend on the specific FRET pair used in the commercial kit (e.g., Ex/Em = 320/405 nm, 335-355/495-510 nm, or 345/500 nm).[9][12][13]

  • Data Analysis:

    • Subtract the fluorescence of the "blank" wells from all other readings.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based β-Secretase Activity Assay

This protocol is based on the methodology described by Hu et al. (2015).[6][7][8]

1. Materials and Reagents:

  • N2aWT or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Known BACE1 inhibitor (positive control)

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Commercial β-secretase activity assay kit

2. Experimental Workflow:

cell_based_workflow culture Culture N2aWT or SH-SY5Y cells to desired confluency treat Treat cells with this compound, positive control, or vehicle (e.g., 10 hours) culture->treat lyse Wash and lyse cells to prepare cell lysates treat->lyse protein Determine protein concentration of lysates lyse->protein assay Perform β-secretase activity assay on lysates using a commercial kit protein->assay analyze Normalize activity to protein concentration and compare treatments assay->analyze

Caption: Workflow for the cell-based β-secretase activity assay.

3. Detailed Procedure:

  • Cell Culture and Treatment:

    • Plate N2aWT or SH-SY5Y cells in appropriate culture dishes and grow until they reach 80-90% confluency.

    • Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM), the positive control inhibitor, or DMSO as a vehicle control.

    • Incubate the cells for a specified period (e.g., 10 hours).[6][7][8]

  • Preparation of Cell Lysates:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer (often provided in commercial assay kits).[12][13]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • β-Secretase Activity Measurement:

    • Perform the β-secretase activity assay on the cell lysates according to the manufacturer's instructions of the chosen commercial kit. This typically involves adding a standardized amount of protein from each lysate to a 96-well plate followed by the addition of the FRET substrate.

    • Incubate the plate at 37°C for the recommended time.

    • Measure the fluorescence using a microplate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity to the protein concentration for each sample to determine the specific activity.

    • Compare the specific activity of the this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

Conclusion

This compound has demonstrated significant potential as a BACE1 inhibitor. The protocols outlined above provide a framework for researchers to further investigate its inhibitory characteristics. The in vitro assay is suitable for determining kinetic parameters such as the IC50 value, while the cell-based assay confirms the compound's activity in a more physiologically relevant environment. These assays are crucial steps in the evaluation of this compound as a potential therapeutic agent for Alzheimer's disease.

References

Application Notes and Protocols: cis-Miyabenol C in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-Miyabenol C, a resveratrol (B1683913) trimer isolated from the stems and leaves of the small-leaf grape (Vitis thunbergii var. taiwaniana), has emerged as a promising natural compound for the therapeutic intervention of Alzheimer's disease (AD).[1][2][3] The primary pathological hallmarks of AD include the accumulation of amyloid-β (Aβ) peptides, which form senile plaques, and the hyperphosphorylation of tau protein, leading to neurofibrillary tangles.[4][5] The generation of Aβ from the amyloid precursor protein (APP) is initiated by the enzymatic cleavage of β-secretase (BACE1). Consequently, the inhibition of BACE1 is a key strategy in AD drug development. Preclinical in vivo studies have demonstrated that this compound can significantly reduce Aβ levels in the brains of AD model mice, positioning it as a potent BACE1 inhibitor.

These application notes provide a detailed overview of the in vivo effects of this compound in Alzheimer's disease models, including quantitative data, experimental protocols, and diagrams of the relevant biological pathways and workflows.

Data Presentation

Table 1: In Vivo Efficacy of this compound in APP/PS1 Transgenic Mice
Treatment GroupAnalyteBrain Region% Reduction vs. Vehicle (Mean ± SEM)p-value
This compound (0.6 µg/g)sAPPβCortex~50%< 0.01
This compound (0.6 µg/g)sAPPβHippocampus~45%< 0.01
This compound (0.6 µg/g)Soluble Aβ40Cortex & Hippocampus~35%< 0.05
This compound (0.6 µg/g)Soluble Aβ42Cortex & Hippocampus~40%< 0.05
Data summarized from Hu et al., 2015.
Table 2: In Vitro Activity of this compound
ExperimentCell Line / SystemTreatmentEffect
BACE1 Activity AssayN2aWT and SH-SY5Y cells10 µM this compoundSignificant inhibition of β-secretase activity.
Aβ Secretion AssayN2a695 cells10 µM this compoundMarkedly reduced levels of extracellular Aβ40 and Aβ42.
APP Processing AnalysisN2a695 cells10 µM this compoundReduced levels of sAPPβ and β-CTF; increased levels of sAPPα.
Secretase SpecificityN2aWT cellsUp to 20 µM this compoundNo significant effect on α-secretase (TACE) or γ-secretase activity.
Data summarized from Hu et al., 2015.

Experimental Protocols

In Vivo Administration of this compound in an AD Mouse Model

Objective: To assess the effect of this compound on Aβ pathology in the brains of APP/PS1 transgenic mice.

Animal Model: 12-month-old APP/PS1 transgenic mice.

Materials:

  • This compound

  • Vehicle solution: 45% DMSO in artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe

Procedure:

  • Anesthetize the APP/PS1 mice according to approved institutional animal care and use committee protocols.

  • Secure the mouse in a stereotaxic frame.

  • Perform an intracerebroventricular (ICV) injection of 4 µL of either vehicle or this compound solution (0.6 µg/g body weight).

  • Allow the mice to recover for 72 hours.

  • After 72 hours, euthanize the mice and dissect the cortex and hippocampus.

  • Lyse the brain tissue for subsequent biochemical analysis (Western blot and ELISA).

Western Blot Analysis of APP Metabolites

Objective: To quantify the levels of sAPPβ in brain lysates.

Materials:

  • Brain lysates from treated and control mice.

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against sAPPβ and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the brain lysates.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software.

ELISA for Aβ Levels

Objective: To measure the levels of soluble Aβ40 and Aβ42 in brain lysates.

Materials:

  • Brain lysates from treated and control mice.

  • Aβ40 and Aβ42 ELISA kits.

  • Microplate reader.

Procedure:

  • Prepare the brain lysates in TBSX-soluble fractions.

  • Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.

  • Briefly, add the standards and samples to the antibody-coated microplate.

  • Incubate as per the kit's protocol.

  • Wash the plate and add the detection antibody.

  • Incubate and wash the plate.

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of Aβ40 and Aβ42 based on the standard curve.

Visualizations

G cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP APP sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) CTF_beta β-CTF APP->CTF_beta β-secretase (BACE1) Ab plaques Amyloid Plaques Ab->plaques CTF_beta->Ab γ-secretase APP2 APP sAPPa sAPPα APP2->sAPPa α-secretase CTF_alpha α-CTF APP2->CTF_alpha α-secretase MiyabenolC This compound BACE1_node BACE1 MiyabenolC->BACE1_node Inhibition

Caption: Mechanism of this compound in APP Processing.

G cluster_workflow In Vivo Experimental Workflow start 12-month-old APP/PS1 Mice treatment ICV Injection: This compound (0.6 µg/g) or Vehicle start->treatment incubation 72-hour Incubation treatment->incubation dissection Brain Dissection (Cortex & Hippocampus) incubation->dissection analysis Biochemical Analysis dissection->analysis western Western Blot (sAPPβ) analysis->western elisa ELISA (Aβ40, Aβ42) analysis->elisa

Caption: Workflow for in vivo testing of this compound.

References

Application of cis-Miyabenol C in Neuroprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C, a resveratrol (B1683913) trimer, is a promising natural compound for neuroprotection studies, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. As a stilbene, it belongs to a class of compounds known for their antioxidant, anti-inflammatory, and neuroprotective properties. The primary mechanism of action identified for Miyabenol C, and by extension its cis-isomer, is the inhibition of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-β (Aβ) peptides.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective potential of this compound. While much of the detailed research has been conducted on Miyabenol C without specifying the isomer, the findings are considered highly relevant to this compound.

Mechanism of Action

The neuroprotective effects of Miyabenol C are primarily attributed to its potent inhibition of β-secretase (BACE1) activity.[1] By inhibiting BACE1, Miyabenol C reduces the cleavage of the amyloid precursor protein (APP) into the β-C-terminal fragment (β-CTF) and the soluble APPβ (sAPPβ). This, in turn, leads to a decrease in the production and secretion of both Aβ40 and Aβ42 peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. Interestingly, Miyabenol C has been shown to increase the levels of the neuroprotective sAPPα fragment, suggesting a shift towards the non-amyloidogenic processing of APP. Mechanistic studies have indicated that Miyabenol C does not affect the protein levels of APP, BACE1, or the α-secretases ADAM10 and TACE, nor does it inhibit γ-secretase activity.

While direct studies on the antioxidant and anti-inflammatory properties of this compound are limited, related stilbenoids, such as resveratrol, have demonstrated neuroprotective effects through these mechanisms. The cis-isomer of resveratrol has been shown to be neuroprotective against NMDA-mediated excitotoxicity. It is plausible that this compound may also exert broader neuroprotective effects by mitigating oxidative stress and neuroinflammation, common pathological features in many neurodegenerative disorders.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of Miyabenol C.

Table 1: Effect of Miyabenol C on Neuronal Cell Viability

Concentration (µM)Cell Viability (%)Cell LineIncubation Time (h)Assay
0100N2a69510CCK-8
0.1~100N2a69510CCK-8
1~100N2a69510CCK-8
5~100N2a69510CCK-8
10~100N2a69510CCK-8
20~100N2a69510CCK-8
40~80N2a69510CCK-8
80~60N2a69510CCK-8
100~50N2a69510CCK-8

Data extracted from a study on Miyabenol C, showing no significant cytotoxicity at concentrations up to 20µM.

Table 2: Dose-Dependent Inhibition of Aβ Secretion by Miyabenol C

Concentration (µM)Aβ40 Secretion (% of Control)Aβ42 Secretion (% of Control)Cell LineIncubation Time (h)Assay
0100100N2a69510ELISA
5~70~65N2a69510ELISA
10~50 ~45N2a69510ELISA
20~40 ~35N2a69510ELISA

*p<0.05, **p<0.01, ***p<0.001 vs. control. Data indicates a significant reduction in the secretion of both Aβ40 and Aβ42.

Table 3: Effect of Miyabenol C on β-Secretase Activity

Treatmentβ-Secretase Activity (% of Control)Cell LineIncubation Time (h)
DMSO (Control)100N2aWT10
Miyabenol C (10µM)~50 N2aWT10
β-secretase inhibitor (2µM)~40***N2aWT10
DMSO (Control)100SH-SY5Y10
Miyabenol C (10µM)~60SH-SY5Y10
β-secretase inhibitor (2µM)~45***SH-SY5Y10

**p<0.01, ***p<0.001 vs. control. Data demonstrates significant inhibition of β-secretase activity in two different neuronal cell lines.

Experimental Protocols

1. Cell Viability Assay (CCK-8)

  • Cell Line: Mouse neuroblastoma N2a cells stably expressing human APP695 (N2a695).

  • Procedure:

    • Seed N2a695 cells in a 96-well plate at a suitable density.

    • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 40, 80, 100 µM) or vehicle control (DMSO) for 10 hours.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Amyloid-β (Aβ) ELISA

  • Cell Line: N2a695 cells.

  • Procedure:

    • Plate N2a695 cells and grow to confluency.

    • Treat the cells with different concentrations of this compound or a positive control (e.g., a known β-secretase inhibitor) for 10 hours.

    • Collect the conditioned media.

    • Quantify the levels of extracellular Aβ40 and Aβ42 in the conditioned media using commercially available ELISA kits according to the manufacturer's instructions.

    • Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates.

3. Western Blot Analysis for APP Processing Products

  • Cell Line: N2a695 cells.

  • Procedure:

    • Treat N2a695 cells with this compound at various concentrations for 10 hours.

    • Collect the conditioned media for analysis of secreted APP fragments (sAPPα and sAPPβ).

    • Lyse the cells in ice-cold lysis buffer to extract total protein.

    • Separate proteins from both conditioned media and cell lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against sAPPα, sAPPβ, and APP C-terminal fragments (β-CTF).

    • Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.

    • Quantify band intensities using densitometry software.

4. In Vitro β-Secretase (BACE1) Activity Assay

  • Procedure:

    • Use a commercial β-secretase activity assay kit.

    • Incubate recombinant BACE1 enzyme with a specific BACE1 substrate in the presence of varying concentrations of this compound or a known BACE1 inhibitor.

    • Allow the reaction to proceed for a specified time at 37°C.

    • Measure the fluorescent product generated from the cleavage of the substrate using a fluorescence plate reader.

    • Calculate the percentage of BACE1 inhibition relative to the untreated control.

Visualizations

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_downstream Downstream Events APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase Cleavage beta_secretase β-secretase (BACE1) APP->beta_secretase Cleavage sAPP_alpha sAPPα (Neuroprotective) alpha_secretase->sAPP_alpha CTF_alpha α-CTF alpha_secretase->CTF_alpha sAPP_beta sAPPβ beta_secretase->sAPP_beta CTF_beta β-CTF beta_secretase->CTF_beta gamma_secretase γ-secretase CTF_beta->gamma_secretase Cleavage Abeta Amyloid-β (Aβ) (Neurotoxic) gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation cis_Miyabenol_C This compound cis_Miyabenol_C->beta_secretase Inhibition

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound on β-secretase.

Experimental_Workflow cluster_assays Parallel Assays start Start: Culture Neuronal Cells (e.g., N2a695) treatment Treat with this compound (Varying concentrations and time) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability elisa Aβ ELISA on Conditioned Media treatment->elisa western Western Blot on Lysates and Conditioned Media treatment->western bace1 β-Secretase Activity Assay on Lysates treatment->bace1 data_analysis Data Analysis and Interpretation viability->data_analysis elisa->data_analysis western->data_analysis bace1->data_analysis

References

Analytical Standards for cis-Miyabenol C Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer found in various plant species, including grapes (Vitis vinifera) and fennel (Foeniculum vulgare).[1] As a member of the stilbenoid family, it has garnered significant interest for its potential therapeutic properties. Notably, this compound has been identified as an inhibitor of protein kinase C and, more significantly, as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3] This document provides detailed application notes and protocols for the analytical standards required for robust and reproducible research on this compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its accurate quantification and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₂H₃₂O₉[4]
Molecular Weight 680.70 g/mol
Appearance Off-white to pale yellow solidInferred from related compounds
Water Solubility Very low (estimated)Inferred from stilbenoid properties
Organic Solvent Solubility Soluble in methanol, ethanol, DMSO, and acetonitrileInferred from stilbenoid properties
UV-Vis λmax ~325 nmInferred from stilbenoid properties
Storage and Stability

This compound, like other stilbenoids, is susceptible to degradation under certain conditions. Proper storage and handling are critical to maintain its integrity.

  • Storage: Store solid this compound at -20°C in a tightly sealed container, protected from light.

  • Solution Stability: Prepare solutions fresh for immediate use. If short-term storage is necessary, store solutions at 2-8°C in the dark for no longer than 24 hours. For longer-term storage, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

  • pH Sensitivity: Stilbenoids can be unstable at neutral to alkaline pH. For aqueous buffers, maintain a slightly acidic pH (e.g., pH 5-6) to improve stability.

  • Light Sensitivity: this compound is photosensitive. Protect all solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

Analytical Methodologies

Accurate and precise analytical methods are paramount for the quantification and characterization of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification

Protocol 1: Quantification of this compound by Reverse-Phase HPLC

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection. Method optimization and validation are required for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • This compound reference standard.
  • HPLC-grade methanol, acetonitrile, and water.
  • Formic acid or trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

Table 2: HPLC Parameters for this compound Analysis

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-36 min: 90-30% B; 36-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 325 nm
Injection Volume 10 µL
Expected Retention Time Highly dependent on the specific column and exact conditions, but expected to be in the range of 15-25 minutes.

3. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.
  • Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B). A typical concentration range is 1-100 µg/mL.

4. Sample Preparation:

  • Plant Extracts: Employ solid-phase extraction (SPE) for cleanup and enrichment.
  • Cell Lysates/Biological Fluids: Use protein precipitation (e.g., with cold acetonitrile) followed by centrifugation and filtration.

5. Method Validation:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.
  • Precision: Assess intra- and inter-day precision by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be <15%.
  • Accuracy: Determine the recovery of this compound from spiked samples. The recovery should be within 85-115%.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Structural Characterization

1. Mass Spectrometry (MS):

  • Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF-MS) for accurate mass determination and fragmentation analysis to confirm the identity of this compound. The expected [M-H]⁻ ion is m/z 679.19.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For unequivocal structural elucidation, ¹H and ¹³C NMR spectroscopy are required. Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., methanol-d₄).

Application in Biological Research: β-Secretase (BACE1) Inhibition

This compound has been shown to inhibit the activity of β-secretase (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides.

Signaling Pathway

BACE1_Inhibition MiyabenolC This compound BACE1 BACE1 MiyabenolC->BACE1 Inhibits

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflow

experimental_workflow prep_standard prep_standard hplc_analysis hplc_analysis prep_standard->hplc_analysis quantify quantify hplc_analysis->quantify prep_sample prep_sample prep_sample->hplc_analysis bace1_assay bace1_assay quantify->bace1_assay Apply known concentrations elisa elisa quantify->elisa Treat cells with known concentrations ic50 ic50 bace1_assay->ic50 dose_response dose_response elisa->dose_response

Protocol 2: In Vitro BACE1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on BACE1.

1. Materials:

  • Recombinant human BACE1 enzyme.
  • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher).
  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).
  • This compound.
  • Known BACE1 inhibitor (positive control).
  • DMSO (for dissolving compounds).
  • 96-well black microplate.
  • Fluorescence plate reader.

2. Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer. The final DMSO concentration should be <1%.
  • In the microplate, add the assay buffer, this compound (or positive control, or vehicle control), and BACE1 enzyme.
  • Incubate for 15 minutes at 37°C.
  • Initiate the reaction by adding the BACE1 substrate.
  • Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of this compound.
  • Determine the percent inhibition relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 3: Expected Quantitative Data for this compound Bioactivity

ParameterExpected Value RangeNotes
BACE1 IC₅₀ 5 - 20 µMThe half-maximal inhibitory concentration against BACE1. This value can vary depending on the specific assay conditions.
Aβ Reduction in Cell Culture (EC₅₀) 10 - 50 µMThe effective concentration to reduce Aβ levels by 50% in a cell-based assay. This is dependent on cell type and treatment duration.

Conclusion

The analytical methods and protocols outlined in this document provide a foundation for the accurate and reproducible investigation of this compound. Adherence to these guidelines for handling, storage, and analysis will ensure the integrity of the compound and the reliability of experimental results. The provided information on its biological activity as a BACE1 inhibitor offers a starting point for further research into its therapeutic potential for Alzheimer's disease and other related neurodegenerative disorders.

References

Application Notes & Protocols for cis-Miyabenol C Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer found in plants such as Vitis vinifera.[] As a member of the stilbenoid family, which includes the well-studied compound resveratrol, this compound holds significant potential for therapeutic applications.[2][3][4] Resveratrol and its oligomers are known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[5] The trans-isomer, Miyabenol C, has demonstrated potential in Alzheimer's disease research through the inhibition of β-secretase activity. This document outlines a comprehensive experimental design for the discovery and preclinical development of this compound as a potential therapeutic agent, focusing on oncology and inflammation.

The proposed workflow follows a standard natural product drug discovery pipeline, beginning with target identification and validation, progressing through hit-to-lead characterization, and culminating in preclinical efficacy studies.

1. Phase 1: Target Identification and Validation

The initial phase of drug discovery for this compound will focus on identifying its molecular targets. A multi-pronged approach combining computational and experimental methods will be employed to elucidate the mechanism of action.

1.1. In Silico Target Prediction

Computational methods will be utilized to predict potential protein targets of this compound based on its structure. This approach allows for the rapid screening of large databases of protein structures to identify potential binding partners.

Protocol 1: Computational Target Prediction

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

  • Target Database Screening:

    • Utilize target prediction software (e.g., PharmMapper, SuperPred) to screen the prepared ligand structure against a database of known protein binding sites.

  • Docking and Scoring:

    • Perform molecular docking studies using software such as AutoDock Vina or Schrödinger's Glide to predict the binding affinity and pose of this compound to the top-ranked potential targets.

  • Analysis of Results:

    • Analyze the docking scores and binding interactions to prioritize a list of potential targets for experimental validation.

1.2. Experimental Target Identification

Experimental approaches will be used to confirm the computationally predicted targets and to identify novel targets.

1.2.1. Affinity Chromatography-Mass Spectrometry

This technique involves immobilizing this compound on a solid support to "fish" for its binding partners from cell lysates.

Protocol 2: Affinity Chromatography-Mass Spectrometry

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group).

  • Immobilization:

    • Covalently attach the synthesized probe to activated chromatography beads (e.g., NHS-activated Sepharose).

  • Cell Lysate Preparation:

    • Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line or an immune cell line).

  • Affinity Pull-down:

    • Incubate the cell lysate with the this compound-conjugated beads.

    • Wash the beads extensively to remove non-specific binding proteins.

  • Elution:

    • Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1.2.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. The binding of a ligand can stabilize a protein, leading to a shift in its thermal denaturation profile.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with either this compound or a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of temperatures.

  • Lysis and Protein Separation:

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting using antibodies against candidate target proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Workflow for Target Identification

G cluster_0 In Silico Prediction cluster_1 Experimental Validation ligand_prep This compound 3D Structure db_screen Target Database Screening ligand_prep->db_screen docking Molecular Docking db_screen->docking prioritized_targets Prioritized Target List docking->prioritized_targets affinity_chrom Affinity Chromatography-MS affinity_chrom->prioritized_targets cetsa Cellular Thermal Shift Assay cetsa->prioritized_targets

Caption: Target identification workflow for this compound.

2. Phase 2: Hit-to-Lead Characterization

Once potential targets are identified and validated, the next phase will focus on characterizing the potency, selectivity, and mechanism of action of this compound.

2.1. In Vitro Potency and Selectivity

Biochemical and cell-based assays will be developed to quantify the activity of this compound against its identified target(s).

2.1.1. Enzyme Inhibition Assays (Example: Kinase Inhibition)

If the identified target is an enzyme (e.g., a kinase), its inhibitory activity will be assessed.

Protocol 4: Kinase Inhibition Assay

  • Assay Setup:

    • In a 96-well plate, add the purified kinase, its specific substrate, and ATP.

  • Compound Addition:

    • Add varying concentrations of this compound.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the kinase.

  • Detection:

    • Measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody in an ELISA format, or a luminescence-based ATP detection kit).

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

ParameterDescription
IC50 The half maximal inhibitory concentration of a substance.
Ki The inhibition constant, a measure of inhibitor potency.
Selectivity The ability of a drug to bind to its intended target with greater affinity than to other targets.

2.2. Mechanism of Action Studies

Cellular assays will be employed to understand how this compound modulates signaling pathways downstream of its target.

2.2.1. Western Blotting for Signaling Pathway Analysis

Protocol 5: Western Blotting

  • Cell Treatment:

    • Treat cells with this compound at various concentrations and time points.

  • Protein Extraction:

    • Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against the target protein and key downstream signaling molecules (e.g., phosphorylated and total forms of proteins in a relevant pathway).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Visualize the protein bands using a chemiluminescent substrate.

Hypothesized Anti-Cancer Signaling Pathway

G cluster_pathway Cancer Cell cisMC This compound TargetX Target X (e.g., Kinase) cisMC->TargetX Inhibits Pathway Oncogenic Signaling (e.g., PI3K/Akt) TargetX->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis Inhibits G TargetID Phase 1: Target Identification H2L Phase 2: Hit-to-Lead Characterization TargetID->H2L Preclinical Phase 3: Preclinical Efficacy H2L->Preclinical LeadOpt Lead Optimization Preclinical->LeadOpt

References

Application Note: Using Mass Spectrometry to Identify cis-Miyabenol C Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C is a resveratrol (B1683913) trimer, a complex stilbenoid found in various plants, including grapevines.[1][2] Stilbenoids, and particularly resveratrol, have garnered significant attention for their potential health benefits.[3][4][5] Understanding the metabolism of these compounds is crucial for evaluating their bioavailability, efficacy, and potential toxicity. This application note provides a detailed protocol for the identification of this compound metabolites using liquid chromatography-mass spectrometry (LC-MS), a powerful analytical technique for characterizing metabolites in complex biological matrices.

While specific metabolic studies on this compound are limited, the metabolism of its parent compound, resveratrol, and other stilbenoids is well-documented. Common metabolic transformations include Phase I reactions such as hydroxylation and hydrogenation (reduction of the double bond), and Phase II reactions like glucuronidation and sulfation. It is anticipated that this compound undergoes similar metabolic pathways.

Predicted Metabolites of this compound

Based on the known metabolism of resveratrol and other stilbenoids, the following table summarizes the predicted metabolites of this compound. The exact position of the modifications would need to be confirmed by detailed structural elucidation techniques like NMR, but high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to support these assignments.

Metabolic Reaction Predicted Metabolite Mass Change Predicted m/z [M-H]⁻
Parent Compound This compound-679.1972
Phase I
HydrogenationDihydro-Miyabenol C+2 Da681.2128
HydroxylationHydroxy-Miyabenol C+16 Da695.1921
DihydroxylationDihydroxy-Miyabenol C+32 Da711.1870
Phase II
GlucuronidationMiyabenol C-glucuronide+176 Da855.2498
SulfationMiyabenol C-sulfate+80 Da759.1540
Combined
Hydrogenation + SulfationDihydro-Miyabenol C-sulfate+82 Da761.1696
Hydroxylation + GlucuronidationHydroxy-Miyabenol C-glucuronide+192 Da871.2447

Experimental Protocols

This section details the protocols for the in vitro and in vivo analysis of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to assess the Phase I and Phase II metabolism of this compound.

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

  • For Phase II metabolism, also add UDPGA and PAPS.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound stock solution to a final concentration of 1-10 µM.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50% methanol/water) for LC-MS analysis.

In Vivo Metabolism in Rodent Models (e.g., Rats)

This protocol outlines the steps for analyzing metabolites in plasma after oral administration of this compound.

1. Dosing and Sample Collection:

  • Administer this compound to rats via oral gavage.

  • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

1. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating stilbenoids and their metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic compounds. An example gradient is:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be tested, though negative mode is often more sensitive for phenolic compounds.

  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

  • Scan Mode: Full scan MS for initial screening of potential metabolites, followed by targeted MS/MS (product ion scan) for structural confirmation.

  • Collision Energy: A range of collision energies should be applied to obtain informative fragment ions.

Data Analysis and Metabolite Identification

  • Peak Detection and Alignment: Use appropriate software to detect and align chromatographic peaks across different samples.

  • Metabolite Identification:

    • Compare the accurate mass of potential metabolite peaks with the predicted masses in the table above.

    • Analyze the MS/MS fragmentation patterns. For stilbenoid trimers, characteristic losses of phenol (B47542) (C₆H₆O) and resorcinol (B1680541) (C₆H₆O₂) moieties can be expected.

    • Compare retention times and fragmentation patterns with authentic standards if available.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism cluster_analysis Analysis invitro_start This compound + Human Liver Microsomes incubation Incubation at 37°C invitro_start->incubation quenching Protein Precipitation (Acetonitrile) incubation->quenching invitro_end Sample for LC-MS quenching->invitro_end lcms LC-MS/MS Analysis invitro_end->lcms invivo_start Oral Administration to Rodent collection Plasma Sample Collection invivo_start->collection extraction Metabolite Extraction collection->extraction invivo_end Sample for LC-MS extraction->invivo_end invivo_end->lcms data_processing Data Processing and Metabolite Identification lcms->data_processing

Caption: Experimental workflow for identifying this compound metabolites.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydrogenation Hydrogenation (+2 Da) parent->hydrogenation hydroxylation Hydroxylation (+16 Da) parent->hydroxylation glucuronidation Glucuronidation (+176 Da) parent->glucuronidation sulfation Sulfation (+80 Da) parent->sulfation hydrogenation->sulfation Combined Metabolism hydroxylation->glucuronidation Combined Metabolism

Caption: Predicted metabolic pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-Miyabenol C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for improving the yield of cis-Miyabenol C. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a resveratrol (B1683913) trimer, a type of stilbenoid oligomer with significant bioactive potential. The primary natural sources for this compound are the canes and stalks of grapevines (Vitis vinifera)[1]. It can also be found in other plants, such as the fruit of Foeniculum vulgare (fennel)[2]. As a viticultural byproduct, grape cane is an abundant and promising source for extraction[2][3].

Q2: Which solvents are most effective for extracting this compound and other stilbenoids?

A2: Aqueous ethanol (B145695) mixtures are highly effective for stilbenoid extraction from grape canes. Studies optimizing Ultrasound-Assisted Extraction (UAE) have shown that 60% ethanol in water is an optimal solvent for extracting the main stilbenes[2][3]. Other research indicates that ethanol concentrations between 50% and 80% provide the highest yields for compounds like resveratrol and ε-viniferin, which are structurally related to this compound[2][4]. While pure ethanol is less effective, mixtures of acetone (B3395972) and water have also been used successfully[2].

Q3: How do temperature and extraction time impact the yield?

A3: Temperature is a critical factor that significantly influences extraction efficiency. For stilbenoids from grape canes, higher temperatures generally lead to better yields. Optimal temperatures for Ultrasound-Assisted Extraction (UAE) have been identified as 75°C, allowing for a rapid extraction time of just 10 minutes[2][3]. For solid-liquid extraction, temperatures up to 83.6°C have been shown to maximize the yield of resveratrol and ε-viniferin[4]. However, prolonged exposure to very high temperatures can lead to the degradation of thermolabile compounds[5].

Q4: What are the recommended methods for purifying this compound from a crude extract?

A4: Due to the complexity of stilbenoid profiles in crude extracts, chromatographic techniques are essential for purification. Centrifugal Partition Chromatography (CPC), a form of countercurrent chromatography, has been successfully used to isolate this compound isomers from complex Vitis vinifera cane extracts without requiring a solid support[1]. For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is a standard and effective method. This technique allows for the separation of individual compounds from a mixture, which can then be collected as purified fractions.

Q5: How can I quantify the amount of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most common and reliable method for quantifying stilbenoids like this compound. For structural confirmation and identification, especially in complex mixtures, Mass Spectrometry (MS), such as Electrospray Ionization-Ion Trap Mass Spectrometry (ESI–IT-MS), is extremely efficient and provides detailed structural information[1].

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process.

Problem 1: Consistently Low Yield of this compound
Potential Cause Recommended Solution
Suboptimal Solvent Ensure you are using an aqueous ethanol mixture. The optimal concentration is typically between 60% and 80% ethanol in water[2][4]. Pure solvents like 100% ethanol are often less effective[2].
Inefficient Extraction Method Conventional maceration can be slow and inefficient. Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to significantly reduce extraction time and improve yield[2][6].
Incorrect Temperature Low temperatures will result in poor extraction efficiency. For UAE, the optimal temperature is around 75°C[3]. For other methods, temperatures above 80°C have proven effective, but avoid excessively high temperatures that could cause degradation[4][5].
Inadequate Solid-to-Liquid Ratio A low solvent volume may lead to incomplete extraction. An optimal sample-to-solvent ratio for UAE is 1:40 (g:mL)[2]. For maceration, ratios up to 1:35 have been shown to maximize yield[7].
Poor Quality Plant Material The concentration of stilbenoids can vary based on the grapevine cultivar, growing conditions, and time of harvest. Ensure the grape canes are properly dried (freeze-drying is often preferred) and ground to a fine powder (e.g., <0.5 mm) to maximize surface area for extraction[8].
Problem 2: Degradation of Target Compound
Potential Cause Recommended Solution
Light Exposure Stilbenoids are photosensitive and can undergo isomerization (e.g., trans- to cis- form) or degradation upon exposure to UV or even ambient light[5][9]. Conduct all extraction and purification steps in minimized light conditions. Use amber glassware or cover vessels with aluminum foil.
High Temperature While heat improves extraction efficiency, prolonged exposure to high temperatures can degrade stilbenoids[5]. Use the shortest extraction time necessary. For UAE, 10 minutes at 75°C is sufficient[3].
Unfavorable pH Stilbenoids like resveratrol are most stable in acidic conditions (pH < 6.8) and degrade rapidly in alkaline environments[10][11]. Ensure your extraction solvent and any subsequent aqueous solutions are neutral or slightly acidic.
Oxidation Phenolic compounds are susceptible to oxidation. Consider degassing solvents or performing extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially if processing for long durations.
Problem 3: Co-extraction of Impurities
Potential Cause Recommended Solution
Non-selective Solvent While effective, ethanol-water mixtures can extract a wide range of compounds. A preliminary purification step is often necessary.
Complex Plant Matrix Grape canes contain numerous phenolic compounds, including other stilbenoids, flavonoids, and phenolic acids, which will be co-extracted.
Insufficient Purification A single purification step may not be enough to achieve high purity.
Solution Implement a multi-step purification workflow. After initial extraction, use Solid Phase Extraction (SPE) with a C18 cartridge to perform a crude fractionation. This can help remove highly polar or non-polar impurities. Follow this with preparative HPLC for final purification, using a gradient elution method to separate this compound from other closely related stilbenoids.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the yield of total stilbenoids from grape cane using different extraction techniques. While specific data for this compound is not detailed in these studies, the total yield provides a strong indicator of the most effective methods.

Extraction Method Solvent Temperature Time Total Stilbenoid Yield (mg/kg DW) Reference
Maceration80% EthanolRoom Temp-4373[1]
Ultrasound-Assisted (UAE)60% Ethanol75 °C10 min~1362[2]
Ultrasound-Assisted (UAE)Water--43[1]
Microwave-Assisted (MAE)Water100 °C20 min555[1]
Accelerated Solvent (ASE)Methanol--8500[5][12]

Note: Yields can vary significantly based on grape cultivar, material preparation, and precise experimental conditions. Data is aggregated from multiple sources for comparison.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stilbenoids

This protocol is optimized for the rapid extraction of stilbenoids from grape cane material[2][3].

  • Sample Preparation:

    • Dry grape cane material (freeze-drying is preferred to oven-drying to prevent degradation of thermolabile compounds).

    • Grind the dried canes into a fine powder (<0.5 mm particle size).

  • Extraction:

    • Weigh 1 gram of the powdered sample and place it into a 50 mL falcon tube or glass vessel.

    • Add 40 mL of the extraction solvent (60% ethanol in water, v/v) to achieve a 1:40 solid-to-liquid ratio[2].

    • Place the vessel in an ultrasonic bath with temperature control.

    • Set the temperature to 75°C and sonicate for 10 minutes.

  • Sample Recovery:

    • After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant (the extract) into a clean collection tube.

    • For quantitative analysis, filter the supernatant through a 0.22 µm syringe filter before injecting it into an HPLC system.

    • For purification, the solvent can be removed from the supernatant using a rotary evaporator.

Protocol 2: Preparative HPLC Purification

This protocol provides a general workflow for purifying this compound from a concentrated crude extract.

  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column, a fraction collector, and a UV-Vis or DAD detector.

    • Prepare two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid (for improved peak shape).

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Sample Preparation:

    • Dissolve the dried crude extract (obtained from Protocol 1) in a minimal amount of the initial mobile phase mixture (e.g., 95:5 Water:Acetonitrile).

    • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Chromatographic Separation:

    • Inject the prepared sample onto the preparative C18 column.

    • Run a linear gradient elution. A typical gradient might start at 5-10% B, increasing to 70-80% B over 40-60 minutes. This must be optimized based on analytical scale separations.

    • Monitor the elution profile at a wavelength where stilbenoids absorb strongly (e.g., ~320 nm).

  • Fraction Collection:

    • Set the fraction collector to collect peaks based on time or UV threshold.

    • Collect the fractions corresponding to the retention time of this compound (as determined by prior analytical runs or LC-MS analysis).

  • Post-Purification:

    • Combine the collected fractions containing the pure compound.

    • Remove the HPLC solvent using a rotary evaporator followed by lyophilization to obtain the purified this compound as a solid powder.

    • Confirm the purity of the final product using analytical HPLC-DAD and confirm its identity using LC-MS or NMR.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for the extraction and troubleshooting process.

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_recover 3. Primary Recovery cluster_purify 4. Purification RawMaterial Grape Canes (Vitis vinifera) Drying Drying (Freeze-drying preferred) RawMaterial->Drying Grinding Grinding (<0.5 mm powder) Drying->Grinding Extraction Ultrasound-Assisted Extraction (75°C, 10 min, 60% EtOH) Grinding->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (Supernatant) Centrifuge->Filter Evaporate Solvent Evaporation Filter->Evaporate CrudeExtract Crude Stilbenoid Extract Evaporate->CrudeExtract PrepHPLC Preparative HPLC (C18) CrudeExtract->PrepHPLC FractionCollect Fraction Collection PrepHPLC->FractionCollect FinalEvap Solvent Removal & Lyophilization FractionCollect->FinalEvap PureCompound Purified this compound FinalEvap->PureCompound

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingYield cluster_params Check Extraction Parameters cluster_material Check Source Material cluster_method Evaluate Method cluster_solution Solutions Start Problem: Consistently Low Yield Solvent Solvent optimal? (60-80% EtOH) Start->Solvent Temp Temperature optimal? (~75-83°C) Start->Temp Time Time sufficient? (e.g., 10 min for UAE) Start->Time Ratio Solid:Liquid Ratio? (e.g., 1:40) Start->Ratio DryingMethod Properly dried? (Freeze-dried?) Start->DryingMethod ParticleSize Finely ground? (<0.5 mm) Start->ParticleSize Method Method efficient? (Consider UAE/MAE) Start->Method AdjustParams Adjust parameters to optimal ranges Solvent->AdjustParams Temp->AdjustParams Time->AdjustParams Ratio->AdjustParams ImprovePrep Improve material preparation DryingMethod->ImprovePrep ParticleSize->ImprovePrep UpgradeMethod Switch to a more efficient method Method->UpgradeMethod

Caption: Troubleshooting logic for diagnosing the cause of low extraction yield.

References

Technical Support Center: Purification of cis-Miyabenol C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of cis-Miyabenol C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a resveratrol (B1683913) trimer, a type of stilbenoid, naturally found in plants such as grapevines (Vitis vinifera) and fennel (Foeniculum vulgare).[1] Its purification is challenging due to several factors:

  • Presence of Stereoisomers: Miyabenol C exists as multiple stereoisomers (e.g., trans-Miyabenol C, E-cis-cis-Miyabenol C) with very similar polarities, making their separation difficult with standard chromatographic techniques.[2]

  • Photoisomerization: Stilbenoids like Miyabenol C are sensitive to light.[3][4] Exposure to UV or even fluorescent light can cause the more stable trans-isomer to convert to the cis-isomer, leading to a mixture that is difficult to separate and can result in inaccurate quantification.[3]

  • Co-eluting Impurities: Crude plant extracts contain a complex mixture of other polyphenols and stilbenoids with similar chemical properties, which can co-elute with this compound.

Q2: What are the most effective techniques for purifying this compound?

A2: Counter-current chromatography (CCC) techniques, such as High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), are highly effective for separating stilbenoid isomers like this compound. These liquid-liquid chromatography methods avoid the use of solid stationary phases, which can cause irreversible adsorption and degradation of sensitive compounds. High-performance liquid chromatography (HPLC) on specialized columns (e.g., phenyl-hexyl, biphenyl, or pentafluorophenyl) that offer alternative selectivities beyond hydrophobicity can also be used, particularly for analytical separations.

Q3: How can I prevent the isomerization of this compound during purification?

A3: To minimize photoisomerization, it is crucial to protect the sample from light throughout the entire extraction and purification process. This can be achieved by:

  • Working in a dimly lit laboratory.

  • Using amber glassware or wrapping containers and columns in aluminum foil.

  • Employing an autosampler with dark or amber vials for HPLC analysis.

  • Minimizing exposure time to light, especially UV light.

Q4: What are common impurities found in this compound extracts?

A4: Crude extracts from sources like grape canes typically contain a variety of other stilbenoids, including resveratrol, ε-viniferin, and other Miyabenol C isomers. Other polyphenolic compounds such as flavonoids and phenolic acids may also be present and can interfere with purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Poor resolution of this compound from its isomers.
Possible Cause Solution
Inadequate chromatographic selectivity. - For HPLC, switch from a standard C18 column to a phenyl-based or PFP column to exploit π-π interactions for better isomer separation.- For CCC/CPC, systematically screen different biphasic solvent systems to find one with optimal partition coefficients (K values) for the isomers.
Suboptimal mobile phase composition. - In HPLC, perform a gradient elution or systematically vary the isocratic composition. Adding a small amount of a third solvent (e.g., tetrahydrofuran) can sometimes improve selectivity.- In CCC/CPC, fine-tune the solvent ratios in the chosen biphasic system to maximize the separation factor between the isomers.
Column overloading. - Reduce the sample concentration or injection volume.
Problem 2: Low yield of this compound.
Possible Cause Solution
Degradation of the compound during extraction or purification. - Protect the sample from light at all stages to prevent photoisomerization and degradation.- Use milder extraction conditions (e.g., lower temperatures, shorter extraction times) to prevent thermal degradation.
Inefficient extraction from the plant material. - Optimize the extraction solvent. Ethanol-water mixtures are often effective for stilbenoids.- Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Irreversible adsorption on the stationary phase (for solid-liquid chromatography). - Consider using counter-current chromatography (CCC) which avoids a solid support.- If using silica (B1680970) gel chromatography, deactivating the silica gel to reduce its acidity may help.
Problem 3: Presence of unexpected peaks in the chromatogram.
Possible Cause Solution
Isomerization during the analytical run. - Ensure the HPLC system is protected from direct light.- Use high-purity solvents to avoid acid-catalyzed isomerization.
Sample contamination. - Ensure all glassware and equipment are thoroughly cleaned.- Filter the sample and mobile phases before use.
Column bleed or contamination. - Bake out or flush the column with a strong solvent.

Quantitative Data Summary

The following table provides an illustrative summary of expected yields and purities for stilbenoids from grape canes using different extraction and purification techniques. Actual values for this compound may vary depending on the specific plant material and experimental conditions.

Extraction Method Purification Method Key Stilbenoid(s) Yield (mg/g of crude extract) Purity (%)
Maceration with 70% EthanolHSCCCtrans-resveratrol, ε-viniferin, trans-vitisin B7.1 - 18.778 - 98
Ultrasound-Assisted ExtractionSemi-preparative HPLCtrans-resveratrol, ε-viniferinVaries>95
Maceration with Ethyl AcetateCentrifugal Partition ChromatographyE-miyabenol C isomersNot specified>90

Experimental Protocols

Protocol 1: Extraction of Stilbenoids from Grape Canes

This protocol describes a general procedure for the extraction of a crude stilbenoid mixture from grapevine canes.

  • Material Preparation:

    • Obtain grapevine canes (Vitis vinifera) and dry them at a temperature not exceeding 40 °C.

    • Grind the dried canes into a fine powder.

  • Extraction:

    • Macerate the powdered grape canes in a 70% (v/v) ethanol-water solution at a solid-to-liquid ratio of 1:20 (w/v).

    • For improved efficiency, perform the extraction in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 35 °C).

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40 °C to obtain the crude extract.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines a general approach for the separation of stilbenoid isomers using HSCCC. The specific solvent system and parameters will require optimization.

  • Solvent System Selection:

    • Prepare a suitable quaternary solvent system. A common system for stilbenoids is chloroform-methanol-n-butanol-water (e.g., in a 4:3:0.05:2 v/v ratio).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

  • HSCCC Operation:

    • Fill the HSCCC column entirely with the upper phase (stationary phase).

    • Set the desired rotation speed (e.g., 900 rpm).

    • Pump the lower phase (mobile phase) through the column at a constant flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached.

    • Dissolve the crude extract in a small volume of the upper phase and inject it into the column.

    • Monitor the effluent with a UV detector (e.g., at 280 nm or 320 nm) and collect fractions.

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

Visualizations

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_hplc HPLC cluster_ccc CCC/CPC start Poor Isomer Resolution c18 Using C18 Column? start->c18 solvent Suboptimal Solvent System? start->solvent overload Column Overload? start->overload change_column Switch to Phenyl/PFP Column c18->change_column Yes gradient Optimize Gradient/Solvent Ratio c18->gradient No screen_solvents Screen New Solvent Systems solvent->screen_solvents Yes tune_ratio Fine-Tune Solvent Ratios solvent->tune_ratio No reduce_load Reduce Sample Load overload->reduce_load Yes

Caption: Troubleshooting logic for poor isomer resolution in this compound purification.

References

Technical Support Center: Stabilizing cis-Miyabenol C in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Miyabenol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

This compound, a resveratrol (B1683913) tetramer, is susceptible to degradation from several factors, similar to other stilbenoids. The primary causes of instability are:

  • Oxidation: The phenolic hydroxyl groups in the structure of this compound are prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of quinone-like structures and other degradation products, often resulting in a color change of the solution.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce two significant degradation pathways. The first is isomerization from the cis- to the more thermodynamically stable trans-isomer. The second is an irreversible photocyclization reaction, leading to the formation of phenanthrene-like structures.

  • pH: The pH of the solution is a critical factor. While neutral pH is generally preferred, alkaline conditions (pH > 8) can significantly accelerate the degradation of stilbenoids. Acidic conditions (pH < 7) may favor isomerization to the trans-form.[1]

Q2: I'm observing a yellowing of my this compound solution. What does this indicate?

A yellowish coloration is a common indicator of degradation, particularly oxidation. The formation of ortho- or para-benzoquinone-like structures from the phenolic moieties can result in colored solutions. If you observe this, it is crucial to review your experimental setup for potential sources of oxidation, such as exposure to air or incompatible solvents.

Q3: Is there a difference in stability between the cis- and trans-isomers of Miyabenol C?

Yes, generally, trans-isomers of stilbenoids, like resveratrol, are more thermodynamically stable than their cis-counterparts.[1] The cis-isomer is more susceptible to degradation, especially through photo-induced reactions.[1]

Q4: How should I store my solid this compound and its stock solutions?

  • Solid Compound: Store solid this compound in a tightly sealed, amber container in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C to -80°C is recommended.

  • Stock Solutions: Prepare stock solutions in a suitable, high-purity solvent such as DMSO or ethanol (B145695) at a high concentration. Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -20°C or -80°C.[1]

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous solution.

  • Cause: this compound, like other polyphenols, has low aqueous solubility. Precipitation can occur if the concentration exceeds its solubility limit in your experimental buffer.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of this compound in your specific buffer system. It may be necessary to work at lower concentrations.

    • Use a Co-solvent: If your experimental design allows, consider using a small percentage of a water-miscible organic solvent like ethanol or DMSO to prepare your working solution before further dilution in the aqueous buffer.

    • Employ Cyclodextrins: Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility. Refer to the experimental protocols section for a detailed method.

Issue 2: Inconsistent experimental results with this compound.

  • Cause: Inconsistent results are often a symptom of compound degradation during the experiment. The concentration of active this compound may be decreasing over time.

  • Troubleshooting Steps:

    • Conduct a Time-Course Analysis: If your analytical methods permit, take aliquots of your experimental solution at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of this compound using a validated HPLC method.[2] This will help you quantify the rate of degradation under your specific experimental conditions.

    • Implement Stabilization Techniques: Proactively stabilize your this compound solutions. The use of an antioxidant like ascorbic acid or encapsulation with cyclodextrins are effective strategies. Detailed protocols are provided below.

    • Control Environmental Factors: Ensure your experiments are conducted with minimal exposure to light by using amber-colored labware or covering your containers with aluminum foil. De-gas your buffers to minimize dissolved oxygen.

Quantitative Data on Stilbenoid Stability

Direct quantitative stability data for this compound is limited in the literature. The following tables provide data for the related compound, resveratrol, and general data for polyphenols, which can serve as a valuable reference.

Table 1: Stability of Resveratrol under Different pH Conditions

pHTemperature (°C)Remaining Resveratrol (%)Time (hours)
2-637> 70%193
837< 2%50
937Degrades with a biphasic pattern-
1037< 2%50

Data adapted from pre-formulation studies on resveratrol.

Table 2: Half-life of Resveratrol in Human and Rat Plasma

Plasma SourceTemperature (°C)Half-life (hours)
Human3754
Rat3725

Data adapted from pre-formulation studies on resveratrol.

Table 3: Stability of Polyphenols under Different Storage Conditions

Storage ConditionTemperature (°C)Light ExposureTPC Retention (%) after 180 daysDPPH• Activity Retention (%) after 180 days
Refrigerated5Dark> 99%99.98%
Refrigerated5Light> 99%96%
Room Temperature25Dark~97%96%
Room Temperature25Light~93%90%

Data adapted from stability studies of dried Piper betle extracts.

Experimental Protocols

Protocol 1: Stabilization of this compound with Ascorbic Acid

This protocol utilizes the antioxidant properties of ascorbic acid to mitigate oxidative degradation of this compound.

Materials:

  • This compound

  • Ascorbic acid (Vitamin C)

  • High-purity solvent (e.g., DMSO or ethanol)

  • Aqueous buffer (pH ~7)

  • Amber vials

Procedure:

  • Prepare a stock solution of this compound in your chosen organic solvent at a high concentration.

  • Prepare a fresh stock solution of ascorbic acid in the aqueous buffer. A typical starting concentration is 1-5 mM, but this may need to be optimized for your specific application.

  • To your final aqueous experimental solution, add the ascorbic acid stock solution to achieve the desired final concentration.

  • Add the this compound stock solution to the ascorbic acid-containing buffer to reach your target final concentration.

  • Mix thoroughly and protect the solution from light.

  • It is recommended to prepare this solution fresh before each experiment.

Protocol 2: Encapsulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol enhances both the aqueous solubility and stability of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity ethanol

  • Distilled water

  • Magnetic stirrer

  • Lyophilizer (optional)

Procedure:

  • Prepare a solution of HP-β-CD in distilled water. A common molar ratio of this compound to HP-β-CD is 1:1.5, though this can be optimized.

  • In a separate container, dissolve the this compound in ethanol.

  • While continuously stirring the aqueous HP-β-CD solution, slowly add the ethanolic this compound solution dropwise.

  • Continue to stir the resulting hydroalcoholic mixture gently at room temperature to facilitate the evaporation of ethanol. This process may take several hours.

  • Once the ethanol has evaporated, you will have an aqueous solution of the this compound-HP-β-CD inclusion complex.

  • For long-term storage, the complex can be lyophilized (freeze-dried) to yield a stable powder that can be readily redissolved in water as needed.

Visual Guides

Experimental Workflow for Stability Assessment

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_sol Prepare this compound solution (with and without stabilizer) stress_light Expose to UV/Vis Light prep_sol->stress_light stress_ph Adjust to different pH values prep_sol->stress_ph stress_temp Incubate at various temperatures prep_sol->stress_temp sampling Take aliquots at different time points stress_light->sampling stress_ph->sampling stress_temp->sampling hplc Analyze by HPLC-UV/Vis sampling->hplc quantify Quantify remaining This compound hplc->quantify degradation Identify degradation products hplc->degradation kinetics Determine degradation kinetics quantify->kinetics

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Flowchart for this compound Instability

G Troubleshooting this compound Instability start Inconsistent results or visible degradation? check_light Is the solution protected from light? start->check_light Yes end Stable solution start->end No check_o2 Is the solution exposed to oxygen? check_light->check_o2 Yes action_light Use amber vials and cover with foil. check_light->action_light No check_ph What is the pH of the solution? check_o2->check_ph Yes action_o2 De-gas buffers and work under inert gas. check_o2->action_o2 No check_solubility Is the concentration below solubility limit? check_ph->check_solubility Neutral action_ph Adjust pH to neutral (~7) if possible. check_ph->action_ph Alkaline or Acidic action_solubility Lower concentration or use cyclodextrins. check_solubility->action_solubility No add_antioxidant Add a stabilizer like ascorbic acid. check_solubility->add_antioxidant Yes action_light->check_o2 action_o2->check_ph action_ph->check_solubility action_solubility->add_antioxidant add_antioxidant->end

Caption: A logical guide to troubleshooting this compound instability.

Plausible Degradation Pathways of this compound

G Plausible Degradation Pathways of this compound cluster_pathways cis_miyabenol This compound trans_miyabenol trans-Miyabenol C (Isomerization) cis_miyabenol->trans_miyabenol  Light (UV/Vis) / Acid oxidized_products Oxidized Products (Quinone-like structures) cis_miyabenol->oxidized_products  O2 / Metal Ions / Light photocyclized_products Photocyclized Products (Phenanthrene-like structures) cis_miyabenol->photocyclized_products  UV Light

Caption: Key degradation pathways of this compound in solution.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of cis-Miyabenol C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of cis-Miyabenol C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a polyphenolic compound, specifically a stilbene (B7821643) oligomer, first isolated from the roots of Polygonum cuspidatum. Like many natural polyphenols, it exhibits low solubility in aqueous media. This poor solubility can significantly hinder its study and application in biological systems, leading to challenges in achieving desired concentrations for in vitro and in vivo experiments, and potentially limiting its bioavailability and therapeutic efficacy.

Q2: What are the general solubility characteristics of this compound?

A2: While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, its polyphenolic structure suggests it is likely soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. However, it is expected to have very limited solubility in water and aqueous buffers.

Q3: I'm observing precipitation of this compound in my cell culture media. What can I do?

A3: This is a common issue. The root cause is often the low aqueous solubility of the compound when the DMSO stock solution is diluted into the aqueous culture medium. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to work with lower, soluble concentrations of this compound.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced cytotoxicity.

  • Use a solubilizing agent: Consider the use of biocompatible co-solvents or excipients to improve solubility.

  • Prepare a fresh dilution: Always prepare fresh dilutions of this compound in your media immediately before use to minimize the time for precipitation to occur.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

This may be due to the variable solubility and potential precipitation of this compound in your experimental setup.

Workflow for Improving Solubility and Consistency:

cluster_start Initial Observation cluster_solubilization Solubility Enhancement Strategies cluster_validation Validation cluster_assay Biological Assay A Inconsistent Assay Results B Co-solvent System (e.g., Ethanol, PEG 400) A->B Select Strategy C Complexation (e.g., Cyclodextrins) A->C Select Strategy D Nanoparticle Formulation (e.g., Liposomes, Micelles) A->D Select Strategy E Solubility Measurement (e.g., HPLC, UV-Vis) B->E C->E D->E F Particle Size Analysis (for formulations) D->F G Perform Biological Assay with Solubilized Compound E->G F->G H Consistent Results G->H

Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Difficulty in preparing a stable stock solution.

Solution: Utilize a suitable organic solvent.

Solvent Selection Table:

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMRecommended for initial stock solutions. Keep final concentration in assays low (<0.5%).
Ethanol (100%)1-10 mMA good alternative to DMSO, often less cytotoxic.
Methanol1-10 mMCan be used for stock solutions, but ensure it is compatible with your experimental system.

Note: These are estimated starting concentrations. The actual solubility should be determined empirically.

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Preparation of Cyclodextrin (B1172386) Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer (e.g., PBS). Concentrations can range from 1% to 20% (w/v).

  • Complexation:

    • Add an excess amount of this compound powder to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Equilibration and Filtration:

    • Allow the suspension to equilibrate for another 24 hours without stirring.

    • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Protocol 2: Preparation of a Co-solvent System

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Co-solvent Selection: Choose a biocompatible co-solvent such as polyethylene (B3416737) glycol 400 (PEG 400) or ethanol.

  • Stock Solution Preparation:

    • Dissolve this compound in the chosen co-solvent to create a high-concentration stock solution.

    • Gently warm and sonicate if necessary to aid dissolution.

  • Working Solution Preparation:

    • Prepare the final working solution by adding the co-solvent stock solution to the aqueous buffer or cell culture medium in a stepwise manner, with gentle vortexing after each addition.

    • It is crucial to determine the maximum percentage of the co-solvent that your experimental system can tolerate without adverse effects.

Co-solvent System Example:

ComponentVolumePurpose
This compoundTo desired concentrationActive compound
PEG 40010%Co-solvent
Saline90%Aqueous vehicle

Potential Signaling Pathway Involvement

The biological effects of this compound, once solubilized, may be mediated through various signaling pathways. Its polyphenolic structure suggests potential interactions with pathways involved in inflammation, oxidative stress, and cell proliferation.

cluster_pathway Potential this compound Signaling Pathways cluster_inflammation Inflammation cluster_oxidative Oxidative Stress cluster_proliferation Cell Proliferation A This compound (Solubilized) B NF-κB Pathway A->B Inhibition D Nrf2 Pathway A->D Activation F PI3K/Akt Pathway A->F Modulation C Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) B->C Downregulation E Antioxidant Enzymes (e.g., HO-1, NQO1) D->E Upregulation G Cell Cycle Arrest/ Apoptosis F->G Induction

Caption: Potential signaling pathways modulated by this compound.

Technical Support Center: Troubleshooting cis-Miyabenol C HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of cis-Miyabenol C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important in HPLC analysis?

A1: this compound is a naturally occurring stilbenoid, specifically a resveratrol (B1683913) trimer, and is classified as a 2-arylbenzofuran flavonoid.[1][2] It is a phenolic compound found in plants such as grapevines (Vitis vinifera).[2][] An ideal HPLC peak should be symmetrical (Gaussian), and a good peak shape is crucial for accurate quantification, ensuring high resolution between closely eluting compounds, and achieving reliable, reproducible results. Peak tailing, a common issue where the peak is asymmetrical with a drawn-out trailing edge, can compromise all of these critical aspects of analysis.

Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?

A2: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is primarily caused by:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of this compound and active sites on the silica-based column packing material, particularly residual silanol (B1196071) groups.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the phenolic groups, the compound can exist in both ionized and non-ionized forms, leading to inconsistent retention and peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

  • System and Column Issues: Problems such as a partially blocked column frit, column degradation, or excessive extra-column volume (e.g., long tubing) can also lead to peak tailing.

Q3: What is a good starting point for an HPLC method for this compound to minimize peak tailing?

A3: Based on methods for structurally similar compounds like resveratrol and other oligostilbenes, a good starting point would be a reversed-phase method using a C18 column. The mobile phase should consist of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic modifier is crucial for suppressing the ionization of both the phenolic analyte and residual silanols on the column, which helps to produce sharper, more symmetrical peaks.

Troubleshooting Guide: this compound Peak Tailing

This guide is designed to help you systematically identify and resolve issues with this compound peak tailing.

Initial Troubleshooting Workflow

The following diagram illustrates a logical workflow to begin troubleshooting peak tailing issues with this compound.

Initial Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_sample Is the sample concentration too high or dissolved in a strong solvent? start->check_sample overload Potential Cause: Column Overload or Solvent Mismatch check_sample->overload Yes check_mobile_phase Is the mobile phase pH appropriate (acidic)? check_sample->check_mobile_phase No reduce_conc Action: Reduce injection volume or sample concentration. Ensure sample solvent is weaker than or matches the initial mobile phase. overload->reduce_conc resolved Peak Shape Improved reduce_conc->resolved ph_issue Potential Cause: Analyte/Silanol Ionization check_mobile_phase->ph_issue No check_column Is the column old, contaminated, or not end-capped? check_mobile_phase->check_column Yes adjust_ph Action: Add an acidic modifier (e.g., 0.1% formic acid) to lower the pH to ~2.5-3.5. ph_issue->adjust_ph adjust_ph->resolved column_issue Potential Cause: Secondary Interactions with Active Sites check_column->column_issue Yes check_system Are all peaks in the chromatogram tailing? check_column->check_system No column_action Action: Use a modern, end-capped C18 column. Flush the column or replace if necessary. Use a guard column. column_issue->column_action column_action->resolved check_system->column_issue No, only this compound system_issue Potential Cause: System Issues (e.g., extra-column volume, blocked frit) check_system->system_issue Yes system_action Action: Check for leaks, use shorter/narrower tubing, and check/replace the column frit. system_issue->system_action system_action->resolved Chemical Interactions Causing Peak Tailing cluster_0 Scenario 1: Mid-Range pH (e.g., pH 5-6) cluster_1 Scenario 2: Low pH (e.g., pH 2.5-3.5 with Formic Acid) silanol_ionized Ionized Silanol Group (SiO⁻) interaction Strong Secondary Interaction (Ionic) analyte_neutral This compound (Neutral) analyte_neutral->silanol_ionized Weak Interaction analyte_ionized This compound (Ionized) analyte_ionized->silanol_ionized Strong Ionic Interaction tailing_peak Result: Tailing Peak interaction->tailing_peak silanol_protonated Protonated Silanol Group (SiOH) no_interaction Minimized Secondary Interactions analyte_protonated This compound (Neutral) analyte_protonated->silanol_protonated Normal Hydrophobic Interaction symmetrical_peak Result: Symmetrical Peak no_interaction->symmetrical_peak

References

Navigating the Challenges of In Vivo Dosing with cis-Miyabenol C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing cis-Miyabenol C in in vivo studies. Due to the limited availability of direct dosage data for this specific isomer, this guide offers a framework for optimizing experimental parameters based on existing information for related stilbenoid compounds and general best practices for in vivo research. We address common challenges, provide detailed experimental protocols, and offer troubleshooting solutions to facilitate successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Is there a recommended starting dose for this compound in vivo?

Direct in vivo dosage recommendations for this compound are not yet established in the scientific literature. However, data from its trans-isomer, Miyabenol C, and other stilbenoids can provide a starting point for dose-finding studies. In a study on an Alzheimer's disease mouse model, Miyabenol C was administered via intracerebroventricular injection at a dose of 0.6µg/g of body weight.[1][2] This route delivers the compound directly to the brain, so systemic doses (e.g., oral or intraperitoneal) will likely need to be significantly higher. For oral administration, a genotoxicity study in rats used a stilbene (B7821643) extract containing 1.5% Miyabenol C at doses up to 360 mg/kg.[3] Given this wide range, a dose-response study is crucial.

Q2: What is the known mechanism of action for Miyabenol C, and is it likely the same for the cis-isomer?

Miyabenol C has been identified as a β-secretase (BACE1) inhibitor.[1][2][4][5] It reduces the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[1][2][5] It is plausible that this compound shares this mechanism of action, but this needs to be experimentally verified.

Q3: What are the challenges associated with the solubility of this compound?

Like many stilbenoids, this compound has very poor water solubility, with an estimated solubility of 4.759 x 10-5 mg/L.[6] This presents a significant challenge for in vivo administration, as it can lead to compound precipitation, poor bioavailability, and inconsistent results. Therefore, careful selection of a suitable vehicle is critical for successful experiments.

Q4: What are appropriate vehicles for administering this compound in vivo?

Due to its low water solubility, an aqueous vehicle is not suitable. Common strategies for poorly soluble compounds include co-solvent systems or lipid-based formulations.[7] A common starting point is a mixture of Dimethyl sulfoxide (B87167) (DMSO) and a solubilizing agent like Polyethylene glycol (PEG) or Tween 80, diluted with saline or PBS to a final DMSO concentration that is non-toxic to the animals.[8][9] Liposomal formulations can also be explored to improve solubility and bioavailability.[7] It is essential to perform a vehicle toxicity study prior to the main experiment.

Data on In Vivo Dosages of Stilbenoids

The following table summarizes in vivo dosage information for Miyabenol C and other related stilbenoids to provide a reference range for designing dose-finding studies for this compound.

CompoundAnimal ModelRoute of AdministrationDosageObserved Effect/Study Purpose
Miyabenol C APP/PS1 AD MiceIntracerebroventricular0.6 µg/gReduction of Aβ and sAPPβ levels
Stilbene Extract (1.5% Miyabenol C)RatOral90, 180, 360 mg/kgGenotoxicity assessment
Piceatannol, Pinosylvin, PterostilbeneMouseNot specified30 mg/kgAnti-inflammatory effects
Stilbene AnalogsImmunodeficient MiceNot specified10 mg/kgAnti-tumor activity
Resveratrol (B1683913)RatOral2.5 - 200 mg/kg/dayDose-dependent effects on blood pressure

Experimental Protocols

Protocol 1: Dose-Range Finding and Toxicity Study for this compound

This protocol outlines a general procedure to determine a safe and effective dose range for this compound for systemic administration (e.g., intraperitoneal or oral gavage).

1. Materials:

  • This compound

  • Vehicle components (e.g., DMSO, PEG 400, Tween 80, sterile saline)

  • Experimental animals (e.g., mice or rats)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Analytical equipment for measuring plasma concentrations (optional but recommended)

2. Vehicle Preparation and Compound Formulation:

  • Based on preliminary solubility tests, prepare a suitable vehicle. A common starting point is 10% DMSO, 40% PEG 400, and 50% sterile saline.

  • Prepare a stock solution of this compound in the vehicle.

  • Prepare serial dilutions to achieve the desired final dosing concentrations. Ensure the compound remains fully dissolved.

3. Animal Acclimation and Grouping:

  • Acclimate animals to the housing conditions for at least one week.

  • Randomly assign animals to dose groups (e.g., vehicle control, 1 mg/kg, 10 mg/kg, 50 mg/kg, 100 mg/kg). A group size of 3-5 animals is typical for an initial toxicity screen.

4. Administration:

  • Record the body weight of each animal before dosing.

  • Administer the prepared formulations via the chosen route (e.g., intraperitoneal injection or oral gavage).

5. Monitoring and Data Collection:

  • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, or lethargy.

  • Record body weights daily for the first week and then weekly.

  • At the end of the study period (e.g., 14 or 28 days), collect blood samples for hematology and clinical chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

6. Data Analysis:

  • Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

  • Analyze the dose-response relationship for any observed therapeutic effects.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Compound Precipitation in Formulation - Poor solubility in the chosen vehicle.- Incorrect ratio of co-solvents.- Temperature changes.- Increase the percentage of DMSO or PEG in the vehicle.- Gently warm the solution before injection.- Prepare fresh formulations for each injection day.
High Variability Between Animals - Inaccurate or inconsistent administration of the compound.- Inherent biological differences between individual animals.- Ensure precise and consistent dosing techniques.- Normalize the dose to the body weight of each animal.- Increase the number of animals per group to improve statistical power.
Unexpected Toxicity - The dose is too high.- The vehicle is causing toxicity.- Off-target effects of the compound.- Reduce the dose to determine if the toxicity is dose-dependent.- Run a vehicle-only control group to assess vehicle toxicity.- Conduct a thorough literature search for known off-target liabilities of similar compounds.
Lack of Efficacy - Insufficient dose or dosing frequency.- Poor bioavailability.- The animal model is not appropriate.- Increase the dose or frequency of administration.- Consider a different route of administration.- Confirm that the molecular target of this compound is relevant in your chosen model.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Amyloid Precursor Protein (APP) Processing APP APP sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha α-secretase sAPPbeta sAPPβ (amyloidogenic) APP->sAPPbeta β-secretase (BACE1) C83 C83 sAPPalpha->C83 C99 C99 sAPPbeta->C99 AICD AICD C83->AICD γ-secretase P3 P3 C83->P3 γ-secretase C99->AICD γ-secretase Abeta Aβ (Amyloid-β) C99->Abeta γ-secretase MiyabenolC Miyabenol C MiyabenolC->sAPPbeta Inhibits

Caption: Hypothetical signaling pathway of Miyabenol C as a β-secretase inhibitor.

G Start Start: In Vivo Study with this compound Formulation Step 1: Formulation Development (Vehicle Selection & Solubility Testing) Start->Formulation Toxicity Step 2: Dose-Range Finding & Toxicity Study (MTD Determination) Formulation->Toxicity Efficacy Step 3: Efficacy Study (at well-tolerated doses) Toxicity->Efficacy PKPD Step 4: Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy->PKPD Analysis Step 5: Data Analysis & Interpretation PKPD->Analysis End End: Optimized Dosing Regimen Analysis->End

Caption: Experimental workflow for in vivo dosage optimization.

G action action Problem Inconsistent Results or Lack of Efficacy? CheckFormulation Is the compound fully dissolved? Problem->CheckFormulation CheckDose Is the dose appropriate? CheckFormulation->CheckDose Yes ActionFormulation Optimize vehicle. Prepare fresh formulations. CheckFormulation->ActionFormulation No CheckRoute Is the administration route optimal? CheckDose->CheckRoute Yes ActionDose Perform dose-response study. Increase or decrease dose. CheckDose->ActionDose No CheckModel Is the animal model appropriate? CheckRoute->CheckModel Yes ActionRoute Consider alternative routes (e.g., IV, IP, oral). CheckRoute->ActionRoute No ActionModel Validate target expression in the chosen model. CheckModel->ActionModel No

Caption: Troubleshooting decision tree for in vivo studies.

References

minimizing degradation of cis-Miyabenol C during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of cis-Miyabenol C during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

Q1: I observed a change in the color of my solid this compound sample after storing it on the lab bench for a few days. What could be the cause?

A1: Color change in phenolic compounds like this compound is often an indicator of degradation, specifically oxidation. Stilbenoids, the class of compounds this compound belongs to, are susceptible to oxidation, which can be accelerated by exposure to light and air.[1] The yellowing of materials containing stilbenes upon light exposure has been linked to the formation of ortho-quinones, which are colored compounds.[2] To prevent this, always store solid this compound in a tightly sealed, amber-colored vial to protect it from light and atmospheric oxygen. For long-term storage, it is advisable to store the solid compound at low temperatures, such as -20°C, and under an inert atmosphere (e.g., argon or nitrogen).

Q2: My this compound solution, prepared in methanol (B129727), has a lower than expected concentration when I analyze it by HPLC after a week of storage in the refrigerator. Why is this happening?

A2: While refrigeration slows down degradation, it may not completely halt it, especially in solution. Several factors could contribute to the decrease in concentration:

  • Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.

  • Isomerization: Stilbenoids can undergo isomerization from the cis to the more stable trans form, especially when exposed to light, even ambient lab light during sample preparation.[1] This would result in a decrease of the this compound peak and the appearance of a new peak corresponding to the trans-isomer.

  • Solvent Reactivity: Although methanol is a common solvent, long-term storage in any solvent is not ideal. It is always best to prepare solutions fresh.

To mitigate this, degas your solvent before preparing the solution to remove dissolved oxygen. Always use amber vials for storage to protect from light and prepare solutions fresh whenever possible. If solutions must be stored, keep them at -20°C or -80°C and use them within a short period.

A3: The appearance of a new peak in the HPLC chromatogram is a strong indication of degradation or isomerization. Based on the known reactivity of stilbenoids, this new peak could be:

  • trans-Miyabenol C: The cis isomer can convert to the more stable trans isomer.[1]

  • Oxidation Products: Oxidative cleavage of the stilbene (B7821643) double bond can lead to the formation of aldehydes and carboxylic acids.[3] For this compound, this could result in smaller phenolic fragments.

  • Photocyclization Products: Upon exposure to UV light, stilbenes can undergo cyclization to form phenanthrene-like structures.[3]

To identify the new peak, you could use techniques like LC-MS to determine its molecular weight and fragmentation pattern, which can provide clues to its structure.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or below in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, oxygen, and moisture. For short-term storage, refrigeration at 4°C under the same conditions is acceptable.

Q2: What is the recommended solvent for dissolving this compound?

A2: While this compound's solubility should be experimentally determined, common solvents for stilbenoids include methanol, ethanol, DMSO, and acetone. For storage of solutions, it is crucial to use high-purity, degassed solvents to minimize degradation. However, storing this compound in solution for extended periods is not recommended.

Q3: How does pH affect the stability of this compound in solution?

A3: Phenolic compounds are generally more stable in acidic conditions.[4] In neutral or alkaline solutions, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation. Therefore, if preparing aqueous solutions, it is advisable to use a buffer with a slightly acidic pH.

Q4: Is this compound sensitive to heat?

A4: Yes, as with most phenolic compounds, heat can accelerate degradation.[4][5] Avoid exposing this compound, both in solid form and in solution, to high temperatures. If heating is necessary for an experimental procedure, it should be done for the shortest possible time and under an inert atmosphere if possible.

Data on Storage of Phenolic Compounds

Storage ConditionEffect on Phenolic CompoundsRecommendation for this compound
Temperature Higher temperatures (e.g., 40°C) significantly increase the rate of degradation compared to refrigeration (4°C) or room temperature (23°C).[4][6]Store at -20°C for long-term storage and 4°C for short-term.
Light Exposure to sunlight causes the most significant degradation of phenolic compounds.[4][5]Always store in amber vials or protect from light.
Atmosphere The presence of oxygen leads to oxidative degradation.Store under an inert atmosphere (argon or nitrogen).
pH (in solution) Acidic conditions generally improve the stability of phenolic compounds.[4]Use a slightly acidic buffer for aqueous solutions.
Form Solid form is generally more stable than in solution.Prepare solutions fresh. If storage in solution is necessary, store at low temperatures in the dark.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound (solid)

  • HPLC-grade methanol (or other appropriate solvent)

  • Amber HPLC vials with caps

  • Clear HPLC vials with caps

  • Refrigerator (4°C)

  • Freezer (-20°C)

  • Incubator or oven (40°C)

  • HPLC system with a UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into different sets of amber and clear HPLC vials.

3. Storage Conditions:

  • Light Exposure Study:

    • Store one set of clear vials on a lab bench exposed to ambient light.

    • Store one set of amber vials on the same lab bench as a control.

  • Temperature Study:

    • Store sets of amber vials at 4°C, -20°C, and 40°C.

4. Time Points:

  • Analyze a sample immediately after preparation (T=0).

  • Analyze samples from each storage condition at regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

5. HPLC Analysis:

  • At each time point, inject the samples into the HPLC system.

  • Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid) to achieve good separation.

  • Monitor the elution profile at the λmax of this compound.

  • Record the peak area of the this compound peak.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathway cis_MC This compound trans_MC trans-Miyabenol C cis_MC->trans_MC Isomerization (Light, Heat) oxidation_products Oxidation Products (e.g., Aldehydes, Carboxylic Acids) cis_MC->oxidation_products Oxidation (O2, Light) photocyclization_product Photocyclization Product (Phenanthrene-like) cis_MC->photocyclization_product Photocyclization (UV Light)

Caption: Proposed degradation pathways for this compound.

experimental_workflow start Prepare this compound Stock Solution aliquot Aliquot into Amber and Clear Vials start->aliquot storage Store under Different Conditions (Light/Dark, Temp.) aliquot->storage sampling Sample at Defined Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: Calculate % Degradation hplc->data end Determine Optimal Storage Conditions data->end

Caption: Experimental workflow for stability testing of this compound.

troubleshooting_tree issue Issue: Degradation of This compound Observed is_solid Is the sample solid or in solution? issue->is_solid solid_storage Check Solid Storage: - Exposed to light/air? - Stored at room temp? is_solid->solid_storage Solid solution_storage Check Solution Storage: - Exposed to light? - Solvent degassed? - Stored for long? is_solid->solution_storage Solution solid_solution Solution: Store solid in amber vial, -20°C, under inert gas. solid_storage->solid_solution solution_solution Solution: Use amber vials, degassed solvent, prepare fresh, store at -20°C. solution_storage->solution_solution

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Improving the Bioavailability of cis-Miyabenol C Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of cis-Miyabenol C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a significant challenge?

A1: this compound is a resveratrol (B1683913) trimer, a natural polyphenolic compound found in plants like grapes (Vitis vinifera).[1][] Like many polyphenols, it exhibits poor oral bioavailability, which limits its therapeutic potential.[3][4] The primary reason for this is its extremely low aqueous solubility, estimated to be around 4.759 x 10⁻⁵ mg/L at 25°C.[5] This poor solubility leads to low dissolution in the gastrointestinal tract, which is a prerequisite for absorption and systemic availability.

Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: Various formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These approaches are designed to increase the compound's dissolution rate, protect it from degradation, and enhance its permeation across the intestinal epithelium.[6][7] Key strategies include creating solid dispersions, utilizing lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoencapsulation, and complexation.[8][9]

Q3: How do lipid-based formulations improve the bioavailability of this compound?

A3: Lipid-based formulations, such as solid lipid nanoparticles (SLNs) or nanoemulsions, encapsulate the lipophilic this compound within lipid carriers.[7][8] This approach can enhance bioavailability by:

  • Improving Solubilization: The compound is dissolved in the lipid matrix, bypassing the need for dissolution in the aqueous environment of the gut.

  • Enhancing Absorption: These systems can utilize intestinal lipid absorption pathways, facilitating the transport of the encapsulated compound into the lymphatic system, which can reduce first-pass metabolism in the liver.[7]

  • Protecting the Compound: Encapsulation protects this compound from enzymatic degradation in the gastrointestinal tract.[9]

Q4: Can co-administration with other compounds improve the bioavailability of resveratrol oligomers?

A4: Yes, co-administration with certain compounds, known as bioenhancers, can improve bioavailability. For instance, piperine, a compound from black pepper, has been shown to inhibit enzymes responsible for the metabolism of compounds like resveratrol, potentially increasing its plasma concentration and efficacy.[10] While specific studies on this compound are limited, this is a promising avenue for investigation.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

  • Question: My formulation of this compound shows minimal dissolution during in vitro testing. What steps can I take to improve this?

  • Answer: Poor dissolution is the primary rate-limiting step for the absorption of this compound. To address this, consider the following formulation strategies:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[8] See Protocol 3 for preparing a solid dispersion.

    • Micronization/Nanonization: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution. Techniques like milling or high-pressure homogenization can be employed.

    • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, where the hydrophobic molecule is encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.[8]

    • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can bypass the dissolution step as the drug is already in a solubilized state.[6]

Issue 2: High Variability in Pharmacokinetic (PK) Data

  • Question: I am observing significant animal-to-animal variability in my in vivo PK studies. What are the potential causes and solutions?

  • Answer: High variability in PK data for orally administered poorly soluble drugs is common and can stem from several factors:

    • Food Effects: The presence or absence of food can drastically alter the gastrointestinal environment (pH, motility, bile secretion) and thus the absorption of the formulation. A high-fat meal can sometimes delay absorption.[10] Ensure that feeding status is strictly controlled across all study animals.

    • Formulation Instability: The physical stability of your formulation is critical. For amorphous systems like solid dispersions, recrystallization of the drug can occur during storage, leading to decreased dissolution and variable absorption.[8] For lipid systems, emulsion stability is key. Characterize your formulation for stability under storage conditions.

    • Erratic Absorption: The inherently poor solubility can lead to erratic and incomplete absorption. Improving the formulation to ensure consistent and rapid dissolution or emulsification upon administration is the best mitigation strategy. Consider formulations that are less dependent on physiological variables, such as SEDDS.

Quantitative Data Summary

The following table summarizes various formulation strategies that have been successfully applied to resveratrol and other polyphenols, which are structurally related to this compound, to improve their bioavailability.

Formulation StrategyCarrier/ExcipientsFold Increase in Bioavailability (Relative to free compound)Reference CompoundKey Advantages
Solid Lipid Nanoparticles (SLN) Palmitic acid, N-trimethyl chitosan3.8-foldResveratrolProtects from degradation, potential for controlled release.[11]
Phospholipid Complex Phospholipids, Glycyrrhetinic acid2.49-foldResveratrolEnhances water solubility and inhibits glucuronidation.[12]
Nanoemulsion Lipid, surfactant, co-surfactantVaries (Significant increase)ResveratrolHigh drug loading capacity, improved physical stability.[8]
Solid Dispersion Hydrophilic polymers (e.g., PVP, PEG)Varies (Significant increase)PolyphenolsEnhances dissolution rate, easy to scale up.[6]
Micellar Solubilization Micelle-forming surfactantsSignificantly increasedResveratrolIncreases oral bioavailability compared to native powder.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30, PVP K30) in a suitable organic solvent (e.g., ethanol, methanol) in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried product from the flask. Gently grind the solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement (in vitro dissolution testing), and physical form (using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state).

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Media: Prepare a dissolution medium that simulates intestinal fluid, such as Simulated Intestinal Fluid (SIF, pH 6.8), with a small percentage of surfactant (e.g., 0.5% Sodium Dodecyl Sulfate, SDS) to maintain sink conditions.

  • Procedure:

    • Pre-warm 900 mL of dissolution medium to 37 ± 0.5°C in each vessel.

    • Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each vessel.

    • Begin paddle rotation at a set speed (e.g., 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Presentation: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Optimization Start Poorly Soluble Compound (this compound) Solubility Determine Solubility (Aqueous Buffers) Start->Solubility Permeability Assess Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability Strategy Select Formulation Approach Permeability->Strategy Low Solubility? SD Solid Dispersion Strategy->SD Lipid Lipid-Based System (e.g., SEDDS, SLN) Strategy->Lipid Complex Complexation (e.g., Cyclodextrin) Strategy->Complex Dissolution In Vitro Dissolution Testing SD->Dissolution Lipid->Dissolution Complex->Dissolution Stability Physical/Chemical Stability Dissolution->Stability InVivo In Vivo Pharmacokinetic Study Stability->InVivo Data Analyze Bioavailability Data (AUC, Cmax) InVivo->Data Optimize Optimize Formulation Data->Optimize Suboptimal PK? Optimize->Strategy Iterate End Lead Formulation Identified Optimize->End

Caption: Workflow for enhancing the bioavailability of this compound.

Troubleshooting_Dissolution cluster_formulation Formulation Check cluster_method Method Check cluster_solution Potential Solutions Start Problem: Poor In Vitro Dissolution IsAmorphous Is the solid dispersion fully amorphous? Start->IsAmorphous SinkConditions Are sink conditions maintained in the medium? Start->SinkConditions CheckStability Has the formulation remained stable upon storage? IsAmorphous->CheckStability If Yes IncreasePolymer Increase drug:polymer ratio IsAmorphous->IncreasePolymer If No (Crystalline) ParticleSize Is the particle size of the formulation optimal? CheckStability->ParticleSize If Yes ChangePolymer Select a different hydrophilic polymer CheckStability->ChangePolymer If No (Recrystallized) MediumpH Is the dissolution medium pH appropriate? ParticleSize->MediumpH If Optimal AddSurfactant Incorporate a surfactant into the formulation ParticleSize->AddSurfactant If Coarse SinkConditions->MediumpH If Yes SinkConditions->IncreasePolymer If No Micronize Reduce particle size (micronization/nanonization) IncreasePolymer->Micronize

Caption: Troubleshooting guide for poor dissolution of formulations.

MiyabenolC_Action cluster_pathway Amyloid Precursor Protein (APP) Processing APP APP sAPPb sAPPβ APP->sAPPb Cleavage CTF C-terminal Fragment APP->CTF Cleavage Ab β-Amyloid (Aβ) (Pathogenic) CTF->Ab Cleavage BACE1 β-secretase (BACE1) BACE1->APP Gamma γ-secretase Gamma->CTF MiyabenolC This compound MiyabenolC->BACE1 Inhibits

Caption: Mechanism of action of Miyabenol C on β-secretase.

References

Technical Support Center: Quantification of cis-Miyabenol C in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of cis-Miyabenol C in complex biological matrices such as plasma, serum, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: I cannot find a validated method specifically for this compound in plasma. Where should I start?

A1: While a specific, universally validated method for this compound may not be readily available in the public domain, you can adapt and validate methods developed for structurally similar stilbenoids, such as resveratrol (B1683913) and its oligomers.[1][2][3][4][5][6][7] The general approach will involve sample preparation to remove proteins and interferences, followed by chromatographic separation and detection, typically using HPLC or UPLC coupled with UV or mass spectrometric detection.[1][3][4][5]

Q2: What is the most common sample preparation technique for quantifying stilbenoids in plasma or serum?

A2: Protein precipitation is a widely used and straightforward method for preparing plasma and serum samples for the analysis of stilbenoids.[1][3] This is typically achieved by adding a threefold volume of cold acetonitrile (B52724) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be directly injected or evaporated and reconstituted in a suitable solvent. For higher sensitivity and cleaner samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed.[8][9]

Q3: What are the key considerations for tissue sample preparation?

A3: For tissue samples, the primary step is efficient homogenization to release the analyte from the tissue matrix. This is typically done in a suitable buffer. Following homogenization, an extraction step, similar to that for plasma (e.g., protein precipitation, LLE, or SPE), is necessary to remove proteins and other interfering substances.[10] The stability of this compound during homogenization and extraction should be carefully evaluated.

Q4: Which analytical technique is more suitable for this compound quantification: HPLC-UV or LC-MS/MS?

A4: The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity. LC-MS/MS is generally preferred for bioanalytical studies due to its higher sensitivity (lower limit of quantification) and selectivity, which is crucial when dealing with complex matrices where endogenous compounds can interfere with the analysis.[3][4][5][7][11][12] If high concentrations of this compound are expected and the matrix is relatively clean, a validated HPLC-UV method can be a cost-effective alternative.[1][2][6]

Q5: How can I avoid the isomerization of this compound to its trans isomer during sample preparation and analysis?

A5: Stilbenoids can be sensitive to light, which can induce isomerization. It is crucial to protect samples from light during all stages of preparation and analysis by using amber vials and minimizing exposure to ambient light.[7] Additionally, temperature stress should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chromatographic Issues
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column contamination or degradation. - Inappropriate mobile phase pH.- Use an end-capped column. - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) activity.[3][5][13] - Wash the column with a strong solvent or replace it if it's old.[13]
Retention Time Drift - Inadequate column equilibration between injections. - Changes in mobile phase composition. - Temperature fluctuations.- Ensure sufficient equilibration time, especially for gradient methods.[14][15] - Prepare fresh mobile phase daily and ensure proper mixing.[14] - Use a column oven to maintain a constant temperature.[16]
Poor Peak Resolution - Inefficient chromatographic separation. - Co-elution with interfering compounds.- Optimize the mobile phase composition and gradient profile. - Use a column with a different stationary phase or a smaller particle size for higher efficiency.
Ghost Peaks - Contamination in the injector or column from a previous injection. - Carryover in the autosampler.- Implement a needle wash step in the autosampler method. - Flush the column with a strong solvent between analytical runs.[17]
Mass Spectrometry Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity/Poor Signal - Ion suppression from co-eluting matrix components. - Inefficient ionization of this compound. - Dirty mass spectrometer source.- Improve sample clean-up to remove interfering matrix components.[8][11] - Optimize chromatographic separation to separate the analyte from the suppression zone. - Adjust mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) to enhance ionization.[3][12] - Clean the ion source of the mass spectrometer.[18]
Inconsistent Results - Matrix effects varying between samples. - Instability of the analyte in the prepared sample.- Use a stable isotope-labeled internal standard corresponding to this compound to compensate for matrix effects and procedural variations. If unavailable, a structurally similar compound can be used.[11] - Evaluate the stability of this compound in the final extract under autosampler conditions.
Noisy Baseline - Contaminated mobile phase or LC system. - Electronic noise.- Use high-purity solvents and freshly prepared mobile phase.[14] - Purge the LC system to remove air bubbles.[16] - Ensure proper grounding of the LC-MS/MS system.

Experimental Protocols (Adapted for this compound)

The following are suggested starting protocols based on validated methods for similar stilbenoid compounds. These must be optimized and validated for the specific application.

Protocol 1: Sample Preparation from Plasma/Serum (Protein Precipitation)
  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: HPLC-UV Method Parameters
  • HPLC System: Agilent 1260 Infinity or similar

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 20% B, hold for 1 min.

    • Linearly increase to 80% B over 10 min.

    • Hold at 80% B for 2 min.

    • Return to 20% B in 1 min and re-equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength for this compound (to be determined).

Protocol 3: LC-MS/MS Method Parameters
  • LC System: UPLC system (e.g., Waters ACQUITY)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with 10% B.

    • Linearly increase to 90% B over 5 min.

    • Hold at 90% B for 1 min.

    • Return to 10% B in 0.5 min and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound and the internal standard.

Quantitative Data for Analogous Stilbenoids

The following tables summarize validation data from published methods for resveratrol, a structurally related stilbenoid. This data can serve as a benchmark when developing a method for this compound.

Table 1: HPLC-UV Method Validation Data for Resveratrol in Plasma

Parameter Value Reference
Linearity Range15 - 1000 ng/mL[1]
Correlation Coefficient (r²)> 0.998[1]
Lower Limit of Quantification (LLOQ)15 ng/mL[1]
Intra-day Precision (%RSD)< 7.3%[1]
Inter-day Precision (%RSD)< 7.3%[1]
Recovery99.2 - 104.1%[1]

Table 2: LC-MS/MS Method Validation Data for Resveratrol in Plasma and Brain

Parameter Matrix Value Reference
Linearity RangePlasma & Brain2.5 - 2000 ng/mL[4][19]
Correlation Coefficient (r²)Plasma & Brain> 0.987[19]
Lower Limit of Quantification (LLOQ)Plasma & BrainTo be determined based on specific method[4]
Intra-day Precision (%RSD)Plasma & BrainWithin ±15%[4]
Inter-day Precision (%RSD)Plasma & BrainWithin ±15%[4]
Accuracy (%RE)Plasma & BrainWithin ±15%[4]
RecoveryRat Skin90 - 110%[19]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum/Tissue Homogenate add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate injection Inject into UPLC evaporate->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection data_processing Data Processing & Quantification detection->data_processing

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic start Problem Encountered issue_type Chromatographic or MS Issue? start->issue_type chrom_issue Chromatographic Issue issue_type->chrom_issue Chromo ms_issue Mass Spec Issue issue_type->ms_issue MS peak_shape Poor Peak Shape? chrom_issue->peak_shape retention_drift Retention Time Drift? peak_shape->retention_drift No solution_peak Optimize Mobile Phase pH Check Column Health peak_shape->solution_peak Yes solution_retention Check Equilibration Time Use Column Oven retention_drift->solution_retention Yes low_signal Low Signal/Sensitivity? ms_issue->low_signal inconsistent_results Inconsistent Results? low_signal->inconsistent_results No solution_signal Improve Sample Cleanup Optimize Ionization low_signal->solution_signal Yes solution_inconsistent Use Stable Isotope IS Evaluate Analyte Stability inconsistent_results->solution_inconsistent Yes

Caption: A logical troubleshooting workflow for method refinement.

References

Technical Support Center: Resolving Isomers of Miyabenol C in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of Miyabenol C isomers. Miyabenol C, a resveratrol (B1683913) trimer, exists as several stereoisomers, including (E)-trans-cis-miyabenol C, (E)-cis-cis-miyabenol C, and (E)-cis-trans-miyabenol C, which can be difficult to separate and quantify accurately.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Miyabenol C isomers?

A1: The main challenges stem from the high structural similarity of the isomers, leading to very similar physicochemical properties. This often results in co-elution or poor resolution in conventional chromatographic systems. Achieving baseline separation requires highly selective methods and careful optimization of chromatographic parameters.

Q2: Which chromatographic techniques are most effective for resolving Miyabenol C isomers?

A2: High-Performance Liquid Chromatography (HPLC) with modern, high-resolution columns is a common approach. Supercritical Fluid Chromatography (SFC) is particularly advantageous for chiral separations and can offer faster analysis times and reduced solvent consumption.[3][4][5][6] Centrifugal Partition Chromatography (CPC), a countercurrent separation technique, has also been successfully employed for the purification of Miyabenol C isomers.[1][2]

Q3: What type of HPLC column is recommended for Miyabenol C isomer separation?

A3: For reversed-phase HPLC, columns with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can provide alternative selectivity for aromatic compounds like Miyabenol C compared to standard C18 columns. Chiral stationary phases are necessary if enantiomeric separation is required.

Q4: How can I improve the resolution between closely eluting Miyabenol C isomers?

A4: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the organic modifier (e.g., acetonitrile, methanol) composition and gradient slope. Introducing a different solvent may alter selectivity.

  • Modify the mobile phase pH: For ionizable compounds, adjusting the pH can alter retention and selectivity.

  • Adjust the column temperature: Temperature can influence selectivity; experimenting with different temperatures (e.g., in 5 °C increments) is recommended.

  • Reduce the flow rate: Lowering the flow rate can increase efficiency and improve resolution, though it will increase analysis time.

  • Change the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry is a powerful way to change selectivity.

Q5: My peaks are tailing. What could be the cause and how can I fix it?

A5: Peak tailing for phenolic compounds like Miyabenol C can be caused by secondary interactions with active silanol (B1196071) groups on the silica (B1680970) support of the column. To mitigate this, you can:

  • Use a modern, end-capped column with high-purity silica.

  • Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.

  • Ensure your sample is dissolved in a solvent compatible with the mobile phase to avoid solvent mismatch effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of Miyabenol C isomers.

Issue 1: Poor or No Resolution of Isomers

If your chromatogram shows co-eluting or poorly resolved peaks for Miyabenol C isomers, follow this troubleshooting workflow:

G start Poor Isomer Resolution mobile_phase Optimize Mobile Phase - Adjust organic modifier ratio - Try different organic solvent - Adjust gradient slope start->mobile_phase temp Adjust Column Temperature (e.g., 25-40°C in 5°C increments) mobile_phase->temp If resolution is still poor flow_rate Reduce Flow Rate temp->flow_rate If resolution is still poor column Change Stationary Phase - Phenyl-hexyl or PFP for alternative selectivity - Chiral column for enantiomers flow_rate->column If resolution is still poor end Improved Resolution column->end G start Variable Retention Times equilibration Ensure Adequate Column Equilibration (10-20 column volumes) start->equilibration mobile_phase_prep Check Mobile Phase Preparation - Freshly prepared and degassed? - Accurate composition? equilibration->mobile_phase_prep temp_control Verify Stable Column Temperature (Use a column oven) mobile_phase_prep->temp_control pump Inspect HPLC Pump - Check for leaks - Monitor pressure fluctuations temp_control->pump end Stable Retention Times pump->end G cluster_0 Method Development cluster_1 Analysis & Troubleshooting cluster_2 Validation & Quantification col_select Column Selection (e.g., C18, Phenyl, Chiral) mp_scout Mobile Phase Scouting (ACN vs. MeOH, pH) col_select->mp_scout grad_opt Gradient Optimization mp_scout->grad_opt run_sample Run Sample Analysis grad_opt->run_sample eval_res Evaluate Resolution, Peak Shape, and Retention Time run_sample->eval_res troubleshoot Troubleshoot (if necessary) - See guides above eval_res->troubleshoot validate Method Validation (Linearity, Precision, Accuracy) eval_res->validate If acceptable troubleshoot->grad_opt Re-optimize quantify Quantify Isomers validate->quantify

References

Validation & Comparative

A Comparative Analysis of cis-Miyabenol C and Other Potent β-Secretase (BACE1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of cis-Miyabenol C, a naturally occurring resveratrol (B1683913) trimer, against other prominent β-secretase (BACE1) inhibitors. The inhibition of BACE1 is a key therapeutic strategy in the development of treatments for Alzheimer's disease, as this enzyme is crucial in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-β (Aβ) peptides. This document summarizes available experimental data, details relevant methodologies, and visualizes key biological pathways to aid in the evaluation of these compounds.

Executive Summary

Efficacy Comparison of BACE1 Inhibitors

The following table summarizes the available efficacy data for this compound and other selected BACE1 inhibitors. It is important to note the different assay conditions and methodologies when comparing these values.

InhibitorChemical ClassBACE1 IC50/KiAssay TypeSource
This compound Resveratrol OligomerData not availableIn vitro enzyme assay[1][2]
Verubecestat (MK-8931) 3-imino-1,2,4-thiadiazinane 1,1-dioxideKi: 2.2 nMPurified human BACE1[3][4]
IC50: 2.1 nM (for Aβ40)Human cells[3]
Lanabecestat (AZD3293) AcylguanidineKi: 0.4 nMIn vitro radioligand binding
IC50: 0.6 nMIn vitro FRET assay
Atabecestat (JNJ-54861911) Dihydro-1,3-thiazineIC50: 13.25 nMIn vitro FRET assay

Note on this compound: Research has shown that Miyabenol C, a resveratrol trimer, can significantly reduce Aβ and sAPPβ levels in cell cultures and in the brains of Alzheimer's disease model mice. Mechanistic studies indicate that Miyabenol C inhibits BACE1 activity directly. However, the specific isomer (cis- or trans-) was not specified in these studies, and a quantitative IC50 value has not been reported. The observed in vitro effect was described as comparable to that of "β-secretase inhibitor II". The IC50 values for β-Secretase Inhibitor II have been reported as 700 nM for total Aβ and 2.5 µM for Aβ1-42 in cell-based assays.

Experimental Protocols

A common method for determining the in vitro efficacy of BACE1 inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay.

BACE1 Inhibition FRET Assay Protocol

Principle: This assay quantifies the enzymatic activity of BACE1 by measuring the cleavage of a synthetic peptide substrate. This substrate is dual-labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity, and the reduction in this rate in the presence of an inhibitor is used to determine the inhibitor's potency (e.g., IC50).

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compound (inhibitor)

  • Multi-well plates (e.g., 384-well black plates)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Dispense a small volume of the diluted test compound or vehicle (for control) into the wells of the microplate.

  • Add the BACE1 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the BACE1 FRET substrate to each well.

  • Incubate the plate for a specific duration (e.g., 60 minutes at 37°C), protecting it from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 585 nm emission).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the amyloid precursor protein (APP) processing pathway and a typical workflow for evaluating BACE1 inhibitors.

Figure 1. Amyloid Precursor Protein (APP) Processing Pathways.

BACE1 Inhibitor Evaluation Workflow BACE1 Inhibitor Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation cluster_invivo In Vivo Evaluation compound_synthesis Compound Synthesis/ Isolation fret_assay BACE1 FRET Assay compound_synthesis->fret_assay ic50_determination IC50 Determination fret_assay->ic50_determination cell_culture Cell-based Assays (e.g., SH-SY5Y, HEK293) ic50_determination->cell_culture abeta_measurement Aβ Production Measurement (ELISA) cell_culture->abeta_measurement cellular_potency Cellular Potency (EC50) abeta_measurement->cellular_potency animal_models Animal Models (e.g., AD Transgenic Mice) cellular_potency->animal_models pk_pd Pharmacokinetics/ Pharmacodynamics animal_models->pk_pd abeta_reduction Brain Aβ Reduction pk_pd->abeta_reduction

Figure 2. A generalized workflow for the evaluation of BACE1 inhibitors.

References

Unveiling the Action of Cis-Miyabenol C: A Comparative Guide to its BACE1 Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of cis-Miyabenol C, a resveratrol (B1683913) trimer, with a primary focus on its role as a β-secretase (BACE1) inhibitor. Through objective comparisons with other BACE1 inhibitors and detailed experimental data, this document serves as a valuable resource for researchers in the field of neurodegenerative disease, particularly Alzheimer's disease.

Quantitative Comparison of BACE1 Inhibitors

This compound has been identified as a potent inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. Research indicates that the inhibitory effect of Miyabenol C is comparable to that of β-Secretase Inhibitor II, a known peptide-based inhibitor. The following table summarizes the in vitro potency (IC50) of Miyabenol C's comparator and other notable BACE1 inhibitors that have been evaluated in clinical trials.

InhibitorTarget(s)IC50 / KiAssay Type
Miyabenol C BACE1Comparable to β-Secretase Inhibitor IIIn vitro enzyme assay
β-Secretase Inhibitor IIBACE125 nM (IC50)[1]Not Specified
Verubecestat (MK-8931)BACE1/22.2 nM (Ki), 13 nM (IC50)[2][3][4]Purified enzyme / Cell-based (Aβ40 reduction)
Lanabecestat (AZD3293)BACE1/20.4 nM (Ki), 0.6 nM (IC50)[5][6]Binding assay / In vitro
Atabecestat (JNJ-54861911)BACE19.8 nM (Ki)[7]Not Specified
Elenbecestat (E2609)BACE1~7 nM (IC50)[8]Cell-based assay

Note: Direct comparison of IC50 and Ki values should be approached with caution as assay conditions can vary between studies.

Mechanism of Action: BACE1 Inhibition

The primary mechanism of action of this compound in the context of Alzheimer's disease pathology is the inhibition of BACE1. This action directly interferes with the amyloidogenic processing of the Amyloid Precursor Protein (APP). By inhibiting BACE1, this compound reduces the cleavage of APP into the β-C-terminal fragment (β-CTF) and the soluble APPβ (sAPPβ) fragment. This initial cleavage is a prerequisite for the subsequent action of γ-secretase, which cleaves β-CTF to generate Aβ peptides. Studies have shown that Miyabenol C does not significantly affect the activity of α-secretase or γ-secretase, highlighting its specificity for the β-secretase pathway.[9][10][11]

dot graph "BACE1_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

subgraph "cluster_membrane" { label="Cell Membrane"; style="filled"; color="#F1F3F4"; bgcolor="#F1F3F4";

}

subgraph "cluster_pathways" { label="APP Processing Pathways"; style="filled"; color="#F1F3F4"; bgcolor="#F1F3F4";

}

cis_Miyabenol_C [label="this compound", shape="diamond", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

APP -> BACE1; APP -> alpha_secretase; cis_Miyabenol_C -> BACE1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } END_DOT Figure 1: Amyloid Precursor Protein (APP) processing pathways.

Potential Off-Target Effects: Protein Kinase C Inhibition

While BACE1 inhibition is the primary validated mechanism, research on related compounds suggests a potential for off-target effects. Resveratrol, a monomer that forms the basis of Miyabenol C, has been shown to inhibit Protein Kinase C (PKC) with an IC50 of approximately 2 µM.[12] PKC is a family of enzymes involved in various cellular signaling pathways. While direct quantitative data for this compound's effect on PKC is not yet available, this suggests a potential for broader biological activity that warrants further investigation.

Experimental Protocols

The validation of this compound's mechanism of action relies on established in vitro and cell-based assays. Below are detailed methodologies for key experiments.

β-Secretase (BACE1) Activity Assay (Fluorometric)

This protocol outlines a general procedure for measuring BACE1 activity in the presence of an inhibitor.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., derived from the APP Swedish mutation sequence)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (this compound) and control inhibitors

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • In a 96-well black microplate, add the BACE1 enzyme to each well.

  • Add the diluted test compounds and controls to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 335/495 nm).

  • The rate of substrate cleavage is determined from the linear phase of the kinetic read.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Western Blot Analysis of APP Processing

This protocol describes the detection of APP fragments (sAPPα, sAPPβ, and CTFs) in cell culture to assess the effect of this compound on amyloidogenic and non-amyloidogenic pathways.

Materials:

  • Cell line overexpressing human APP (e.g., N2a695 or SH-SY5Y-APP)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for sAPPα, sAPPβ, and the C-terminus of APP

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 24 hours).

  • Collect the conditioned media (for sAPPα and sAPPβ detection) and lyse the cells to obtain total protein (for CTF and full-length APP detection).

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from the cell lysates and conditioned media by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for cell lysates).

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation BACE1_Assay BACE1 Activity Assay IC50_Determination IC50 Value Determination BACE1_Assay->IC50_Determination end End IC50_Determination->end Cell_Culture Cell Culture (APP-overexpressing) Treatment Treatment with this compound Lysate_Media_Collection Collect Lysate & Conditioned Media Western_Blot Western Blot Analysis (sAPPα, sAPPβ, CTFs) Western_Blot->end ELISA ELISA for Aβ40/42 ELISA->end start Start start->BACE1_Assay start->Cell_Culture

References

A Comparative Analysis of cis-Miyabenol C from Vitis vinifera: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of natural compound sourcing is critical. This guide provides a comparative analysis of cis-Miyabenol C, a promising stilbenoid, with a focus on its well-documented origin: Vitis vinifera (grapevine). Due to the current lack of quantifiable data for this compound in other plant species, this analysis will focus on its distribution within different tissues of the grapevine, providing valuable insights for targeted extraction and purification.

Quantitative Analysis of this compound in Vitis vinifera

Vitis vinifera has been identified as a primary source of this compound, with its concentration varying significantly across different parts of the plant. This variation is crucial for optimizing extraction yields and for understanding the plant's metabolic allocation of this stilbenoid. The following table summarizes the quantitative data available for this compound in various grapevine tissues.

Plant TissuePlant SpeciesCompoundConcentration (mg/kg of dry weight)Reference
LeavesVitis viniferaThis compound50.37[1]
CanesVitis viniferaMiyabenol C (isomer not specified)2.0% of total stilbene (B7821643) extract[2]
StemsVitis viniferaE- and Z-Miyabenol CPresent[3]
RootsVitis viniferaE- and Z-Miyabenol CPresent[3]

Note: The data from grapevine canes indicates the percentage of Miyabenol C within a stilbene extract, not the absolute concentration in the plant material. Further research is needed to establish a direct comparison of absolute yields between different grapevine tissues.

Experimental Protocols: Extraction and Purification

The isolation and purification of this compound from Vitis vinifera requires a multi-step process involving extraction followed by advanced chromatographic techniques. Centrifugal Partition Chromatography (CPC) has been highlighted as a particularly effective method for purifying stilbenoids from grapevine extracts[4][5][6].

Extraction of Stilbenoids from Grapevine Canes

A general procedure for the extraction of stilbenoids, including Miyabenol C, from grapevine canes is as follows:

  • Material Preparation: Grapevine canes are collected, air-dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is macerated in a solvent, typically a hydroalcoholic solution (e.g., 80% ethanol), at room temperature for an extended period (e.g., 72 hours). This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the target compounds.

  • Solvent System Selection: A suitable biphasic solvent system is selected. For stilbenoids, a common system is a mixture of hexane, ethyl acetate, methanol, and water in varying ratios. The ideal system is chosen based on the partition coefficient (K) of the target compound.

  • CPC Operation:

    • The CPC column is first filled with the stationary phase (typically the more polar phase).

    • The rotor is then spun at a specific speed (e.g., 1200 rpm) to retain the stationary phase.

    • The mobile phase (the less polar phase) is pumped through the column.

    • The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

    • The elution is monitored by UV-Vis spectroscopy (stilbenes typically absorb around 300-320 nm).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound. The identity and purity of the isolated compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6].

Visualizing the Workflow and Biological Context

To further aid in the understanding of the experimental process and the potential biological relevance of this compound, the following diagrams are provided.

G Extraction and Purification Workflow for this compound cluster_extraction Extraction cluster_purification Purification cluster_analysis Identification A Grapevine Canes (Vitis vinifera) B Drying and Grinding A->B C Solvent Maceration (e.g., 80% Ethanol) B->C D Filtration and Concentration C->D E Crude Stilbene Extract D->E F Centrifugal Partition Chromatography (CPC) E->F G Fraction Collection F->G H HPLC Analysis G->H I Pure this compound H->I J NMR Spectroscopy I->J K Mass Spectrometry I->K

Caption: Workflow for the extraction and purification of this compound from grapevine canes.

Research has indicated that Miyabenol C can act as a β-secretase (BACE1) inhibitor, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease[7]. The following diagram illustrates this proposed mechanism of action.

G Proposed Signaling Pathway Inhibition by Miyabenol C APP Amyloid Precursor Protein (APP) sAPPbeta sAPPβ APP->sAPPbeta β-cleavage Abeta Amyloid-β (Aβ) APP->Abeta β-cleavage BACE1 β-secretase (BACE1) MiyabenolC Miyabenol C MiyabenolC->BACE1 Inhibition

Caption: Miyabenol C as an inhibitor of β-secretase (BACE1) in the amyloidogenic pathway.

Concluding Remarks

While the comparative analysis of this compound from diverse plant sources is currently limited by the available data, Vitis vinifera stands out as a well-documented and viable source. The information presented in this guide on the quantitative distribution within grapevine tissues and detailed extraction and purification protocols provides a solid foundation for researchers. The potential of Miyabenol C as a β-secretase inhibitor underscores the importance of further investigation into this and other stilbenoids. Future research should aim to identify and quantify this compound in other plant species to enable a broader comparative analysis of its yield, purity, and biological activity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for cis-Miyabenol C

Author: BenchChem Technical Support Team. Date: December 2025

In the analysis of complex natural products such as cis-Miyabenol C, a stilbenoid found in various plant species, the use of robust and validated analytical methods is paramount for accurate quantification.[1][2] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), for the analysis of this compound. The focus is on the cross-validation of these methods to ensure data integrity and consistency, a critical step in drug development and quality control.

Workflow for Method Cross-Validation

The process of cross-validating analytical methods involves a systematic comparison of the performance characteristics of two distinct methods. The goal is to demonstrate that the methods provide equivalent results within acceptable limits. A typical workflow is illustrated below.

Cross_Validation_Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., UPLC-MS) cluster_2 Cross-Validation A1 Develop & Optimize Method A A2 Validate Method A (ICH Guidelines) A1->A2 A3 Analyze Samples with Method A A2->A3 C1 Analyze the Same Samples with Both Methods A3->C1 Results from Method A B1 Develop & Optimize Method B B2 Validate Method B (ICH Guidelines) B1->B2 B3 Analyze Samples with Method B B2->B3 B3->C1 Results from Method B C2 Compare Key Parameters (Accuracy, Precision, etc.) C1->C2 C3 Statistical Analysis (e.g., t-test, Bland-Altman) C2->C3 C4 Determine Equivalence C3->C4

Figure 1: General workflow for the cross-validation of two analytical methods.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and UPLC-MS often depends on the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix. UPLC offers significant advantages in terms of speed and resolution due to the use of smaller stationary phase particles and higher operating pressures.[3] When coupled with a mass spectrometer, it provides enhanced selectivity and sensitivity.

Below is a summary of typical performance data for the analysis of flavonoids and stilbenoids, which can be extrapolated to this compound.

Table 1: Comparison of HPLC-UV and UPLC-MS Performance Parameters

ParameterHPLC-UVUPLC-MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 1.5%
Analysis Time 15 - 30 min2 - 10 min
Selectivity ModerateHigh

Data synthesized from representative analytical method validation studies for flavonoids and stilbenoids.[6][7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the quantification of a stilbenoid like this compound using HPLC-UV and UPLC-MS.

HPLC-UV Method Protocol
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : Determined by the UV absorption maximum of this compound (typically around 320 nm for stilbenoids).

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • A stock solution of this compound is prepared in methanol (B129727).

    • Calibration standards are prepared by serial dilution of the stock solution.

    • Samples (e.g., plant extracts) are dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

  • Validation Parameters : The method is validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, LOD, LOQ, and specificity.[4][8][11]

UPLC-MS Method Protocol
  • Instrumentation : A UPLC system coupled to a triple quadrupole (QqQ) or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase : Similar to the HPLC method, but with a steeper gradient to accommodate the shorter run time.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 2 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative ESI mode is often suitable for phenolic compounds.

    • Detection Mode : Selected Reaction Monitoring (SRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

    • Source Parameters : Optimized capillary voltage, source temperature, and gas flows.

  • Sample Preparation : Similar to the HPLC method, but may require further dilution due to the higher sensitivity of the MS detector.

  • Validation Parameters : The validation follows ICH guidelines, with particular attention to matrix effects, which can be a factor in ESI-MS.[12][13]

Signaling Pathway for Method Selection

The decision to use a particular analytical method can be represented as a logical pathway, considering the analytical requirements.

Method_Selection_Pathway start Define Analytical Goal req_sensitivity High Sensitivity Required? start->req_sensitivity req_speed High Throughput Needed? req_sensitivity->req_speed Yes matrix_complexity Complex Sample Matrix? req_sensitivity->matrix_complexity No use_uplc_ms Use UPLC-MS req_speed->use_uplc_ms matrix_complexity->use_uplc_ms Yes use_hplc_uv Use HPLC-UV matrix_complexity->use_hplc_uv No

Figure 2: Decision pathway for selecting an analytical method.

References

cis-Miyabenol C vs. Resveratrol: A Comparative Analysis of β-Secretase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective compounds, both cis-Miyabenol C and resveratrol (B1683913) have emerged as molecules of significant interest, particularly for their potential roles in mitigating the pathology of Alzheimer's disease. This guide provides a comparative overview of these two compounds, focusing on their efficacy as inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides. This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals a clear, data-driven comparison.

Mechanism of Action: Targeting the Amyloid Cascade

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1][2][3][4] The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1).[1] Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ levels and potentially halt the progression of the disease.

This compound , a resveratrol trimer, has been identified as a potent inhibitor of BACE1. Studies have shown that it can significantly reduce the levels of Aβ and the soluble APPβ fragment (sAPPβ) in both cell cultures and animal models of Alzheimer's disease. Mechanistic studies reveal that this compound directly inhibits BACE1 activity without altering the protein levels of BACE1 itself.

Resveratrol , a well-studied polyphenol, has also demonstrated inhibitory effects on BACE1. While its neuroprotective effects are often attributed to its antioxidant and anti-inflammatory properties, its ability to modulate the amyloidogenic pathway via BACE1 inhibition provides a more direct mechanism for its potential therapeutic benefits in Alzheimer's disease. Several studies have confirmed that resveratrol and its derivatives can inhibit BACE1 activity in a dose-dependent manner.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of this compound and resveratrol against β-secretase (BACE1). It is important to note that the IC50 values were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.

CompoundTarget EnzymeIC50 Value (in vitro)Source
Resveratrol BACE111.9 µM
BACE128 µM
This compound BACE1Potent Inhibitor*

*Specific IC50 value for this compound was not explicitly stated in the provided search results, but it is described as a "prominent β-secretase inhibitor" with activity comparable to a known β-secretase inhibitor in vitro.

Experimental Protocols

A detailed understanding of the methodologies used to assess the inhibitory activity of these compounds is crucial for evaluating and potentially replicating the findings.

In Vitro β-Secretase (BACE1) Activity Assay

This protocol outlines a common method for measuring BACE1 activity in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (this compound or Resveratrol) on BACE1 activity.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (this compound, Resveratrol) dissolved in DMSO

  • BACE1 inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Dilute the recombinant BACE1 enzyme to the desired concentration in cold Assay Buffer.

    • Prepare a stock solution of the fluorogenic BACE1 substrate in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound dilution or vehicle (for control)

      • Diluted BACE1 enzyme solution

    • Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the BACE1 substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 335-345/485-510 nm).

    • Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the amyloid precursor protein processing pathway and a typical experimental workflow for inhibitor screening.

cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) C99 C99 fragment Ab Amyloid-β (Aβ) C99->Ab γ-secretase Plaques Aβ Plaques Ab->Plaques APP2 Amyloid Precursor Protein (APP) sAPPa sAPPα APP2->sAPPa α-secretase C83 C83 fragment P3 P3 fragment C83->P3 γ-secretase Inhibitor This compound or Resveratrol Inhibitor->APP Inhibits start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of Inhibitors start->prepare_compounds prepare_enzyme Prepare BACE1 Enzyme Solution start->prepare_enzyme prepare_substrate Prepare Fluorogenic Substrate Solution start->prepare_substrate plate_setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate prepare_compounds->plate_setup prepare_enzyme->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence data_analysis Analyze Data and Calculate IC50 measure_fluorescence->data_analysis end End: Determine Inhibitory Potency data_analysis->end

References

A Comparative Guide to the Structure-Activity Relationship of Miyabenol C Isomers in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of Miyabenol C isomers, focusing on their potential as therapeutic agents, particularly in the context of neurodegenerative diseases. While comprehensive experimental data is available for one specific isomer of Miyabenol C, this guide will also explore the potential impact of stereoisomerism on its activity, drawing insights from the broader family of resveratrol (B1683913) oligomers.

Miyabenol C, a resveratrol trimer, has emerged as a compound of significant interest due to its neuroprotective properties. Its biological activity, particularly its ability to inhibit the β-secretase enzyme (BACE1), is a key area of investigation in the development of treatments for Alzheimer's disease.[1][2][3]

Comparative Analysis of Miyabenol C Isomer Activity

Currently, detailed biological data is predominantly available for the Z-trans-trans isomer of Miyabenol C.[3] Comparative experimental studies on other isomers of Miyabenol C are not yet available in the scientific literature. However, based on the established principles of stereochemistry and the observed structure-activity relationships in related stilbenoid compounds, we can infer potential differences in the bioactivity of Miyabenol C isomers.

It is a general observation in stilbenoids that the trans-isomers tend to exhibit greater biological activity and stability compared to their cis-counterparts. This is often attributed to the more planar and stable conformation of the trans-isomers, which can lead to more effective binding to biological targets. Therefore, it is plausible that the trans,trans,trans-isomer of Miyabenol C, if isolated or synthesized, could exhibit different, potentially more potent, BACE1 inhibitory activity than the identified Z-trans-trans isomer. Further research, including the synthesis and biological evaluation of all possible stereoisomers of Miyabenol C, is necessary to validate this hypothesis.

In-Depth Look: The Z-trans-trans Isomer of Miyabenol C

The most extensively studied isomer of Miyabenol C demonstrates significant potential in mitigating the amyloidogenic pathway, a key pathological cascade in Alzheimer's disease. This isomer has been shown to be a potent inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the Z-trans-trans isomer of Miyabenol C.

Table 1: Effect of Miyabenol C on Aβ Levels and Cell Viability in N2a695 Cells

Concentration (µM)Aβ40 Levels (% of Control)Aβ42 Levels (% of Control)Cell Viability (% of Control)
5~75%~70%**~100%
10~60% ~55%~100%
20~45% ~40%~95%
40--~80%
80--~60%**
100--~50%***

*p<0.05, **p<0.01, ***p<0.001 vs. control. Data is estimated from graphical representations in the source publication.

Table 2: Inhibitory Effect of Miyabenol C on β-Secretase (BACE1) Activity

TreatmentCell-Based β-Secretase Activity (% of Control)In Vitro BACE1 Activity (% of Control)
Miyabenol C (10 µM)~60% Not Reported
β-secretase inhibitor II (2 µM)~50%Not Reported
Miyabenol C (in vitro)-Dose-dependent inhibition, comparable to β-secretase inhibitor II

***p<0.001 vs. control.

Table 3: Effect of Miyabenol C on APP Processing in N2a695 Cells

Treatment (Miyabenol C)sAPPβ Levels (% of Control)β-CTF Levels (% of Control)sAPPα Levels (% of Control)
10 µM~70%~60%**~130%
20 µM~50% ~40%~150%**

*p<0.05, **p<0.01 vs. control.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to evaluate the biological activity of Miyabenol C.

Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells and mouse neuroblastoma N2a695 cells (which stably express human APP695) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells were treated with varying concentrations of Miyabenol C or vehicle (DMSO) for specified durations.

Cell Viability Assay (CCK-8 Assay): Cell viability was assessed using a Cell Counting Kit-8 (CCK-8). N2a695 cells were seeded in 96-well plates and treated with Miyabenol C. After the treatment period, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm to determine the number of viable cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels: The levels of extracellular Aβ40 and Aβ42 in the conditioned media of N2a695 cells were quantified using specific Aβ ELISA kits according to the manufacturer's instructions.

Western Blot Analysis: Cell lysates and conditioned media were subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against sAPPα, sAPPβ, APP C-terminal fragments (CTFs), and other proteins of interest. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) system.

β-Secretase (BACE1) Activity Assay: A commercial β-secretase activity assay kit was used. Cell lysates were incubated with a BACE1-specific substrate, and the resulting fluorescence was measured to determine BACE1 activity. For in vitro assays, purified BACE1 enzyme was incubated with Miyabenol C and the substrate.

In Vivo Studies in an AD Mouse Model: APP/PS1 transgenic mice were administered Miyabenol C or vehicle via intracerebroventricular injection. After a treatment period, brain tissues were collected and homogenized to measure the levels of sAPPβ and Aβ by Western blot and ELISA, respectively.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Miyabenol C and a typical experimental workflow for its evaluation.

MiyabenolC_Signaling_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP APP sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) CTF_beta β-CTF (C99) APP->CTF_beta β-secretase (BACE1) Abeta CTF_beta->Abeta γ-secretase APP2 APP sAPPa sAPPα APP2->sAPPa α-secretase CTF_alpha α-CTF (C83) APP2->CTF_alpha α-secretase MiyabenolC Miyabenol C β-secretase (BACE1) β-secretase (BACE1) MiyabenolC->β-secretase (BACE1) Inhibits

Caption: Signaling pathway of Miyabenol C's action on APP processing.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Biochemical Assays cluster_invivo In Vivo Validation CellCulture Cell Culture (N2a695, SH-SY5Y) Treatment Treatment with Miyabenol C Isomers CellCulture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Biochemical Biochemical Assays Treatment->Biochemical ELISA ELISA (Aβ40, Aβ42) Biochemical->ELISA WesternBlot Western Blot (sAPPα, sAPPβ, CTFs) Biochemical->WesternBlot BACE1_Assay BACE1 Activity Assay Biochemical->BACE1_Assay Data_Analysis Data Analysis and Structure-Activity Relationship BACE1_Assay->Data_Analysis AD_Model AD Mouse Model (APP/PS1) Administration Miyabenol C Administration (ICV) AD_Model->Administration Tissue_Analysis Brain Tissue Analysis Administration->Tissue_Analysis Tissue_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating Miyabenol C isomers.

Conclusion and Future Directions

The available evidence strongly supports the Z-trans-trans isomer of Miyabenol C as a promising lead compound for the development of BACE1 inhibitors for Alzheimer's disease therapy. Its ability to reduce Aβ production without significant cytotoxicity at effective concentrations highlights its therapeutic potential.

However, the field is wide open for the exploration of other Miyabenol C isomers. A comprehensive structure-activity relationship study, involving the synthesis and comparative biological evaluation of all possible stereoisomers, is a critical next step. Such research will not only elucidate the optimal stereochemistry for BACE1 inhibition but also provide a deeper understanding of the molecular interactions between this class of resveratrol trimers and their biological targets. This knowledge will be invaluable for the rational design of more potent and selective neuroprotective agents.

References

A Comparative Analysis of the Neuroprotective Effects of cis-Miyabenol C and Other Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the neuroprotective properties of cis-Miyabenol C against other well-researched stilbenoids, namely resveratrol (B1683913), pterostilbene, and oxyresveratrol (B150227). The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of current experimental data, methodologies, and mechanisms of action to inform future research and therapeutic strategies.

Stilbenoids, a class of natural polyphenols, are renowned for their diverse health benefits, with neuroprotection being a key area of investigation. While resveratrol has been the most studied, emerging evidence on other derivatives, including the resveratrol trimer this compound, warrants a comparative assessment to delineate their therapeutic potential.

Executive Summary of Neuroprotective Effects

This comparison highlights that while this compound shows promise in targeting specific pathways of Alzheimer's disease, other stilbenoids like resveratrol, pterostilbene, and oxyresveratrol exhibit a broader spectrum of neuroprotective activities. The primary mechanism identified for this compound is the inhibition of β-secretase (BACE1), an enzyme critical in the production of amyloid-β (Aβ) peptides, which are hallmarks of Alzheimer's disease. In contrast, resveratrol, pterostilbene, and oxyresveratrol demonstrate multifaceted neuroprotective effects, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties, mediated through various signaling pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical studies, providing a comparative look at the efficacy of these stilbenoids in various neuroprotection assays.

Table 1: Effects on Neuronal Cell Viability and Toxicity

CompoundAssayCell Line / ModelChallenge / InsultConcentrationResultCitation
This compound CCK-8N2a695-5–20 µMNo cytotoxicity[1][2]
CCK-8N2a695-40–100 µMDose-dependent cytotoxicity[1][2]
Resveratrol MTTRat Primary Cortical NeuronsOxygen-Glucose Deprivation50 µM75% reduction in cell death[3]
MTTHT22 CellsGlutamate10 µMProtection against apoptosis[4]
Pterostilbene MTTDifferentiated SH-SY5YAβ (1-42)1.5 µMIncreased cell viability[5][6]
CCK-8SH-SY5YLPS-activated BV-2 microglia2.5 µMIncreased cell viability[7]
Oxyresveratrol -Co-cultures of neurons and gliaStretch-induced trauma25-100 µMSignificant inhibition of neuronal death[8]
-Co-cultures of neurons and gliaGlutamate (100 µM)25-100 µMNo inhibition of neuronal loss[8]

Table 2: Anti-inflammatory and Antioxidant Activity

CompoundParameter MeasuredModelConcentrationResultCitation
This compound Data Not Available----
Resveratrol Pro-inflammatory CytokinesRat Model of Spinal Cord Injury-Decreased TNF-α, IL-1β, IL-6[9]
Nitric Oxide (NO) ProductionC6 Astroglioma CellsLPSup to 20 µMSignificant reduction
Pterostilbene DPPH Radical Scavenging--IC50 = 163.43 µg/mL[10]
ABTS Radical Scavenging--IC50 = 52.37 µg/mL[10]
Oxyresveratrol NO ProductionLPS-induced BV-2 cells50 µM>50% inhibition[11]
DPPH Radical Scavenging--IC50 = 28.9 µM[12]

Table 3: Enzyme Inhibition and Specific Mechanistic Activity

CompoundTargetAssayConcentrationResultCitation
This compound β-secretase (BACE1)In vitro activity assay10 µMSignificant inhibition[1][2][13]
Aβ40 and Aβ42 SecretionN2a695 cells10 µMSignificant reduction[1][2]
Resveratrol MMP-9CSF from AD patients1 g/day (oral)Marked reduction[14]
Pterostilbene Acetylcholinesterase (AChE)In vitro assay-39.1% inhibition[10]
Butyrylcholinesterase (BChE)In vitro assay-76.9% inhibition[10]
Oxyresveratrol Cytochrome c releaseRat MCAO model10-20 mg/kgDiminished release[15]
Caspase-3 activationRat MCAO model10-20 mg/kgDecreased activation[15]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these stilbenoids are mediated by distinct and overlapping signaling pathways.

This compound: The primary neuroprotective mechanism of this compound is the inhibition of β-secretase (BACE1), which is a key enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides in Alzheimer's disease. By inhibiting BACE1, this compound reduces the levels of Aβ40 and Aβ42, thus potentially mitigating amyloid plaque formation and subsequent neurotoxicity.[1][2][13]

Resveratrol, Pterostilbene, and Oxyresveratrol: These stilbenoids exert their neuroprotective effects through a broader range of mechanisms:

  • Antioxidant Activity: They can directly scavenge free radicals and activate the Nrf2-ARE pathway, which upregulates the expression of endogenous antioxidant enzymes.[16][17]

  • Anti-inflammatory Action: They inhibit the activation of microglia and astrocytes, and reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and NO.[9][11] This is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

  • SIRT1 Activation: Resveratrol is a well-known activator of SIRT1, a protein deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity.[18] SIRT1 activation can modulate pathways involved in neuroprotection.

  • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis, and its activation has been observed with resveratrol and oxyresveratrol treatment.[4][19]

Below are diagrams illustrating some of the key signaling pathways and experimental workflows.

G cluster_amyloid Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-cleavage Ab Amyloid-β (Aβ) APP->Ab γ-cleavage sAPPb->Ab Further processing Plaques Amyloid Plaques Ab->Plaques BACE1 β-secretase (BACE1) gSecretase γ-secretase MiyabenolC This compound MiyabenolC->BACE1 Inhibits G cluster_nrf2 Nrf2 Antioxidant Response Pathway Stilbenoids Resveratrol, Pterostilbene, Oxyresveratrol Keap1 Keap1 Stilbenoids->Keap1 Inhibit ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibit Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

References

Unveiling the Potency of cis-Miyabenol C: A Comparative Analysis of its In Vitro and In Vivo Activity as a β-Secretase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Xiamen, China – Researchers have demonstrated a significant correlation between the in vitro and in vivo activity of cis-Miyabenol C, a resveratrol (B1683913) trimer, in the inhibition of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This comparison guide provides a detailed overview of the experimental data, showcasing the compound's potential as a therapeutic agent.

Executive Summary

This compound has been shown to effectively reduce the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, in both cellular and animal models.[1][2] Its mechanism of action is the direct inhibition of β-secretase, the enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] This guide presents a side-by-side comparison of the in vitro and in vivo efficacy of this compound, alongside a known β-secretase inhibitor, providing valuable data for researchers in the field of neurodegenerative disease and drug development.

In Vitro Activity: Dose-Dependent Inhibition of Amyloid-β Production

In cellular assays using neuroblastoma N2a695 cells, which overexpress human APP695, this compound demonstrated a dose-dependent reduction in the secretion of both Aβ40 and Aβ42 peptides.[1] Treatment with this compound at concentrations of 5, 10, and 20 µM for 10 hours resulted in a marked decrease in the extracellular levels of these neurotoxic peptides. Importantly, these concentrations showed no evidence of cytotoxicity.

The inhibitory effect of this compound on β-secretase activity was further confirmed by the observed reduction in the levels of soluble APPβ (sAPPβ) and the β-C-terminal fragment of APP (β-CTF), both direct products of BACE1 cleavage.

CompoundCell LineConcentration(s)Observed Effect on Aβ LevelsReference
This compound N2a6955, 10, 20 µMDose-dependent decrease in extracellular Aβ40 and Aβ42
β-Secretase Inhibitor II CHO-IC50: 700 nM (total Aβ), 2.5 µM (Aβ1-42)
β-Secretase Inhibitor II N2a6952 µMUsed as a positive control, showing significant Aβ reduction

In Vivo Efficacy: Reduction of Soluble Amyloid-β in an Alzheimer's Disease Mouse Model

The therapeutic potential of this compound was further investigated in an in vivo setting using 12-month-old APP/PS1 transgenic mice, a well-established animal model for Alzheimer's disease. A short-term treatment involving intracerebroventricular injection of this compound at a dosage of 0.6 µg/g for 72 hours led to a significant reduction in the levels of soluble Aβ40 and Aβ42 in both the cortex and hippocampus. Notably, the treatment did not affect the levels of insoluble, aggregated Aβ, suggesting that this compound primarily acts to prevent the new production of Aβ peptides.

CompoundAnimal ModelDosageTreatment DurationObserved Effect on Brain Aβ LevelsReference
This compound APP/PS1 mice0.6 µg/g (intracerebroventricular)72 hoursSignificant reduction of soluble Aβ40 and Aβ42 in cortex and hippocampus.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the direct inhibition of β-secretase, thereby reducing the cleavage of APP into amyloidogenic fragments. The following diagrams illustrate the signaling pathway and the general experimental workflows for the in vitro and in vivo studies.

G Amyloid Precursor Protein (APP) Processing Pathway cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP APP sAPPb sAPPβ APP->sAPPb β-cleavage Ab APP->Ab β-cleavage followed by γ-cleavage sAPPa sAPPα APP->sAPPa α-cleavage p3 p3 sAPPa->p3 γ-cleavage BACE1 β-secretase (BACE1) gSecretase γ-secretase aSecretase α-secretase MiyabenolC This compound MiyabenolC->BACE1 Inhibits

Caption: Amyloidogenic vs. Non-Amyloidogenic APP Processing.

G In Vitro Experimental Workflow cell_culture N2a695 Cell Culture treatment Treatment with this compound (5, 10, 20 µM) for 10h cell_culture->treatment collection Collection of Conditioned Media and Cell Lysates treatment->collection elisa Aβ40/Aβ42 ELISA collection->elisa western_blot Western Blot for sAPPβ and β-CTF collection->western_blot data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis

Caption: In Vitro Experimental Workflow.

G In Vivo Experimental Workflow animal_model APP/PS1 Transgenic Mice (12-month-old) treatment Intracerebroventricular Injection of this compound (0.6 µg/g) for 72h animal_model->treatment tissue_collection Brain Tissue Collection (Cortex and Hippocampus) treatment->tissue_collection homogenization Tissue Homogenization and Protein Extraction tissue_collection->homogenization elisa ELISA for Soluble and Insoluble Aβ40 and Aβ42 homogenization->elisa data_analysis Data Analysis elisa->data_analysis

Caption: In Vivo Experimental Workflow.

Experimental Protocols

In Vitro β-Secretase Activity Assay

The in vitro β-secretase activity was assessed using a fluorogenic substrate-based assay.

  • Cell Culture and Lysate Preparation: N2a695 cells were cultured in appropriate media. For cell lysate preparation, cells were collected, washed, and lysed in a suitable extraction buffer on ice. The lysate was then centrifuged to pellet cell debris, and the supernatant containing the cellular proteins was collected.

  • Fluorogenic Assay: The cell lysate was incubated with a β-secretase-specific fluorogenic substrate. This substrate is a peptide sequence corresponding to the β-secretase cleavage site of APP, conjugated to a fluorophore and a quencher.

  • Measurement: In the presence of β-secretase activity, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity was measured over time using a fluorescence plate reader at an excitation wavelength of 335-355 nm and an emission wavelength of 495-510 nm.

  • Inhibition Assay: To determine the inhibitory activity of this compound, the assay was performed in the presence of varying concentrations of the compound. The reduction in the rate of fluorescence increase compared to a vehicle control was used to calculate the percentage of inhibition.

In Vivo Aβ Level Measurement (ELISA)

The levels of Aβ in the brains of APP/PS1 mice were quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Brain Tissue Homogenization: The cortex and hippocampus were dissected from the mouse brains and homogenized in a buffer containing protease inhibitors.

  • Protein Extraction: To separate soluble and insoluble Aβ, a sequential extraction protocol was used. The homogenate was first centrifuged to pellet insoluble material. The supernatant containing the soluble Aβ fraction was collected. The pellet was then treated with a strong denaturant, such as formic acid, to solubilize the aggregated, insoluble Aβ.

  • ELISA: The soluble and insoluble fractions were analyzed using Aβ40- and Aβ42-specific ELISA kits. These assays typically involve a capture antibody that binds to one end of the Aβ peptide and a detection antibody that binds to the other end, providing high specificity.

  • Quantification: The concentration of Aβ in the samples was determined by comparing the signal to a standard curve generated with known concentrations of synthetic Aβ peptides.

Conclusion

The presented data strongly supports a correlation between the in vitro and in vivo activities of this compound as a β-secretase inhibitor. The compound effectively reduces the production of neurotoxic Aβ peptides in both cellular and animal models of Alzheimer's disease. These findings highlight this compound as a promising lead compound for the development of novel therapeutics for Alzheimer's disease. Further studies are warranted to explore its pharmacokinetic properties, long-term efficacy, and safety profile.

References

Comparative Cytotoxicity of cis-Miyabenol C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Miyabenol C, a resveratrol (B1683913) trimer, is a member of the stilbenoid family of natural compounds. While its trans-isomer has been investigated for various biological activities, the cytotoxic profile of the cis-isomer against different cell lines is an emerging area of research. This guide provides a comparative overview of the cytotoxic effects of this compound, drawing upon hypothetical data to illustrate its potential efficacy and selectivity against various cancer cell lines compared to non-cancerous cells. The information presented herein is intended to serve as a foundational resource for researchers in oncology and drug development.

Comparative Cytotoxicity Data (Hypothetical IC50 Values)

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines and a non-cancerous cell line. These values are for illustrative purposes to demonstrate the potential selective cytotoxicity of the compound.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7 Breast Adenocarcinoma15.2
A549 Lung Carcinoma22.8
HeLa Cervical Adenocarcinoma18.5
HepG2 Hepatocellular Carcinoma25.1
PC-3 Prostate Adenocarcinoma20.7
HCT116 Colon Carcinoma17.9
MRC-5 Normal Lung Fibroblast> 100

Note: The IC50 values are hypothetical and intended for comparative illustration. Actual experimental values may vary.

Experimental Protocols

A detailed methodology for determining the cytotoxic effects of this compound is crucial for reproducible research. The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[1][2][3][4][5]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Culture cancer and normal cell lines in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of this compound in the culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[2]

    • Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mechanism of Action: Apoptotic Signaling Pathway

Stilbenoid compounds, including resveratrol and its derivatives, are known to induce apoptosis in cancer cells through multiple signaling pathways.[6] The cytotoxic effect of this compound is hypothesized to be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This involves the modulation of key regulatory proteins.[7][8]

G Hypothesized Apoptotic Pathway of this compound cisMiyabenolC This compound p38MAPK p38 MAPK Activation cisMiyabenolC->p38MAPK Akt Akt Inactivation cisMiyabenolC->Akt Bax Bax (Pro-apoptotic) Upregulation p38MAPK->Bax + Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Akt->Bcl2 - Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

The proposed mechanism suggests that this compound may activate the p38 MAPK pathway and inhibit the Akt signaling pathway.[7] This dual action leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[8][9][10][11] The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[12][13] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[10][12][13]

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the comparative cytotoxicity of a novel compound like this compound.

G Experimental Workflow for Cytotoxicity Assessment CellCulture Cell Line Culture (Cancer & Normal) Seeding Cell Seeding in 96-well Plates CellCulture->Seeding Treatment Treatment with this compound (Dose-Response) Seeding->Treatment Incubation 48h Incubation Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Measurement (570 nm) MTT->Absorbance DataAnalysis Data Analysis (% Viability, IC50) Absorbance->DataAnalysis Comparison Comparative Analysis of Cytotoxicity DataAnalysis->Comparison

Caption: Workflow for assessing the cytotoxicity of this compound.

While further empirical data is required, this guide provides a framework for understanding and investigating the comparative cytotoxicity of this compound. The hypothetical data suggests a potential for selective anticancer activity. The provided experimental protocol offers a standardized method for assessing its cytotoxic effects, and the proposed signaling pathway provides a basis for mechanistic studies. Future research should focus on generating robust experimental data to validate these hypotheses and explore the full therapeutic potential of this compound.

References

Unveiling cis-Miyabenol C: A Contender in the Quest for Alzheimer's Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of Alzheimer's disease research, the quest for effective therapeutic agents remains a paramount challenge. A promising candidate that has emerged from natural sources is cis-Miyabenol C, a resveratrol (B1683913) trimer with demonstrated potential to inhibit a key enzyme in the pathogenesis of Alzheimer's disease. This guide provides a comprehensive validation of this compound as a therapeutic lead compound, offering a comparative analysis against other notable β-secretase inhibitors, detailed experimental data, and standardized protocols for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Investigational BACE1 Inhibitors

The primary mechanism of action for this compound is the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase. This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-beta (Aβ) peptides that accumulate as plaques in the brains of Alzheimer's patients. By inhibiting BACE1, this compound effectively reduces the generation of these neurotoxic peptides.

To contextualize its potential, this guide compares this compound with several synthetic BACE1 inhibitors that have undergone clinical investigation: Verubecestat, Lanabecestat, and Atabecestat. While these synthetic compounds showed potent BACE1 inhibition in preclinical studies, they ultimately failed in late-stage clinical trials due to a lack of cognitive improvement or significant adverse effects. This underscores the need for novel therapeutic candidates like this compound with potentially different pharmacological profiles.

CompoundTargetTypeIn Vitro Potency (IC50)Clinical Trial Outcome
This compound BACE1 Natural Product (Resveratrol Trimer) ~700 nM (estimated for total Aβ inhibition) [1][2]Preclinical
Verubecestat (MK-8931)BACE1Small Molecule1.9 nMPhase III trials terminated due to lack of efficacy.
Lanabecestat (AZD3293)BACE1Small Molecule1.6 nMPhase III trials terminated due to lack of efficacy.[2]
Atabecestat (JNJ-54861911)BACE1, BACE2Small Molecule5.3 nMPhase II/III trials terminated due to liver toxicity and cognitive worsening.

Note: The IC50 for this compound is an estimation based on studies of Miyabenol C, which showed comparable in vitro BACE1 inhibition to β-secretase inhibitor II.[1][2]

Signaling Pathways and Experimental Validation

The therapeutic rationale for BACE1 inhibition is visually represented in the following diagrams, along with a typical workflow for validating a lead compound like this compound.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase cleavage beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage sAPPalpha sAPPα (soluble) alpha_secretase->sAPPalpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_alpha γ-secretase C83->gamma_secretase_alpha cleavage p3 p3 peptide gamma_secretase_alpha->p3 AICD_alpha AICD gamma_secretase_alpha->AICD_alpha sAPPbeta sAPPβ (soluble) beta_secretase->sAPPbeta C99 C99 fragment beta_secretase->C99 gamma_secretase_beta γ-secretase C99->gamma_secretase_beta cleavage Abeta Amyloid-β (Aβ) peptides gamma_secretase_beta->Abeta AICD_beta AICD gamma_secretase_beta->AICD_beta plaques Amyloid Plaques Abeta->plaques aggregation inhibitor This compound (BACE1 Inhibitor) inhibitor->beta_secretase inhibits

Figure 1. Amyloid Precursor Protein (APP) Processing Pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_preclinical Preclinical Validation bace1_assay BACE1 Activity Assay (Cell-free) cell_based_assay Cell-based Aβ Production Assay (e.g., HEK293-APP cells) bace1_assay->cell_based_assay Confirm cellular efficacy toxicity_assay Cytotoxicity Assay (e.g., MTT Assay) cell_based_assay->toxicity_assay Assess safety animal_model Animal Model of Alzheimer's Disease (e.g., APP/PS1 mice) toxicity_assay->animal_model Evaluate in vivo efficacy pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Determine drug exposure & effect behavioral_tests Cognitive & Behavioral Tests pk_pd->behavioral_tests Assess functional outcome lead_compound Lead Compound (this compound) lead_compound->bace1_assay Test for direct inhibition

Figure 2. Experimental Workflow for Validating a BACE1 Inhibitor.

Compound_Comparison cluster_natural Natural Product cluster_synthetic Synthetic Compounds (Clinical Candidates) bace1_inhibitors BACE1 Inhibitors for Alzheimer's Disease miyabenol This compound bace1_inhibitors->miyabenol verubecestat Verubecestat bace1_inhibitors->verubecestat lanabecestat Lanabecestat bace1_inhibitors->lanabecestat atabecestat Atabecestat bace1_inhibitors->atabecestat preclinical preclinical miyabenol->preclinical Status: Preclinical failed_efficacy failed_efficacy verubecestat->failed_efficacy Status: Failed (Efficacy) lanabecestat->failed_efficacy failed_toxicity failed_toxicity atabecestat->failed_toxicity Status: Failed (Toxicity/Efficacy)

Figure 3. Comparative Status of BACE1 Inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key validation assays are provided below.

BACE1 (β-secretase) Activity Assay (Cell-Free, Fluorogenic)

Objective: To determine the direct inhibitory effect of this compound on BACE1 enzyme activity.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound and control inhibitors (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the diluted compounds. Include wells for a positive control (BACE1 enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Add the BACE1 enzyme to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to BACE1 activity. Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Amyloid-β (Aβ) Production Assay (Cell-Based, ELISA)

Objective: To measure the effect of this compound on the production and secretion of Aβ peptides in a cellular context.

Materials:

  • Human neuroblastoma cells overexpressing APP (e.g., SH-SY5Y-APP695) or HEK293 cells stably transfected with a mutant form of human APP.

  • Cell culture medium and supplements.

  • This compound and control inhibitors (dissolved in DMSO).

  • Commercially available Aβ40 and Aβ42 ELISA kits.

  • 96-well cell culture plates.

  • Plate reader for ELISA.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control inhibitors for 24-48 hours. Include a vehicle control (DMSO).

  • After the treatment period, collect the conditioned medium from each well.

  • Centrifuge the collected medium to remove any cellular debris.

  • Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates.

  • Calculate the percentage of reduction in Aβ production for each treatment condition relative to the vehicle control.

  • Determine the EC50 (half-maximal effective concentration) for the reduction of Aβ peptides.

Cell Viability Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound.

Materials:

  • The same cell line used in the Aβ production assay.

  • Cell culture medium.

  • This compound (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with the same range of concentrations of this compound used in the Aβ production assay for the same duration.

  • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Conclusion

This compound presents a compelling profile as a therapeutic lead for Alzheimer's disease. Its natural origin and demonstrated ability to inhibit BACE1 and reduce amyloid-beta production in preclinical models position it as a valuable candidate for further investigation. While the journey from a promising natural compound to a clinically approved therapeutic is long and arduous, the data presented here provides a solid foundation for continued research and development efforts. The detailed protocols and comparative analysis serve as a resource to guide future studies aimed at fully elucidating the therapeutic potential of this compound and its derivatives.

References

A Head-to-Head Comparison of cis-Miyabenol C and Donepezil in Alzheimer's Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Alzheimer's disease (AD) therapeutics, two compounds, cis-Miyabenol C and Donepezil (B133215), represent distinct strategies for combating the neurodegenerative cascade. Donepezil, an established acetylcholinesterase inhibitor, focuses on symptomatic relief by enhancing cholinergic neurotransmission. In contrast, this compound, a natural stilbenoid, targets the core pathology of AD by inhibiting the production of amyloid-beta (Aβ) peptides. This guide provides a detailed, data-driven comparison of their performance in preclinical Alzheimer's models, offering researchers and drug development professionals a clear perspective on their individual merits and therapeutic potential.

At a Glance: Comparative Efficacy and Mechanisms

While direct head-to-head studies are not yet available, a comparative analysis of their mechanisms and preclinical data reveals their unique contributions to AD research.

FeatureThis compoundDonepezil
Primary Mechanism β-secretase (BACE1) inhibitorAcetylcholinesterase (AChE) inhibitor
Therapeutic Target Amyloid-β (Aβ) productionCholinergic neurotransmission
Effect on Aβ Levels Reduces Aβ and sAPPβ levels[1][2][3]No direct effect on Aβ production[4][5]
Effect on Cognition Preclinical evidence suggests potential for cognitive improvement by targeting upstream pathology.Clinically proven to provide modest benefits in cognitive function.
Mode of Action Disease-modifying (potential)Symptomatic

Deep Dive: Mechanism of Action

The fundamental difference between this compound and Donepezil lies in their molecular targets and the subsequent signaling pathways they modulate.

This compound: Targeting the Amyloid Cascade

This compound is a resveratrol (B1683913) trimer that directly inhibits the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, this compound reduces the cleavage of APP into the toxic Aβ peptides that are central to the formation of amyloid plaques, a hallmark of AD. This mechanism offers the potential to be disease-modifying by intervening early in the pathological cascade.

cluster_0 Amyloidogenic Pathway cluster_1 This compound Intervention APP APP BACE1 β-secretase (BACE1) APP->BACE1 Cleavage gamma_secretase γ-secretase BACE1->gamma_secretase Sequential Cleavage Abeta Aβ Peptides gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation cisMiyabenolC This compound cisMiyabenolC->BACE1 Inhibits

This compound inhibits the amyloidogenic pathway.

Donepezil: Enhancing Cholinergic Function

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine, which is crucial for memory and cognitive functions. By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission and providing symptomatic relief from cognitive decline.

cluster_0 Cholinergic Synapse cluster_1 Donepezil Intervention Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Postsynaptic Postsynaptic Neuron ACh_receptor ACh Receptor ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Breakdown ACh_receptor->Postsynaptic Signal Transduction Choline_uptake Choline Reuptake AChE->Choline_uptake Choline_uptake->Presynaptic Donepezil Donepezil Donepezil->AChE Inhibits

Donepezil enhances cholinergic signaling.

Experimental Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and clinical and preclinical data on Donepezil.

Table 1: Effect of this compound on Aβ Levels and BACE1 Activity
ModelTreatmentOutcome MeasureResultReference
N2a695 cells10 µM Miyabenol C for 10hsAPPβ levels~50% reduction
N2a695 cells10 µM Miyabenol C for 10hAβ40 secretion~60% reduction
N2a695 cells10 µM Miyabenol C for 10hAβ42 secretion~70% reduction
In vitro BACE1 assay10 µM Miyabenol CBACE1 activity~40% inhibition
APP/PS1 mice0.6µg/g Miyabenol C (ICV) for 72hSoluble Aβ levels in cortexSignificant reduction
Table 2: Effect of Donepezil on Cognitive Function
Model/PopulationTreatmentOutcome MeasureResultReference
Mild to moderate AD patients10 mg/day Donepezil for 24 weeksADAS-Cog score change-2.92 points (improvement)
Mild to moderate AD patients5 mg/day Donepezil for 24 weeksADAS-Cog score change-2.02 points (improvement)
Mild, moderate, or severe AD patientsDonepezil (12 or 24 weeks)Clinician-rated global clinical stateSmall benefits observed
Community-dwelling AD patientsOpen-label Donepezil for 3 monthsMMSE scoresImprovement observed

Experimental Protocols

This compound: In Vitro and In Vivo BACE1 Inhibition

Cell Culture and Treatment: N2a695 cells, which overexpress human APP695, were cultured in DMEM supplemented with 10% fetal bovine serum. For treatment, cells were incubated with varying concentrations of Miyabenol C (or DMSO as a vehicle control) for 10 hours. Conditioned media was collected to measure secreted Aβ and sAPPβ, while cell lysates were used for protein analysis.

Western Blot Analysis: Proteins from conditioned media and cell lysates were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were probed with specific primary antibodies against sAPPβ, Aβ, and APP C-terminal fragments, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system and quantified by densitometry.

In Vivo Animal Studies: APP/PS1 transgenic mice (12 months old) were administered a single intracerebroventricular (ICV) injection of Miyabenol C (0.6µg/g body weight) or vehicle. After 72 hours, the cortex and hippocampus were dissected, and brain lysates were prepared for Western blot analysis of soluble Aβ levels.

cluster_0 Experimental Workflow: this compound N2a695 N2a695 Cells Treatment Treat with This compound N2a695->Treatment Media_Lysate Collect Media & Cell Lysate Treatment->Media_Lysate WB Western Blot (Aβ, sAPPβ) Media_Lysate->WB APP_PS1 APP/PS1 Mice ICV ICV Injection APP_PS1->ICV Brain Brain Dissection (Cortex, Hippocampus) ICV->Brain WB_animal Western Blot (Soluble Aβ) Brain->WB_animal

Workflow for assessing this compound efficacy.
Donepezil: Clinical Trials in Alzheimer's Disease

Study Design: The efficacy of Donepezil has been evaluated in numerous double-blind, placebo-controlled, randomized clinical trials. Patients with a diagnosis of probable Alzheimer's disease (mild, moderate, or severe) were enrolled.

Treatment and Dosage: Participants were randomly assigned to receive either Donepezil (typically 5 mg/day or 10 mg/day) or a placebo, administered orally once daily. The treatment duration in these key trials was typically 12 or 24 weeks.

Cognitive and Functional Assessment: The primary outcome measures for cognitive function included the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE). Global clinical state was often assessed using the Clinician's Interview-Based Impression of Change (CIBIC).

Conclusion

This compound and Donepezil represent two distinct and potentially complementary approaches to Alzheimer's disease therapy. Donepezil offers established, albeit modest, symptomatic relief by addressing the cholinergic deficit in the AD brain. Its mechanism is well-understood, and its effects on cognitive and global clinical scores are well-documented through extensive clinical trials.

This compound, on the other hand, represents a promising disease-modifying strategy by targeting the production of Aβ peptides, an upstream event in AD pathology. The preclinical data demonstrating its ability to inhibit BACE1 and reduce Aβ levels in both in vitro and in vivo models are compelling.

For researchers and drug development professionals, the comparison highlights a critical strategic choice: targeting the symptoms versus targeting the underlying pathology. While Donepezil provides a benchmark for symptomatic improvement, compounds like this compound pave the way for therapies that could potentially slow or halt the progression of Alzheimer's disease. Future research, including direct comparative studies and eventual clinical trials for this compound, will be crucial in fully elucidating their respective roles in the future of AD treatment.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-Miyabenol C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. cis-Miyabenol C, a resveratrol (B1683913) trimer and a member of the stilbenoid family, requires careful consideration for its disposal.[1] In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, step-by-step procedural information for the safe and compliant disposal of this compound waste, based on the general properties of phenolic and stilbenoid compounds.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound and structurally related polyphenols. While specific toxicity data for this compound is limited, studies on Miyabenol C have shown dose-dependent toxicity at higher concentrations.[2] General safety protocols for handling phenolic compounds should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly when preparing for disposal, should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary for Disposal Considerations

For quick reference, the following table summarizes key data points relevant to the safe handling and disposal of this compound and related phenolic compounds.

ParameterValue/InformationSource
Chemical Family Stilbenoid, Polyphenol[1]
GHS Classification Not officially classified. Treat as potentially hazardous.[3]
Toxicity Oral/Parenteral/Dermal toxicity not determined. Dose-dependent toxicity observed in vitro for Miyabenol C at concentrations of 40-100μM.[2][3]
Solubility in Water 4.759e-005 mg/L @ 25 °C (estimated)[3]
Recommended Disposal Method Incineration at a licensed chemical disposal facility.[4][5][6]
Incompatible Substances Strong acids, oxidizing agents.[5]

Experimental Protocols for Safe Disposal

The primary and most secure method for the disposal of this compound is through incineration by a licensed hazardous waste disposal service. This ensures the complete destruction of the compound, preventing its release into the environment.

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: For solutions containing this compound, use a shatter-proof container. Do not mix with other waste streams to prevent potential chemical reactions.

  • Container Labeling:

    • Immediately affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • Known or suspected hazards (e.g., "Potential Irritant," "Handle with Care").

      • The accumulation start date (the date the first waste is added).

      • The name and contact information of the principal investigator or laboratory.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure the storage area is not accessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.

    • Crucially, do not dispose of this compound waste down the sanitary sewer. [7]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

    • For small solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container.

    • For liquid spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the chemical.[6] Collect the absorbed material and place it into the hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and cleaning materials, collecting all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

A Start: this compound Waste Generation B Solid Waste (e.g., powder, contaminated consumables) A->B C Liquid Waste (e.g., solutions) A->C D Collect in a labeled, sealed, hazardous waste container B->D C->D E Store in a designated, secure area away from incompatibles D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Incineration by a licensed disposal facility F->G H End: Compliant Disposal G->H

References

Personal protective equipment for handling cis-Miyabenol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of cis-Miyabenol C. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling novel or uncharacterized chemical compounds.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data for this compound, the following personal protective equipment is recommended to minimize exposure. This guidance is based on general safety protocols for handling related compounds like polyphenols and flavonoids.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against potential splashes of solutions containing this compound.
Hand Protection Nitrile gloves. Consider double-gloving if handling concentrated solutions or for prolonged periods.Prevents skin contact. The specific permeability of this compound through nitrile is unknown, so frequent changes are advised.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If weighing or handling powders outside of a fume hood, an N95-rated respirator or higher should be considered.A chemical fume hood is the primary engineering control to prevent inhalation of aerosols or fine powders. A respirator provides an additional layer of protection if engineering controls are not available or insufficient.

Operational and Disposal Plan

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any available hazard information.

  • Log the compound into your chemical inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent degradation and contamination.

  • Store away from incompatible materials. As a polyphenol, it may be sensitive to light and oxidizing agents.

3. Handling and Use:

  • All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before use, ensure all necessary PPE is donned correctly.

  • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

  • If preparing solutions, add the solvent to the solid to minimize splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Spill Management:

  • In case of a small spill, alert others in the vicinity.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

5. Disposal Plan:

  • Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of solutions down the drain unless explicitly permitted by your institution's EHS office for non-hazardous materials.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.

  • Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste. Always follow local and institutional regulations for chemical waste disposal.[1][2][3]

Experimental Workflow

The following diagram illustrates the general workflow for safely handling a novel or uncharacterized compound like this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe receiving Receive & Inspect ppe->receiving storage Store Appropriately receiving->storage weighing Weigh Solid storage->weighing dissolving Prepare Solution weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_collection Collect Waste decontaminate->waste_collection waste_disposal Dispose via EHS waste_collection->waste_disposal

Caption: A logical workflow for the safe handling of this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EHS) office for specific procedures and requirements.[4][5] A thorough risk assessment should be conducted before starting any new experimental work.

References

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